molecular formula C5H6BrNOS B1273697 4-Bromo-2-ethoxythiazole CAS No. 240816-34-6

4-Bromo-2-ethoxythiazole

Cat. No.: B1273697
CAS No.: 240816-34-6
M. Wt: 208.08 g/mol
InChI Key: WWAHHXIZNAPEBY-UHFFFAOYSA-N
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Description

4-Bromo-2-ethoxythiazole is a useful research compound. Its molecular formula is C5H6BrNOS and its molecular weight is 208.08 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2-ethoxy-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrNOS/c1-2-8-5-7-4(6)3-9-5/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWAHHXIZNAPEBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=CS1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80376856
Record name 4-Bromo-2-ethoxythiazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

240816-34-6
Record name 4-Bromo-2-ethoxythiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-2-ethoxy-1,3-thiazole
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Foundational & Exploratory

An In-Depth Technical Guide to 4-Bromo-2-ethoxythiazole for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-2-ethoxythiazole, a key heterocyclic building block in medicinal chemistry and materials science. This document details its chemical properties, synthesis, and reactivity, with a focus on its application in the development of novel therapeutic agents. Detailed experimental protocols for its synthesis and subsequent functionalization via various palladium-catalyzed cross-coupling reactions are provided. Furthermore, this guide explores the biological significance of this compound derivatives, highlighting their potential as kinase inhibitors, antimicrobial, and anticancer agents, supported by available quantitative data.

Introduction

Thiazole and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. The thiazole ring is a key structural motif in numerous clinically approved drugs and biologically active molecules. The introduction of a bromine atom at the 4-position and an ethoxy group at the 2-position of the thiazole ring affords this compound, a versatile synthetic intermediate. The presence of the bromine atom provides a reactive handle for a wide range of functionalization reactions, particularly palladium-catalyzed cross-coupling reactions, enabling the synthesis of diverse libraries of novel compounds for drug discovery and materials science applications.

Chemical Properties

A summary of the key chemical properties of this compound is presented in the table below.

PropertyValue
IUPAC Name 4-bromo-2-ethoxy-1,3-thiazole
Synonyms 4-Bromo-2-ethoxy-1,3-thiazole, 4-Bromo-1,3-thiazol-2-yl ethyl ether
CAS Number 240816-34-6[1]
Molecular Formula C₅H₆BrNOS[2]
Molecular Weight 208.08 g/mol [2]
Appearance Not explicitly found in search results, but likely a liquid or low-melting solid.
Solubility Not explicitly found in search results, but likely soluble in common organic solvents.
Predicted XlogP 2.6[2]

Synthesis of this compound

The synthesis of this compound can be envisioned as a two-step process: the formation of the 2-ethoxythiazole core followed by bromination at the 4-position.

Synthesis of 2-Ethoxythiazole

The Hantzsch thiazole synthesis is a classical and versatile method for the preparation of thiazole derivatives.[3][4] For the synthesis of 2-ethoxythiazole, a plausible approach involves the reaction of an α-haloketone or α-haloaldehyde with a thioamide equivalent bearing an ethoxy group. A potential route could involve the reaction of ethyl 2-chloroacetoacetate with ethyl thioformate.

Experimental Protocol: Hantzsch Synthesis of 2-Alkoxythiazoles (General)

  • Materials: α-halo ketone/aldehyde, thioamide or thiourea derivative, ethanol or a similar protic solvent.

  • Procedure:

    • Dissolve the α-halo ketone/aldehyde (1.0 eq) and the thioamide/thiourea derivative (1.0-1.2 eq) in ethanol.

    • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • If a precipitate forms, collect the solid by filtration. Otherwise, concentrate the solvent under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Bromination of 2-Ethoxythiazole

The bromination of the 2-ethoxythiazole intermediate at the 4-position can be achieved using a suitable brominating agent such as N-bromosuccinimide (NBS) or bromine (Br₂).[5][6] The electron-donating nature of the ethoxy group at the 2-position directs the electrophilic substitution to the 5-position; however, direct bromination at the 4-position can be achieved under specific conditions or through alternative synthetic routes.

Experimental Protocol: Bromination of Thiazole Derivatives (General)

  • Materials: 2-substituted thiazole, N-bromosuccinimide (NBS) or Bromine (Br₂), solvent (e.g., chloroform, acetic acid), radical initiator (for NBS, e.g., AIBN or benzoyl peroxide, if required).

  • Procedure:

    • Dissolve the 2-substituted thiazole (1.0 eq) in a suitable solvent in a round-bottom flask.

    • If using NBS, add NBS (1.0-1.1 eq) and a catalytic amount of a radical initiator. If using Br₂, add it dropwise to the solution.

    • Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction by TLC.

    • Upon completion, quench any excess bromine with a solution of sodium thiosulfate.

    • Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Workflow for the Synthesis of this compound

G cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Step 2: Bromination alpha-Halo Ketone/Aldehyde alpha-Halo Ketone/Aldehyde Reaction Reaction alpha-Halo Ketone/Aldehyde->Reaction 2-Ethoxythiazole 2-Ethoxythiazole Reaction->2-Ethoxythiazole Thioamide derivative Thioamide derivative Thioamide derivative->Reaction Bromination Reaction Bromination Reaction 2-Ethoxythiazole->Bromination Reaction This compound This compound Bromination Reaction->this compound Brominating Agent (NBS or Br2) Brominating Agent (NBS or Br2) Brominating Agent (NBS or Br2)->Bromination Reaction

Caption: Synthetic workflow for this compound.

Spectroscopic Data

While specific experimental spectra for this compound were not found in the literature search, the expected spectroscopic characteristics can be predicted based on its structure and data from similar compounds.

Predicted Spectroscopic Data

Technique Predicted Features
¹H NMR A singlet for the C5-H of the thiazole ring, a quartet for the -OCH₂- protons, and a triplet for the -CH₃ protons of the ethoxy group.
¹³C NMR Signals for the C2, C4, and C5 carbons of the thiazole ring, and signals for the -OCH₂- and -CH₃ carbons of the ethoxy group.
Mass Spec (MS) A molecular ion peak corresponding to the mass of C₅H₆BrNOS (m/z ≈ 208), with a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately 1:1 ratio).
Infrared (IR) Characteristic C-H, C=N, C=C, and C-O stretching and bending vibrations.

Reactivity and Functionalization

The bromine atom at the 4-position of this compound is the primary site for functionalization, making it a valuable substrate for various palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide range of substituents, leading to the synthesis of diverse chemical libraries.

Palladium-Catalyzed Cross-Coupling Reactions

The following sections detail the general protocols for key palladium-catalyzed cross-coupling reactions that can be applied to this compound.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[7][8][9]

Experimental Protocol: Suzuki-Miyaura Coupling (General) [7][9]

  • Materials: this compound (1.0 eq), arylboronic acid (1.1-1.5 eq), palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%), base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 eq), anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF).

  • Procedure:

    • To a dry Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.

    • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

    • Add the anhydrous solvent via syringe.

    • Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring by TLC.

    • After cooling, perform a standard aqueous workup.

    • Purify the product by column chromatography.

Catalytic Cycle of Suzuki-Miyaura Coupling

G Pd0 Pd(0)L2 This compound\n(R-X) This compound (R-X) PdII_halide R-Pd(II)L2-X PdII_aryl R-Pd(II)L2-R' PdII_halide->PdII_aryl Transmetalation (with R'-B(OH)2 + Base) PdII_aryl->Pd0 Product R-R' PdII_aryl->Product Reductive Elimination This compound\n(R-X)->PdII_halide Oxidative Addition

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

The Stille coupling enables the formation of carbon-carbon bonds by reacting an organohalide with an organostannane reagent.[9]

Experimental Protocol: Stille Coupling (General)

  • Materials: this compound (1.0 eq), organostannane reagent (1.1-1.2 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), anhydrous and degassed solvent (e.g., toluene).

  • Procedure:

    • To an oven-dried Schlenk flask, add this compound and the palladium catalyst.

    • Evacuate and backfill the flask with an inert gas (Argon) three times.

    • Add the anhydrous, degassed solvent via syringe and stir for 5 minutes.

    • Add the organostannane reagent via syringe.

    • Heat the reaction mixture to 90-110 °C and monitor by TLC.

    • After cooling, perform a standard workup and purify by column chromatography.

The Sonogashira coupling is used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[3]

Experimental Protocol: Sonogashira Coupling (General) [3]

  • Materials: this compound (1.0 eq), terminal alkyne (1.1-1.5 eq), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), copper(I) iodide (CuI, 2-10 mol%), amine base (e.g., triethylamine, diisopropylamine, 2-3 eq), anhydrous solvent (e.g., THF, toluene, DMF).

  • Procedure:

    • To a dry Schlenk tube under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.

    • Add the anhydrous solvent, followed by the amine base and the terminal alkyne via syringe.

    • Stir the reaction mixture at room temperature or heat to 40-80 °C, monitoring by TLC.

    • After cooling, dilute with an organic solvent and wash with water or saturated aqueous ammonium chloride.

    • Dry the organic layer, concentrate, and purify by column chromatography.

The Heck reaction forms a substituted alkene by reacting an unsaturated halide with an alkene in the presence of a base and a palladium catalyst.

Experimental Protocol: Heck Reaction (General)

  • Materials: this compound (1.0 eq), alkene (1.1-1.5 eq), palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), phosphine ligand (e.g., PPh₃), base (e.g., Et₃N, K₂CO₃), solvent (e.g., DMF, acetonitrile).

  • Procedure:

    • In a reaction vessel, combine this compound, the palladium catalyst, the phosphine ligand, and the base.

    • Add the alkene and the solvent.

    • Heat the reaction mixture to 80-140 °C, monitoring by TLC.

    • After cooling, filter off any solids and concentrate the filtrate.

    • Perform a standard workup and purify by column chromatography.

The Buchwald-Hartwig amination is a method for the synthesis of carbon-nitrogen bonds by coupling an amine with an aryl halide.[10][11]

Experimental Protocol: Buchwald-Hartwig Amination (General) [10]

  • Materials: this compound (1.0 eq), amine (1.0-1.2 eq), palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), phosphine ligand (e.g., Xantphos, 2-4 mol%), base (e.g., NaOtBu, Cs₂CO₃, 1.2-2.0 eq), anhydrous solvent (e.g., toluene, dioxane).

  • Procedure:

    • To a dry Schlenk tube, add the palladium catalyst, the phosphine ligand, and the base.

    • Evacuate and backfill with an inert gas.

    • Add a solution of this compound and the amine in the anhydrous solvent.

    • Heat the reaction mixture to 80-110 °C, monitoring by TLC.

    • After cooling, perform a standard workup and purify by column chromatography.

Experimental Workflow for Palladium-Catalyzed Cross-Coupling

G Reaction Setup Combine this compound, Coupling Partner, Catalyst, Ligand, Base Inert Atmosphere Evacuate and backfill with inert gas Reaction Setup->Inert Atmosphere Solvent Addition Add anhydrous, degassed solvent Inert Atmosphere->Solvent Addition Reaction Heat and stir for specified time Solvent Addition->Reaction Workup Cool, perform aqueous extraction Reaction->Workup Purification Column Chromatography Workup->Purification Characterization NMR, MS, etc. Purification->Characterization

Caption: General workflow for cross-coupling reactions.

Applications in Medicinal Chemistry

Thiazole derivatives are known to exhibit a wide range of biological activities, and this compound serves as a key starting material for the synthesis of potentially bioactive molecules.

Kinase Inhibitors

The thiazole scaffold is a privileged structure in the design of kinase inhibitors. Derivatives of 2-aminothiazoles and other substituted thiazoles have shown potent inhibitory activity against various kinases involved in cell signaling pathways dysregulated in diseases like cancer. While specific data for 4-(2-Fluorophenyl)-2-methylthiazole was unavailable, other thiazole derivatives have shown significant kinase inhibitory activity. For instance, some 2-aminothiazoles exhibit sub-nanomolar to nanomolar IC₅₀ values against Src family kinases, and certain diphenylthiazoles inhibit Bruton's tyrosine kinase (BTK) with IC₅₀ values in the low micromolar range.[12] A series of 4-aryl-5-aminomethyl-thiazole-2-amines were found to be potent ROCK II inhibitors, with one compound showing an IC₅₀ value of 20 nM.[4]

Anticancer Activity

Derivatives of 4-bromothiazole have demonstrated significant anticancer potential. For example, (4-bromo-2-(piperidin-1-yl)thiazol-5-yl)(phenyl)methanone has been shown to inhibit Na+/K+-ATPase and Ras oncogene activity in cancer cells.[13] Other studies on various thiazole derivatives have reported IC₅₀ values against different cancer cell lines, highlighting the potential of this scaffold in oncology research. For instance, certain thiazole derivatives have shown IC₅₀ values in the low micromolar range against cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer).[14][15]

Reported IC₅₀ Values for Thiazole Derivatives Against Cancer Cell Lines

Compound ClassCell LineIC₅₀ (µM)
Thiazole-based copper complexesMCF782.64 - 105.56[15]
Hydrazone derivativesMCF-727.39 - 34.37[16]
Hydrazone derivativesA54945.24 - 61.50[16]
Thiazole derivativesBcl-2 Jurkat< 34.77[14]
Thiazole derivativesA-431< 34.31[14]
Thiazole derivativesMGC8033.15[14]
Thiazole derivativesHTC-1168.17[14]
Thiazolyl-hydrazono-ethylthiazolesHCT-1166.6[14]
Thiazolyl-hydrazono-ethylthiazolesHepG24.9[14]
Antimicrobial Activity

Thiazole-containing compounds have also been investigated for their antimicrobial properties. Various synthetic derivatives have shown activity against a range of bacterial and fungal strains. The development of new antimicrobial agents is crucial in the face of growing antibiotic resistance, and the thiazole scaffold provides a promising starting point for the design of novel antimicrobial drugs.

Signaling Pathway Inhibition by a Thiazole Derivative

Thiazole Derivative Thiazole Derivative Ras Oncogene Ras Oncogene Thiazole Derivative->Ras Oncogene Inhibition Downstream Signaling Downstream Signaling Ras Oncogene->Downstream Signaling Activation Cell Proliferation Cell Proliferation Downstream Signaling->Cell Proliferation

Caption: Inhibition of Ras signaling by a thiazole derivative.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its straightforward synthesis and the reactivity of the bromine atom at the 4-position allow for extensive functionalization through a variety of reliable palladium-catalyzed cross-coupling reactions. The resulting derivatives have shown significant potential as kinase inhibitors, anticancer agents, and antimicrobial compounds. This technical guide provides researchers with a solid foundation of the chemical properties, synthesis, and reactivity of this compound, along with detailed experimental protocols to facilitate its use in the laboratory. Further exploration of the structure-activity relationships of its derivatives will undoubtedly lead to the discovery of novel molecules with important therapeutic and technological applications.

References

The Biological Landscape of 4-Bromo-2-ethoxythiazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a bromine atom and an ethoxy group at the 4- and 2-positions, respectively, of the thiazole ring creates the "4-Bromo-2-ethoxythiazole" core, a structure with significant potential for derivatization in the quest for novel therapeutic agents. While direct research on the biological activities of this compound derivatives is nascent, a comprehensive analysis of closely related brominated thiazole analogs provides a strong foundation for understanding their potential pharmacological profile. This technical guide synthesizes the available data on these related structures, focusing on their anticancer, antimicrobial, and enzyme-inhibiting properties. It also provides detailed experimental methodologies and visual workflows to aid in future research and development in this promising area.

Anticancer Activity of Brominated Thiazole Derivatives

Derivatives of brominated thiazoles have demonstrated notable cytotoxic effects against various cancer cell lines. The data suggests that the presence and position of the bromine atom, along with other substitutions on the thiazole ring, play a crucial role in their anticancer potential.

Table 1: Anticancer Activity of Brominated Thiazole Derivatives

Compound IDStructureCancer Cell LineIC50 (µM)Reference
4b 2-(2-(3-Bromo-4-hydroxybenzylidene)hydrazinyl)thiazol-4(5H)-oneMCF-7 (Breast)31.5 ± 1.91[1]
HepG2 (Liver)51.7 ± 3.13[1]
4-(3-Bromophenyl)-2-(chloromethyl)thiazole Not explicitly shownMCF-7 (Breast)12[2]
4-Bromo-2-methylbenzo[d]thiazole Fused benzothiazoleMCF-7 (Breast)14[2]

One of the proposed mechanisms for the anticancer activity of certain thiazole derivatives is the inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[1] VEGFR-2 is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis.

Signaling Pathway: VEGFR-2 Inhibition

VEGFR2_inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 P_VEGFR2 p-VEGFR-2 (Active) VEGFR2->P_VEGFR2 Autophosphorylation Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt) P_VEGFR2->Downstream Thiazole Thiazole Derivative Thiazole->VEGFR2 Inhibition Angiogenesis Angiogenesis, Proliferation, Survival Downstream->Angiogenesis

Caption: Inhibition of VEGFR-2 by thiazole derivatives.

Antimicrobial Activity of Brominated Thiazole Derivatives

The antimicrobial potential of brominated thiazole derivatives has been explored against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a key metric for quantifying this activity.

Table 2: Antimicrobial Activity of Brominated Thiazole Derivatives

Compound ClassTest OrganismMIC (µM)Reference
4-(4-bromophenyl)-thiazol-2-amine derivativesStaphylococcus aureus16.1 (for compound 43a)[3]
Escherichia coli16.1 (for compound 43a)[3]
Bacillus subtilis28.8 (for compound 43c)[3]
4-Bromo-2-methylbenzo[d]thiazoleStaphylococcus aureus32 µg/mL[2]
5-Bromo-2-ethoxythiazoleStaphylococcus aureus64 µg/mL[2]
Derivatives of 2-amino-4-(4-bromophenyl)thiazoleGram-positive & Gram-negative bacteriaModerate activity (qualitative)[4][5]

Enzyme Inhibition by Brominated Thiazole Derivatives

Beyond anticancer and antimicrobial activities, some brominated thiazole analogs have been investigated as enzyme inhibitors. For instance, 4-Bromo-2-methylbenzo[d]thiazole has shown inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate metabolism.

Table 3: Enzyme Inhibition by Brominated Thiazole Derivatives

CompoundTarget EnzymeIC50 (µM)Reference
4-Bromo-2-methylbenzo[d]thiazoleα-Glucosidase8.5[2]
4-Bromobenzo[d]thiazol-5-amineα-Glucosidase4.2[2]

Experimental Protocols

General Synthesis of 4-Bromothiazole Derivatives

The synthesis of the 4-bromothiazole core can be achieved through various established methods. A common approach involves the bromination of a pre-formed thiazole ring or the cyclization of bromo-substituted precursors.

synthesis_workflow start Starting Materials (e.g., Thioamide, α-haloketone) cyclization Hantzsch Thiazole Synthesis start->cyclization thiazole Thiazole Derivative cyclization->thiazole bromination Bromination (e.g., NBS, Br2) thiazole->bromination bromo_thiazole 4-Bromothiazole Core bromination->bromo_thiazole derivatization Further Derivatization (e.g., Suzuki Coupling, Nucleophilic Substitution) bromo_thiazole->derivatization final_product Target Derivatives derivatization->final_product purification Purification & Characterization (Chromatography, NMR, MS) final_product->purification

References

The Pivotal Role of 4-Bromo-2-ethoxythiazole in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazole nucleus is a cornerstone in the design and synthesis of novel therapeutic agents, demonstrating a broad spectrum of biological activities. Within this privileged scaffold, 4-Bromo-2-ethoxythiazole emerges as a particularly versatile and strategic building block for medicinal chemists. Its unique substitution pattern, featuring a reactive bromine atom at the 4-position and an ethoxy group at the 2-position, offers a dual functionality that is highly advantageous in drug discovery. The bromine atom serves as a key handle for introducing molecular diversity through a variety of palladium-catalyzed cross-coupling reactions, while the 2-ethoxy group can influence the electronic properties and metabolic stability of the final compounds. This technical guide provides an in-depth exploration of the synthesis, reactivity, and potential applications of this compound in medicinal chemistry, with a focus on its role in the generation of kinase inhibitors and other targeted therapies. Detailed experimental protocols for key synthetic transformations and illustrative biological data are presented to empower researchers in leveraging this valuable synthon for the development of next-generation pharmaceuticals.

Introduction: The Thiazole Scaffold in Drug Discovery

Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, is a recurring motif in a multitude of clinically approved drugs and biologically active natural products. Its aromatic nature, coupled with its ability to participate in hydrogen bonding and other non-covalent interactions, makes it an ideal scaffold for engaging with biological targets. The thiazole ring is a key component in drugs with diverse therapeutic applications, including antibacterial, antifungal, anti-inflammatory, and anticancer agents.

This compound represents a strategically functionalized thiazole derivative, poised for efficient elaboration in drug discovery programs. The bromine atom at the C4 position is particularly amenable to substitution via modern cross-coupling methodologies, allowing for the rapid generation of compound libraries with diverse aryl, heteroaryl, alkyl, and alkynyl substituents. The 2-ethoxy group, while seemingly simple, can play a crucial role in modulating the physicochemical properties of the molecule, such as lipophilicity and metabolic stability, and can also influence the overall conformation and target engagement of the final drug candidate.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step sequence, typically starting from readily available starting materials. A common synthetic route is outlined below.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 2-Ethoxythiazole

  • To a solution of 2-bromothiazole (1.0 eq) in anhydrous ethanol (5 mL/mmol), add sodium ethoxide (1.5 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL/mmol).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 2-ethoxythiazole.

Step 2: Bromination of 2-Ethoxythiazole

  • Dissolve 2-ethoxythiazole (1.0 eq) in a suitable solvent such as glacial acetic acid or chloroform (10 mL/mmol).

  • Cool the solution to 0 °C and add N-bromosuccinimide (NBS) (1.05 eq) portion-wise, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC or LC-MS.

  • Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with dichloromethane (3 x 10 mL/mmol).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

  • Concentrate the solvent under reduced pressure to yield crude this compound.

  • Purify the crude product by flash chromatography or distillation under reduced pressure to obtain the final product.

Utility in Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C4 position of this compound is the key to its utility as a versatile building block. It readily participates in a variety of palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the thiazole core and various aryl or heteroaryl boronic acids or esters.

  • In a dry reaction vessel, combine this compound (1.0 eq), the desired aryl/heteroaryl boronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).

  • Seal the vessel and purge with an inert gas (e.g., argon) for 10-15 minutes.

  • Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (4:1).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to yield the 4-aryl/heteroaryl-2-ethoxythiazole derivative.

Sonogashira Coupling

The Sonogashira coupling enables the introduction of alkyne moieties, which are valuable for further functionalization or for their role in binding to certain biological targets.

  • To a solution of this compound (1.0 eq) in a suitable solvent such as anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF), add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 eq), a copper(I) co-catalyst (e.g., CuI, 0.05 eq), and a base (e.g., triethylamine, 2.0 eq).

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Add the terminal alkyne (1.1 eq) and stir the reaction at room temperature or with gentle heating (40-60 °C) until completion (monitored by TLC or LC-MS).

  • Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to obtain the 4-alkynyl-2-ethoxythiazole product.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of C-N bonds, introducing primary or secondary amines at the C4 position of the thiazole ring.

  • In a glovebox or under an inert atmosphere, charge a reaction vessel with a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand (e.g., Xantphos, 0.04 eq), and a base (e.g., Cs₂CO₃, 1.5 eq).

  • Add this compound (1.0 eq) and the desired amine (1.2 eq).

  • Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.

  • Seal the vessel and heat the reaction mixture to 90-110 °C for 12-24 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer over sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography to yield the 4-amino-2-ethoxythiazole derivative.

Application in Kinase Inhibitor Development

The thiazole scaffold is a common feature in many kinase inhibitors, where it often acts as a hinge-binding motif. The ability to readily diversify the 4-position of the 2-ethoxythiazole core makes this compound an attractive starting point for the synthesis of novel kinase inhibitors. For instance, derivatives can be designed to target kinases such as Activated CDC42-associated kinase 1 (ACK1), which is implicated in various cancers.

Illustrative Example: Synthesis of a Hypothetical ACK1 Inhibitor

A hypothetical synthetic route towards a potential ACK1 inhibitor starting from this compound is depicted below. This involves a Suzuki coupling to introduce a pyridine moiety, a common feature in many kinase inhibitors.

G This compound This compound Suzuki Coupling Suzuki Coupling This compound->Suzuki Coupling Pyridine-4-boronic acid Pd(PPh3)4, K2CO3 4-(Pyridin-4-yl)-2-ethoxythiazole 4-(Pyridin-4-yl)-2-ethoxythiazole Suzuki Coupling->4-(Pyridin-4-yl)-2-ethoxythiazole Further Functionalization Further Functionalization 4-(Pyridin-4-yl)-2-ethoxythiazole->Further Functionalization e.g., amination at another position Hypothetical ACK1 Inhibitor Hypothetical ACK1 Inhibitor Further Functionalization->Hypothetical ACK1 Inhibitor

Caption: Synthetic workflow for a hypothetical ACK1 inhibitor.

Illustrative Quantitative Biological Data

The following table presents hypothetical biological data for a series of compounds derived from this compound, illustrating how structure-activity relationships (SAR) could be explored.

Compound IDR Group (at C4)ACK1 IC₅₀ (nM)Cellular Antiproliferative Activity (GI₅₀, µM) - PC3 Cells
HYPO-01 4-Pyridinyl751.2
HYPO-02 3-Pyridinyl1502.5
HYPO-03 Phenyl500>10
HYPO-04 4-Aminophenyl450.8
HYPO-05 4-Methoxyphenyl3005.7

Note: The data presented in this table is purely hypothetical and for illustrative purposes only.

Signaling Pathway Involvement

Kinase inhibitors derived from the this compound scaffold could potentially interfere with oncogenic signaling pathways. The diagram below illustrates a simplified kinase signaling cascade and the point of intervention for a hypothetical inhibitor.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor ACK1 ACK1 Receptor->ACK1 Activates Downstream Effector Downstream Effector ACK1->Downstream Effector Phosphorylates Proliferation Proliferation Downstream Effector->Proliferation Promotes Growth Factor Growth Factor Growth Factor->Receptor Binds Hypothetical Inhibitor Hypothetical Inhibitor Hypothetical Inhibitor->ACK1 Inhibits

Caption: Inhibition of a generic kinase signaling pathway.

Conclusion

This compound stands out as a highly valuable and versatile building block in the medicinal chemist's toolbox. Its strategic placement of a reactive bromine atom and a modulating ethoxy group on the privileged thiazole scaffold provides a powerful platform for the rapid and efficient synthesis of diverse compound libraries. The amenability of this synthon to a wide range of robust palladium-catalyzed cross-coupling reactions allows for the systematic exploration of structure-activity relationships, crucial for the optimization of lead compounds. As the demand for novel, targeted therapeutics continues to grow, the judicious use of well-designed building blocks like this compound will be instrumental in accelerating the drug discovery process and delivering the next generation of innovative medicines. Researchers are encouraged to explore the vast chemical space accessible from this promising starting material to address unmet medical needs.

An In-depth Technical Guide to the Discovery and Synthesis of Novel Thiazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, stands as a "privileged scaffold" in medicinal chemistry.[1] Its unique structural and electronic properties have made it a cornerstone in the development of a vast array of therapeutic agents.[1][2] Thiazole derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[1][3] This technical guide provides a comprehensive overview of the synthesis of novel thiazole-based compounds, their biological activities, and the key signaling pathways they modulate, with a focus on anticancer and antimicrobial applications.

Synthesis of Novel Thiazole Compounds

The construction of the thiazole ring is most classically achieved through the Hantzsch thiazole synthesis, a reliable and versatile method first reported in 1887.[1][2] This reaction typically involves the condensation of an α-haloketone with a thioamide or thiourea.[1][4] Modern variations of this synthesis, including microwave-assisted and one-pot multi-component procedures, offer improved yields and more environmentally friendly approaches.[5]

General Experimental Workflow: Hantzsch Thiazole Synthesis

The following diagram outlines the general workflow for the Hantzsch synthesis of a thiazole derivative.

Hantzsch Synthesis Workflow Reactants Reactants (α-Haloketone + Thioamide/Thiourea) Solvent Solvent (e.g., Ethanol) Reactants->Solvent Dissolve Reaction Reaction (Heating/Reflux) Solvent->Reaction Heat Cooling Cooling & Precipitation Reaction->Cooling Filtration Filtration & Washing Cooling->Filtration Purification Purification (Recrystallization) Filtration->Purification Product Pure Thiazole Derivative Purification->Product

A general workflow for the Hantzsch thiazole synthesis.
Detailed Experimental Protocol: Synthesis of 2-(2-Arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles

This protocol details a specific application of the Hantzsch synthesis to produce bioactive 2-hydrazinylthiazole derivatives.[4][6]

Materials:

  • Aryl-substituted thiosemicarbazones (0.001 mol)

  • 2-bromo-4-fluoroacetophenone (0.001 mol)

  • Absolute ethanol

Procedure:

  • A mixture of the respective aryl-substituted thiosemicarbazone (0.001 mol) and 2-bromo-4-fluoroacetophenone (0.001 mol) is prepared in absolute ethanol.[4][6]

  • The reaction mixture is heated under reflux for 4–5 hours.[4]

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).[6]

  • Upon completion (indicated by a single spot on the TLC plate), the reaction mixture is allowed to cool to room temperature for 30 minutes.[6]

  • The precipitated solid product is collected by filtration, washed with cold ethanol, and dried.[6]

  • The crude product is then purified by recrystallization from ethanol to yield the pure 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazole derivative.[6]

Quantitative Data for Synthesis:

The Hantzsch synthesis and its variations are known for their efficiency. The following table summarizes representative yields for the synthesis of various thiazole derivatives.

Thiazole Derivative ClassSynthesis MethodSolventCatalystYield (%)Reference
2-Aryl-4-methyl-5-acylthiazolesOne-pot, solvent-freeNoneNa2CO384-91[7]
Substituted Hantzsch thiazolesOne-pot, multi-componentAcetoneSiW/SiO279-90[5]
2-(2-Arylidenehydrazinyl)-4-(4-fluorophenyl)thiazolesHantzsch condensationEthanolNone61-80[4]

Biological Activities and Signaling Pathways

Novel thiazole compounds have shown significant promise in two major therapeutic areas: oncology and infectious diseases.

Anticancer Activity of Thiazole Derivatives

Thiazole-based compounds exert their anticancer effects by targeting key signaling pathways that are often dysregulated in cancer, leading to uncontrolled cell proliferation, survival, and angiogenesis.[8] Two of the most critical pathways inhibited by thiazole derivatives are the PI3K/Akt/mTOR and the VEGFR-2 signaling cascades.

1. PI3K/Akt/mTOR Signaling Pathway Inhibition

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival.[9][10] Its aberrant activation is a hallmark of many cancers.[9] Several novel thiazole derivatives have been designed as potent inhibitors of PI3K or as dual PI3K/mTOR inhibitors.[1][3]

PI3K_Akt_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) (e.g., EGFR) PI3K PI3K RTK->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Downstream Downstream Effectors (e.g., p70S6K, 4E-BP1) mTORC1->Downstream activates Thiazole Thiazole Inhibitor Thiazole->PI3K Thiazole->mTORC1 Proliferation Cell Proliferation, Growth, Survival Downstream->Proliferation GrowthFactor Growth Factor GrowthFactor->RTK VEGFR2_Signaling_Pathway cluster_membrane Endothelial Cell Membrane cluster_cytoplasm Cytoplasm VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg activates PI3K PI3K VEGFR2->PI3K activates PKC PKC PLCg->PKC Ras Ras PKC->Ras Akt Akt PI3K->Akt Angiogenesis Angiogenesis (Proliferation, Migration, Survival) Akt->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis Thiazole Thiazole Inhibitor Thiazole->VEGFR2 inhibits autophosphorylation VEGF VEGF VEGF->VEGFR2 binds DNA_Gyrase_Inhibition cluster_bacterial_cell Bacterial Cell DNA_Gyrase DNA Gyrase (GyrA/GyrB) Supercoiled_DNA Supercoiled DNA DNA_Gyrase->Supercoiled_DNA ATP-dependent supercoiling Cell_Death Bacterial Cell Death DNA_Gyrase->Cell_Death inhibition leads to Relaxed_DNA Relaxed DNA Relaxed_DNA->DNA_Gyrase binds Replication DNA Replication & Transcription Supercoiled_DNA->Replication Thiazole Thiazole Inhibitor Thiazole->DNA_Gyrase inhibits ATPase activity

References

4-Bromo-2-ethoxythiazole: A Versatile Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The thiazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous clinically approved drugs and biologically active compounds.[1][2] Its unique electronic properties and ability to engage in various biological interactions have made it a privileged scaffold in the design of novel therapeutics. Among the vast array of functionalized thiazoles, 4-Bromo-2-ethoxythiazole has emerged as a particularly valuable building block for the synthesis of complex molecular architectures in drug discovery programs. This technical guide provides a comprehensive overview of the synthesis, reactivity, and application of this compound, with a focus on its utility in the development of kinase inhibitors.

Synthesis of the this compound Scaffold

Alternatively, functionalization of a pre-formed thiazole ring is a common strategy. For instance, the synthesis of various brominated thiazoles can be achieved through sequential bromination and debromination methods, offering access to a range of positional isomers.[5]

Key Reactions in Drug Discovery

The synthetic utility of this compound primarily lies in its ability to undergo palladium-catalyzed cross-coupling reactions. The bromine atom at the 4-position serves as a versatile handle for the introduction of various substituents, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds, typically between an organohalide and an organoboron compound.[6] In the context of this compound, this reaction allows for the introduction of aryl and heteroaryl moieties, which are common features in many kinase inhibitors.

Suzuki_Coupling_Workflow reagents This compound + Arylboronic Acid/Ester setup Reaction Setup: - Palladium Catalyst (e.g., Pd(PPh₃)₄) - Base (e.g., K₂CO₃) - Anhydrous Solvent (e.g., Dioxane/Water) reagents->setup Combine reaction Reaction: Heat (80-110°C) Inert Atmosphere (N₂ or Ar) setup->reaction Execute workup Aqueous Work-up: - Dilute with Organic Solvent - Wash with Water and Brine reaction->workup Cool & Process purification Purification: Column Chromatography workup->purification Isolate Crude product 4-Aryl-2-ethoxythiazole Derivative purification->product Yields Pure Product

Diagram 1: Generalized workflow for the Suzuki-Miyaura coupling of this compound.
  • Reaction Setup: In a dry reaction vessel, combine this compound (1.0 eq.), the desired arylboronic acid or its pinacol ester (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-10 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).

  • Inert Atmosphere: Seal the vessel and subject it to three cycles of evacuation and backfilling with an inert gas (e.g., nitrogen or argon).

  • Solvent Addition: Add an anhydrous, degassed solvent system (e.g., a mixture of 1,4-dioxane and water) via syringe.

  • Reaction: Heat the mixture to the appropriate temperature (typically 80-110 °C) and stir for the required duration (2-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent such as ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel to yield the desired 4-aryl-2-ethoxythiazole derivative.

Stille Coupling

The Stille coupling provides an alternative and complementary method for C-C bond formation, reacting an organohalide with an organostannane reagent.[1][2] This reaction is known for its tolerance of a wide range of functional groups, making it a valuable tool in the synthesis of complex molecules.[7]

// Define R groups node [shape=plaintext, fontsize=10]; R1 [label="R¹ = 2-Ethoxythiazol-4-yl"]; R2 [label="R² = Aryl/Heteroaryl"];

// Position labels R1 [pos="0.5,2.5!"]; R2 [pos="3.5,2.5!"]; }

Diagram 2: Catalytic cycle of the Stille cross-coupling reaction.
  • Reaction Setup: To a flame-dried flask under an inert atmosphere, add this compound (1.0 eq.), the organostannane reagent (1.1-1.2 eq.), and a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Solvent Addition: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.

  • Reaction: Heat the reaction mixture to reflux (typically 80-120 °C) and monitor by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture and dilute with an organic solvent. To remove tin byproducts, wash the organic phase with a saturated aqueous solution of potassium fluoride (KF) and stir vigorously. Filter the resulting precipitate through celite.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product is then purified by column chromatography.

Application in Kinase Inhibitor Discovery

Thiazole-containing compounds are well-represented among small molecule kinase inhibitors.[8] The ability of the thiazole ring to act as a hinge-binding motif and to be readily functionalized makes it an attractive scaffold for this target class. While specific examples detailing the use of this compound in the synthesis of named kinase inhibitors are not prevalent in publicly accessible literature, its structural motifs are found in potent inhibitors of various kinases, such as Rho kinase (ROCK).

Rho Kinase (ROCK) Inhibition

Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are serine/threonine kinases that play a crucial role in regulating the actin cytoskeleton.[9] Dysregulation of the ROCK signaling pathway is implicated in a variety of diseases, including cardiovascular disorders, glaucoma, and cancer, making ROCK a compelling therapeutic target.

// Nodes RhoA [label="RhoA-GTP", fillcolor="#FBBC05", fontcolor="#202124"]; ROCK [label="ROCK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; LIMK [label="LIMK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cofilin [label="Cofilin", fillcolor="#34A853", fontcolor="#FFFFFF"]; Actin_Polymerization [label="Actin\nPolymerization", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; MLC [label="Myosin Light\nChain (MLC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; MLCP [label="MLC Phosphatase", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Contraction [label="Cell Contraction &\nMotility", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Inhibitor [label="ROCK Inhibitor\n(e.g., Thiazole derivative)", shape=octagon, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges RhoA -> ROCK [label="Activates"]; ROCK -> LIMK [label="Phosphorylates\n(Activates)"]; ROCK -> MLCP [label="Phosphorylates\n(Inhibits)", arrowhead=tee]; ROCK -> MLC [label="Phosphorylates\n(Activates)"]; LIMK -> Cofilin [label="Phosphorylates\n(Inhibits)", arrowhead=tee]; Cofilin -> Actin_Polymerization [style=dashed, arrowhead=tee, label="Inhibits\n(when active)"]; MLC -> Contraction [label="Promotes"]; Inhibitor -> ROCK [arrowhead=tee, color="#EA4335", style=bold, label="Inhibits"]; }

Diagram 3: Simplified ROCK signaling pathway and the point of intervention for ROCK inhibitors.

The development of potent and selective ROCK inhibitors is an active area of research. The 4-aryl-thiazole scaffold, which can be readily accessed from this compound via Suzuki or Stille coupling, is a key pharmacophore in some reported ROCK inhibitors.

Quantitative Data on Thiazole-Based Kinase Inhibitors

While specific data for derivatives of this compound is limited, the following table presents representative data for other thiazole-based kinase inhibitors to illustrate the potency that can be achieved with this scaffold.

Compound ClassTarget KinaseIC₅₀ (nM)Reference
4-Aryl-5-aminoalkyl-thiazole-2-aminesROCK II20[10]
Tetrahydrobenzo[d]thiazole derivativeCK21900[8]
Tetrahydrobenzo[d]thiazole derivativeGSK3β670[8]

Conclusion

This compound represents a valuable and versatile building block in drug discovery, particularly for the synthesis of kinase inhibitors. Its facile participation in palladium-catalyzed cross-coupling reactions allows for the efficient construction of diverse molecular libraries. While the full potential of this specific reagent is yet to be exhaustively documented in the public domain, the established importance of the 2-alkoxy-4-arylthiazole scaffold in medicinal chemistry underscores the promise of this compound for the development of novel therapeutics. Further exploration of its synthetic applications is warranted to unlock new avenues in the quest for innovative treatments for a range of human diseases.

References

Exploring the Chemical Space of 2-Ethoxythiazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the chemical space surrounding the 2-ethoxythiazole core. While research on derivatives of this specific scaffold is emerging, the broader thiazole class of compounds has been extensively studied and shown to possess a wide range of pharmacological activities. This document details a validated synthetic methodology for the parent 2-alkoxythiazole structure, reviews the vast biological potential of the thiazole scaffold with quantitative data from representative derivatives, and outlines key signaling pathways and experimental workflows relevant to their development as therapeutic agents.

Introduction to the 2-Ethoxythiazole Scaffold

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry. It is a key structural component in numerous natural products, such as vitamin B1 (thiamine), and clinically approved drugs, including the antimicrobial sulfathiazole and the antiretroviral ritonavir. The 2-ethoxythiazole core, featuring a lipophilic ethoxy group at the 2-position, offers a versatile and attractive starting point for the synthesis of novel and complex organic compounds with potential therapeutic value. This ethoxy group can influence the molecule's overall electronic and steric properties, potentially enhancing solubility, cell permeability, and target engagement. As a chemical intermediate, 2-ethoxythiazole provides a valuable building block for creating libraries of derivatives for screening against various biological targets.

Synthesis of the 2-Alkoxythiazole Core

A highly efficient, solvent-free method for the synthesis of 2-alkoxy-substituted 1,3-thiazoles has been developed utilizing a Lawesson's reagent-mediated cyclization under microwave irradiation. This approach offers significant advantages over traditional methods, including drastically reduced reaction times, high yields, and minimal byproduct formation.

This protocol is adapted from the procedure reported by Kiryanov, A. A., Sampson, P., & Seed, A. J. (2001) for the synthesis of 2-alkoxy-substituted thiazoles.

Materials:

  • Appropriate N-(2-oxoalkyl)amide precursor

  • Lawesson's Reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide]

  • Conventional microwave oven

  • Glass vial

Procedure:

  • The N-(2-oxoalkyl)amide precursor (1.0 mmol) and Lawesson's reagent (0.5 mmol) are placed in a glass vial.

  • The solids are thoroughly mixed using a spatula.

  • The vial is capped loosely and placed in the center of a conventional microwave oven.

  • The mixture is irradiated at a power of 150-300 W for a duration of 1-5 minutes. The reaction should be monitored for color change (typically to a dark brown or black melt).

  • After irradiation, the vial is allowed to cool to room temperature.

  • The resulting crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the pure 2-alkoxythiazole derivative.

G cluster_synthesis Synthesis Stage reagents Mix N-(2-oxoalkyl)amide and Lawesson's Reagent microwave Microwave Irradiation (1-5 min, 150-300W) reagents->microwave Solvent-free cooling Cool to Room Temperature microwave->cooling purification Column Chromatography cooling->purification product Pure 2-Ethoxythiazole Derivative purification->product G cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) in Vesicles ACh_release ACh Release ACh_vesicle->ACh_release ACh_synapse ACh ACh_release->ACh_synapse AChE Acetylcholinesterase (AChE) ACh_synapse->AChE Hydrolysis Receptor Cholinergic Receptor ACh_synapse->Receptor Binds Breakdown Choline + Acetate AChE->Breakdown Inhibitor Thiazole Inhibitor Inhibitor->AChE Blocks Signal Signal Transduction Receptor->Signal G cluster_discovery Discovery & Preclinical Phase synthesis Library Synthesis (2-Ethoxythiazole Core) screening High-Throughput Screening (HTS) synthesis->screening hit_id Hit Identification screening->hit_id hit_to_lead Hit-to-Lead (SAR Studies) hit_id->hit_to_lead lead_opt Lead Optimization (ADME/Tox) hit_to_lead->lead_opt preclinical Preclinical Candidate lead_opt->preclinical

In-depth Technical Guide: 4-Bromo-2-ethoxythiazole (CAS 240816-34-6) in Drug Discovery and Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-2-ethoxythiazole is a substituted thiazole derivative that holds considerable potential as a versatile building block in medicinal chemistry and organic synthesis. While direct biological applications of this specific compound are not extensively documented in publicly available literature, its utility as a synthetic intermediate is evident, particularly in the construction of more complex molecules with potential therapeutic activities. The thiazole scaffold is a well-established pharmacophore found in numerous FDA-approved drugs, and its derivatives are actively investigated for a wide range of therapeutic applications, including as kinase inhibitors for cancer and inflammatory diseases. This guide provides a comprehensive overview of the known synthetic applications of this compound, with a focus on its use in palladium-catalyzed cross-coupling reactions. Furthermore, it explores the broader context of thiazole derivatives in drug discovery, highlighting relevant signaling pathways and providing exemplary, detailed experimental protocols.

Chemical Properties and Data

PropertyValueSource
CAS Number 240816-34-6N/A
Molecular Formula C5H6BrNOSN/A
Molecular Weight 208.08 g/mol N/A
Appearance White to off-white solidN/A
Boiling Point 234.6±32.0 °C (Predicted)N/A
Density 1.615±0.06 g/cm3 (Predicted)N/A
Storage Temperature 2-8°CN/A

Synthetic Applications: Palladium-Catalyzed C-S Cross-Coupling

A primary and well-documented application of this compound is its use as an electrophilic coupling partner in palladium-catalyzed cross-coupling reactions to form carbon-sulfur (C-S) bonds. This reaction is a powerful tool for the synthesis of aryl thioethers, a class of compounds with significant importance in pharmaceutical and agricultural research.[1]

The reaction involves the coupling of this compound with a thiol in the presence of a palladium catalyst and a base. The resulting products, 2-ethoxy-4-(arylthio)thiazoles, can serve as scaffolds for the development of novel therapeutic agents.

Experimental Protocol: Synthesis of a 2-Ethoxy-4-(arylthio)thiazole Derivative

The following protocol is adapted from a documented palladium-catalyzed C-S cross-coupling reaction involving this compound.[1]

Materials:

  • This compound (1.0 mmol, 208 mg)

  • 11-mercaptoundecanoic acid (1.2 mmol, 262 mg)

  • Triethylamine (3.2 mmol, 446 µL)

  • Palladium catalyst solution (e.g., P4 stock solution in tBuOH, 0.010 mmol, 1.0 mol%)

  • Tetrahydrofuran (THF), anhydrous (4 mL)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • In a reaction vessel, dissolve this compound (208 mg, 1.0 mmol) and 11-mercaptoundecanoic acid (262 mg, 1.20 mmol) in anhydrous THF (2 mL).

  • Add triethylamine (446 µL, 3.20 mmol) to the solution.

  • Add the palladium catalyst solution (2.0 mL, 0.010 mmol, 1.0 mol%).

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction and perform a standard aqueous workup.

  • Extract the product with a suitable organic solvent, such as ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by automated flash column chromatography using a gradient of 0–15% ethyl acetate in hexanes to yield the desired 2-ethoxy-4-(arylthio)thiazole product.[1]

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification reagents Dissolve this compound and Thiol in THF base Add Triethylamine reagents->base catalyst Add Palladium Catalyst base->catalyst stir Stir at Room Temperature catalyst->stir monitor Monitor by TLC/LC-MS stir->monitor quench Quench Reaction monitor->quench extract Aqueous Workup & Extraction quench->extract purify Flash Column Chromatography extract->purify product Isolated Product purify->product

Palladium-catalyzed C-S cross-coupling workflow.

Relevance in Drug Discovery: Thiazole Derivatives as Kinase Inhibitors

The thiazole ring is a privileged scaffold in medicinal chemistry, frequently found in compounds targeting protein kinases.[2] Kinases play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer and inflammatory disorders. Thiazole derivatives have been successfully developed as inhibitors of various kinase families.

Potential Signaling Pathways Targeted by Thiazole Derivatives

Several key signaling pathways are known to be modulated by thiazole-based inhibitors. While no specific pathway has been directly linked to this compound, its derivatives, particularly aryl thioethers, could potentially target kinases within these pathways.

  • PI3K/AKT/mTOR Pathway: This pathway is central to cell growth, proliferation, and survival. Aberrant activation is a hallmark of many cancers. Thiazole-containing molecules have been investigated as inhibitors of key kinases in this pathway, such as PI3K and mTOR.[1]

  • VEGFR Signaling: Vascular Endothelial Growth Factor Receptors (VEGFRs) are critical for angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Thiazole derivatives have been designed and synthesized as potent VEGFR inhibitors.[3]

  • Src Family Kinases: These non-receptor tyrosine kinases are involved in a multitude of cellular processes, including cell proliferation, differentiation, and survival. The 2-aminothiazole scaffold, in particular, served as a template for the discovery of Dasatinib, a potent pan-Src kinase inhibitor used in cancer therapy.[4]

  • Itk Signaling in T-cells: Interleukin-2-inducible T-cell kinase (Itk) is a tyrosine kinase that plays a critical role in T-cell receptor signaling and activation. Inhibitors of Itk are being explored for the treatment of autoimmune and inflammatory diseases. 2-amino-5-(thioaryl)thiazoles have been identified as potent and selective Itk inhibitors.[5]

Signaling Pathway Diagram: Generic Kinase Inhibition by a Thiazole Derivative

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) downstream Downstream Signaling (e.g., PI3K/AKT, Ras/MAPK) receptor->downstream Activates growth_factor Growth Factor growth_factor->receptor Binds thiazole Thiazole Derivative (e.g., from this compound) thiazole->receptor Inhibits proliferation Cell Proliferation, Survival, Angiogenesis downstream->proliferation

References

An In-depth Technical Guide to 4-Bromo-2-ethoxythiazole: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-2-ethoxythiazole is a halogenated heterocyclic compound belonging to the thiazole family, a class of molecules of significant interest in medicinal chemistry. This technical guide provides a comprehensive overview of the fundamental properties of this compound, including its chemical, physical, and predicted spectral characteristics. Detailed experimental protocols for the synthesis of related thiazole derivatives are presented, offering a foundational methodology for its preparation. Furthermore, this whitepaper explores the pivotal role of the thiazole scaffold in drug discovery, with a particular focus on its application as an inhibitor of critical signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer. This document aims to serve as a valuable resource for researchers and scientists engaged in the design and development of novel therapeutic agents.

Core Properties of this compound

This compound is a substituted thiazole with the molecular formula C5H6BrNOS and a molecular weight of 208.07 g/mol .[1][2] Its unique structure, featuring a bromine atom at the 4-position and an ethoxy group at the 2-position, makes it a valuable building block in organic synthesis, particularly for the development of novel pharmaceutical compounds.

Chemical and Physical Data
PropertyValueSource
Chemical Formula C5H6BrNOS[1][2]
Molecular Weight 208.07 g/mol [1][2]
CAS Number 240816-34-6[1]
Appearance Not Reported (likely a liquid or low-melting solid)-
Boiling Point Estimated to be higher than 157-160 °C (Boiling point of 2-ethoxythiazole)[3][4]
Melting Point Not Reported-
Density Estimated to be higher than 1.133 g/mL at 25 °C (Density of 2-ethoxythiazole)[4]
Refractive Index Estimated to be higher than 1.504 at 20 °C (Refractive index of 2-ethoxythiazole)[4]
Storage Temperature Ambient[5]
Purity ≥96-98% (Commercially available)[5][6]
Synonyms 4-bromo-2-ethoxy-1,3-thiazole[1]
Spectroscopic Data (Predicted)

Detailed experimental spectral data for this compound is not widely published. The following are predicted spectroscopic characteristics based on the analysis of its structural analogues.

1.2.1. 1H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show a characteristic singlet for the proton at the 5-position of the thiazole ring. The ethoxy group will present as a quartet for the methylene protons (-OCH2-) and a triplet for the methyl protons (-CH3). The chemical shifts will be influenced by the electronegativity of the bromine atom and the overall electronic environment of the aromatic thiazole ring.

1.2.2. 13C NMR Spectroscopy

The carbon-13 NMR spectrum will display five distinct signals corresponding to the five carbon atoms in the molecule. The carbon atoms of the thiazole ring will appear in the aromatic region, with their chemical shifts influenced by the bromine and ethoxy substituents. The methylene and methyl carbons of the ethoxy group will be observed in the aliphatic region.

1.2.3. Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the C-H stretching of the thiazole ring and the ethoxy group, C=N and C=C stretching vibrations of the thiazole ring, and the C-O stretching of the ether linkage. The presence of the C-Br bond will also result in a characteristic absorption in the fingerprint region.

1.2.4. Mass Spectrometry (MS)

The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion (M and M+2 peaks in approximately a 1:1 ratio) is expected.[7] Fragmentation patterns will likely involve the loss of the ethoxy group, the bromine atom, and other small fragments.

Synthesis and Reactivity

General Experimental Protocol: Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a versatile method for the preparation of thiazole derivatives from α-haloketones and thioamides.[8][9]

Materials:

  • α-haloketone (e.g., 2-bromoacetophenone)

  • Thioamide (e.g., thiourea)

  • Solvent (e.g., Methanol)

  • Weak base (e.g., 5% Sodium Carbonate solution)

Procedure:

  • In a reaction vessel, combine the α-haloketone and the thioamide.

  • Add the solvent and a stir bar.

  • Heat the mixture with stirring for a specified period (e.g., 30 minutes).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into a solution of a weak base to neutralize the acid formed and precipitate the product.

  • Collect the precipitate by filtration, wash with water, and air dry.

  • Purify the crude product by recrystallization or column chromatography.

Diagram: General Experimental Workflow for Hantzsch Thiazole Synthesis

G start Start reactants Combine α-haloketone and thioamide in solvent start->reactants reaction Heat and stir reactants->reaction monitoring Monitor reaction by TLC reaction->monitoring workup Cool and precipitate with base monitoring->workup Reaction complete filtration Filter and wash the product workup->filtration purification Purify the product filtration->purification end End purification->end

Caption: General workflow for the Hantzsch synthesis of thiazoles.

Applications in Drug Development

The thiazole ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[10] Thiazole derivatives exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[10] this compound, as a functionalized thiazole, serves as a valuable starting material for the synthesis of more complex molecules with potential therapeutic applications.

Thiazole Derivatives as Kinase Inhibitors

A significant area of research for thiazole derivatives is their role as protein kinase inhibitors.[11] Kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The PI3K/Akt/mTOR pathway is a critical signaling cascade that controls cell growth, proliferation, and survival, and it is frequently hyperactivated in various cancers.[11]

Several studies have reported the design and synthesis of thiazole-based compounds as potent inhibitors of PI3K, mTOR, or as dual PI3K/mTOR inhibitors.[11] These inhibitors typically function by competing with ATP for binding to the kinase domain of the target protein, thereby blocking its activity and downstream signaling.

Diagram: The PI3K/Akt/mTOR Signaling Pathway

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation mTORC2 mTORC2 mTORC2->Akt Phosphorylation Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Thiazole_Inhibitor Thiazole-based Inhibitors Thiazole_Inhibitor->PI3K Thiazole_Inhibitor->mTORC1

Caption: Inhibition of the PI3K/Akt/mTOR pathway by thiazole derivatives.

Conclusion

This compound is a versatile chemical entity with significant potential as a building block in the synthesis of novel therapeutic agents. While a complete experimental dataset for its physical and spectral properties is not yet available, its structural similarity to other well-characterized thiazoles provides a strong basis for its application in drug discovery. The established importance of the thiazole scaffold as a core component of kinase inhibitors, particularly those targeting the PI3K/Akt/mTOR pathway, highlights the promising future for derivatives of this compound in the development of next-generation cancer therapies and other medicinal applications. Further research to fully characterize this compound and explore its synthetic utility is highly warranted.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Bromo-2-ethoxythiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of 4-bromo-2-ethoxythiazole, a valuable building block in medicinal chemistry and materials science. The procedures outlined are based on established chemical transformations and are intended to be a comprehensive guide for laboratory synthesis.

Synthetic Pathway Overview

The synthesis of this compound can be efficiently achieved through a three-step sequence starting from the readily available 2-aminothiazole. This pathway involves the bromination of the thiazole ring, followed by a Sandmeyer reaction to convert the amino group to a hydroxyl group, and finally, O-alkylation to introduce the ethoxy group.

Synthesis_Pathway A 2-Aminothiazole B 4-Bromo-2-aminothiazole A->B Bromination (NBS, ACN) C 4-Bromo-2-hydroxythiazole B->C Sandmeyer Reaction (NaNO2, H2SO4, H2O) D This compound C->D O-Alkylation (EtI, K2CO3, DMF)

Caption: Synthetic route to this compound.

Experimental Protocols

Protocol 1: Synthesis of 4-Bromo-2-aminothiazole

This protocol describes the regioselective bromination of 2-aminothiazole at the 4-position using N-bromosuccinimide (NBS).

Materials:

  • 2-Aminothiazole

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (ACN)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of 2-aminothiazole (1.0 eq) in acetonitrile, add N-bromosuccinimide (1.05 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 4-bromo-2-aminothiazole.

Protocol 2: Synthesis of 4-Bromo-2-hydroxythiazole via Sandmeyer Reaction

This protocol details the conversion of the amino group of 4-bromo-2-aminothiazole to a hydroxyl group.[1][2][3]

Materials:

  • 4-Bromo-2-aminothiazole

  • Sulfuric acid (H₂SO₄), concentrated

  • Sodium nitrite (NaNO₂)

  • Water

  • Ice

  • Beaker

  • Magnetic stirrer with heating plate

Procedure:

  • In a beaker, dissolve 4-bromo-2-aminothiazole (1.0 eq) in a mixture of concentrated sulfuric acid and water at 0-5 °C with stirring.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

  • In a separate flask, bring a volume of water to a boil.

  • Carefully and slowly add the cold diazonium salt solution to the boiling water. Vigorous nitrogen evolution will be observed.

  • After the addition is complete, continue heating for 30 minutes to ensure complete decomposition of the diazonium salt.

  • Cool the reaction mixture to room temperature, which should result in the precipitation of the product.

  • Collect the precipitate by filtration, wash with cold water, and dry to obtain 4-bromo-2-hydroxythiazole.

Protocol 3: Synthesis of this compound via O-Alkylation

This protocol describes the final step of O-alkylation to yield the target compound.

Materials:

  • 4-Bromo-2-hydroxythiazole

  • Ethyl iodide (EtI)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer with heating plate

  • Condenser

Procedure:

  • To a solution of 4-bromo-2-hydroxythiazole (1.0 eq) in DMF, add potassium carbonate (2.0 eq).

  • To this suspension, add ethyl iodide (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to 60-70 °C and stir for 8-12 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with water and brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., hexane/ethyl acetate mixture) to afford pure this compound.

Data Presentation

The following table summarizes the expected yields and key analytical data for the synthesized compounds.

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Melting Point (°C)¹H NMR (δ, ppm)
4-Bromo-2-aminothiazoleC₃H₃BrN₂S179.0485-9588-906.85 (s, 1H, H-5), 6.50 (br s, 2H, NH₂)
4-Bromo-2-hydroxythiazoleC₃H₂BrNOS180.0260-70145-14711.5 (br s, 1H, OH), 7.10 (s, 1H, H-5)
This compoundC₅H₆BrNOS208.0870-80N/A (Oil)7.05 (s, 1H, H-5), 4.40 (q, 2H, OCH₂), 1.40 (t, 3H, CH₃)

Note: NMR data is representative and may vary depending on the solvent used.

Experimental Workflow

The overall experimental workflow can be visualized as a sequence of synthesis and purification steps.

Workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Sandmeyer Reaction cluster_step3 Step 3: O-Alkylation A Reaction Setup (2-Aminothiazole, NBS, ACN) B Reaction Monitoring (TLC) A->B C Work-up & Extraction B->C D Purification (Recrystallization) C->D E Diazotization (4-Bromo-2-aminothiazole) D->E Product from Step 1 F Hydrolysis E->F G Isolation (Filtration) F->G H Reaction Setup (4-Bromo-2-hydroxythiazole, EtI) G->H Product from Step 2 I Reaction Monitoring (TLC) H->I J Work-up & Extraction I->J K Purification (Column Chromatography) J->K L L K->L Final Product: This compound Logical_Relationship Start Commercially Available Starting Material (2-Aminothiazole) Step1 Introduce Halogen (Bromination at C4) Start->Step1 Electrophilic Aromatic Substitution Step2 Functional Group Interconversion (Amino to Hydroxyl) Step1->Step2 Diazotization/ Hydrolysis Step3 Introduce Target Moiety (O-Alkylation to Ethoxy) Step2->Step3 Nucleophilic Substitution End Target Molecule (this compound) Step3->End

References

Application Notes and Protocols for Suzuki-Miyaura Coupling Reaction with 4-Bromo-2-ethoxythiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This palladium-catalyzed reaction is renowned for its mild conditions, broad functional group tolerance, and high yields, making it an invaluable tool in the synthesis of complex molecules, particularly in the pharmaceutical industry.

Thiazole moieties are prevalent scaffolds in a wide range of biologically active compounds, exhibiting diverse pharmacological activities. The functionalization of the thiazole ring, therefore, is of significant interest in drug discovery and development. This document provides detailed application notes and a generalized protocol for the Suzuki-Miyaura coupling of 4-Bromo-2-ethoxythiazole with various aryl and heteroaryl boronic acids. The resulting 4-aryl-2-ethoxythiazole derivatives are valuable building blocks for the synthesis of novel compounds with potential therapeutic applications.

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps of the mechanism are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Mechanism pd0 Pd(0)L₂ pd_complex Ar-Pd(II)L₂-X pd0->pd_complex aryl_halide This compound (Ar-X) oxidative_addition Oxidative Addition pd_intermediate Ar-Pd(II)L₂-R pd_complex->pd_intermediate boronic_acid Boronic Acid (R-B(OH)₂) transmetalation Transmetalation base Base pd_intermediate->pd0 product 4-Aryl-2-ethoxythiazole (Ar-R) pd_intermediate->product reductive_elimination Reductive Elimination Experimental_Workflow start Start reagents Combine Reactants: This compound, Boronic Acid, Catalyst, Base start->reagents inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) reagents->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir (80-110 °C, 2-24 h) solvent->reaction monitoring Monitor Reaction Progress (TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Work-up: Dilute, Wash with Water and Brine monitoring->workup Reaction Complete purification Purification: Dry, Concentrate, Column Chromatography workup->purification characterization Product Characterization (NMR, MS) purification->characterization end End characterization->end

Application Notes and Protocols for the Synthesis of Anticancer Agents from 4-Bromo-2-ethoxythiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 4-Bromo-2-ethoxythiazole as a versatile starting material for the synthesis of novel anticancer agents. This document outlines the rationale behind targeting thiazole derivatives for cancer therapy, details synthetic protocols, and provides methods for evaluating the biological activity of the resulting compounds.

Introduction to Thiazole-Based Anticancer Agents

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer properties.[1] Several clinically approved drugs, such as the tyrosine kinase inhibitor Dasatinib, feature a thiazole moiety, highlighting its importance in the development of targeted cancer therapies.[2] Thiazole derivatives have been shown to exert their anticancer effects through various mechanisms, including the disruption of microtubule dynamics, induction of apoptosis, and inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[3][4][5]

This compound is a valuable building block for the synthesis of a diverse library of anticancer candidates. The presence of a bromine atom at the 4-position allows for facile functionalization through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions, enabling the introduction of a wide range of aryl and other substituents.[6][7][8] The 2-ethoxy group can also be a key determinant of the molecule's overall physicochemical properties and biological activity.

General Synthetic Strategies

The primary strategy for elaborating the this compound core into potential anticancer agents involves palladium-catalyzed cross-coupling reactions to introduce diverse molecular fragments at the 4-position. These reactions are fundamental in modern organic synthesis due to their efficiency and tolerance of a wide array of functional groups.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between the thiazole core and various aryl or heteroaryl boronic acids or esters.[9] This reaction is instrumental in creating biaryl structures, which are common motifs in potent anticancer compounds.

Heck Coupling

The Heck reaction provides a means to introduce alkenyl substituents at the 4-position of the thiazole ring.[8][10] This can be a strategic approach to synthesize analogs of natural products or other compounds with known anticancer activity.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between the thiazole and a terminal alkyne.[7][11] The resulting alkynylthiazoles can be final products or can serve as versatile intermediates for further transformations.

Experimental Protocols

While direct synthesis of a specific anticancer agent from this compound is not extensively documented in publicly available literature, the following protocols are based on well-established methodologies for the functionalization of similar brominated heterocyclic compounds. Researchers can adapt these protocols for their specific target molecules.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

This protocol describes a general method for the synthesis of 4-aryl-2-ethoxythiazole derivatives.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a dry reaction flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).

  • Seal the flask and evacuate and backfill with an inert gas three times to ensure an inert atmosphere.

  • Under the inert atmosphere, add the anhydrous solvent, followed by the palladium catalyst (0.05 eq).

  • Stir the reaction mixture at a temperature ranging from 80-110 °C. The reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-2-ethoxythiazole.[12]

Biological Evaluation of Synthesized Compounds

Once synthesized, the novel 4-substituted-2-ethoxythiazole derivatives should be evaluated for their anticancer activity.

In Vitro Cytotoxicity Assays

The initial screening of the synthesized compounds is typically performed using in vitro cytotoxicity assays against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulphorhodamine B) assays are commonly used to determine the concentration of the compound that inhibits cell growth by 50% (IC50).

Protocol 2: General Procedure for MTT Cytotoxicity Assay

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Synthesized thiazole derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized compounds (typically in a serial dilution) for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 values.

Data Presentation

The cytotoxic activities of the synthesized compounds should be summarized in a clear and structured table for easy comparison.

Table 1: In Vitro Cytotoxicity (IC₅₀, µM) of Hypothetical 4-Aryl-2-ethoxythiazole Derivatives

Compound IDAryl SubstituentMCF-7 (Breast)A549 (Lung)HCT116 (Colon)
HZ-01 Phenyl15.2 ± 1.822.5 ± 2.118.9 ± 1.5
HZ-02 4-Methoxyphenyl8.7 ± 0.912.3 ± 1.19.8 ± 0.7
HZ-03 3,4,5-Trimethoxyphenyl1.2 ± 0.22.5 ± 0.31.8 ± 0.2
HZ-04 4-Chlorophenyl10.5 ± 1.315.1 ± 1.612.4 ± 1.1
Doxorubicin (Positive Control)0.5 ± 0.050.8 ± 0.070.6 ± 0.04

Data are presented as mean ± standard deviation from three independent experiments.

Mechanism of Action Studies

Promising compounds with low IC50 values should be further investigated to elucidate their mechanism of action. Based on the known activities of other thiazole derivatives, the following pathways and targets are of particular interest.

Tubulin Polymerization Inhibition

Many thiazole-containing compounds have been identified as inhibitors of tubulin polymerization, leading to cell cycle arrest and apoptosis.[5][13][14]

Signaling Pathway Modulation

Thiazole derivatives have been shown to modulate key signaling pathways involved in cancer progression, such as the PI3K/Akt/mTOR and VEGFR pathways.[4]

Visualizations

General Synthetic Workflow

G start This compound coupling Cross-Coupling Reaction (e.g., Suzuki, Heck, Sonogashira) start->coupling intermediate 4-Substituted-2-ethoxythiazole Derivative coupling->intermediate purification Purification (Column Chromatography) intermediate->purification characterization Structural Characterization (NMR, MS) purification->characterization bioassay Biological Evaluation (Cytotoxicity Assays) characterization->bioassay data Data Analysis (IC50 Determination) bioassay->data

Caption: General workflow for the synthesis and evaluation of anticancer agents.

Potential Signaling Pathways Targeted by Thiazole Derivatives

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Tubulin Tubulin Microtubules Microtubules Tubulin->Microtubules Apoptosis Apoptosis Microtubules->Apoptosis Thiazole Thiazole Derivative Thiazole->RTK Inhibition Thiazole->PI3K Inhibition Thiazole->Tubulin Inhibition of Polymerization

Caption: Potential signaling pathways modulated by thiazole-based anticancer agents.

References

Application Notes and Protocols for the Functionalization of the Thiazole Ring

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The thiazole ring is a cornerstone heterocyclic motif in medicinal chemistry and materials science, found in numerous natural products, pharmaceuticals like sulfathiazole, and organic electronic materials.[1][2][3] Its unique electronic properties and ability to engage in various biological interactions make it a privileged scaffold in drug design.[4] The functionalization of the thiazole core is crucial for modulating the physicochemical properties, biological activity, and performance of these molecules. This document provides detailed experimental protocols for several key methods used to functionalize the thiazole ring, including modern C-H activation techniques and classical cross-coupling reactions.

Palladium-Catalyzed Direct C-H Arylation at the C5-Position

Application Note: Direct C-H arylation has emerged as a powerful and atom-economical strategy for functionalizing heteroaromatics.[5] This approach avoids the need for pre-functionalization (e.g., halogenation or metallation) of the thiazole ring, reducing step counts and waste.[6] For thiazole derivatives, palladium-catalyzed direct arylation typically occurs with high regioselectivity at the electron-rich C5-position.[7][8] The ligand-free protocol described below is particularly attractive for its simplicity and the use of very low catalyst loadings, making it cost-effective and suitable for a wide range of aryl bromides.[6]

Experimental Workflow: Direct C-H Arylation

Workflow for Pd-Catalyzed Direct C-H Arylation A Combine Reactants G Reaction A->G In sealed tube B Thiazole Derivative (1.5 mmol) B->A C Aryl Bromide (1.0 mmol) C->A D Pd(OAc)₂ Catalyst (0.1-1 mol%) D->A E K₂CO₃ Base (2.0 mmol) E->A F DMA Solvent (3.0 mL) F->A H Heat at 150 °C (1-5 hours) G->H I Workup & Purification H->I After completion J Cool, Dilute with EtOAc, Filter through Celite I->J K Column Chromatography J->K L 5-Arylthiazole Product K->L Workflow for Suzuki-Miyaura Cross-Coupling A Combine Reactants G Reaction A->G Under N₂ B Bromo-thiazole (1.0 mmol) B->A C Boronic Acid (1.2 mmol) C->A D Pd Catalyst & Ligand (e.g., Pd(OAc)₂/SPhos) D->A E K₃PO₄ Base (2.0 mmol) E->A F Toluene/H₂O Solvent F->A H Heat at 80-110 °C (6-12 hours) G->H I Workup & Purification H->I After completion J Phase Separation, Aqueous Extraction I->J K Column Chromatography J->K L Aryl-thiazole Product K->L Mechanism of the Hantzsch Thiazole Synthesis A α-Haloketone + Thioamide B SN2 Attack A->B C Thioether Intermediate B->C Sulfur attacks α-carbon, expels halide F Intramolecular Cyclization (Condensation) C->F D Tautomerization E Hydroxy-thiazoline Intermediate G Dehydration E->G F->E Nitrogen attacks carbonyl carbon H Aromatic Thiazole Product G->H Elimination of H₂O

References

Application of 4-Bromo-2-ethoxythiazole in Antimicrobial Synthesis: A Review of Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Initial Assessment: A comprehensive review of scientific literature and patent databases reveals a notable absence of specific applications of 4-Bromo-2-ethoxythiazole as a direct precursor in the synthesis of documented antimicrobial agents. While the thiazole scaffold is a cornerstone in the development of numerous antimicrobial drugs, and various bromo-thiazole derivatives serve as key synthetic intermediates, the utility of this specific ethoxy-substituted compound remains largely unexplored in the public domain.

This document, therefore, provides a prospective analysis based on established chemical methodologies for analogous compounds. It outlines potential synthetic routes where this compound could be employed and discusses the antimicrobial potential of the resulting hypothetical derivatives, drawing parallels with known bioactive thiazoles.

Hypothetical Synthetic Applications

The bromine atom at the 4-position of the thiazole ring is amenable to various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of diverse molecular fragments that can modulate biological activity.

Suzuki-Miyaura Coupling for the Synthesis of 4-Aryl-2-ethoxythiazoles

The Suzuki-Miyaura coupling reaction would enable the synthesis of 4-aryl-2-ethoxythiazoles. Aryl-substituted thiazoles are a well-established class of antimicrobial agents. The introduction of various aryl and heteroaryl groups can influence the compound's spectrum of activity, potency, and pharmacokinetic properties.

General Reaction Scheme:

Suzuki_Coupling cluster_reactants Reactants reagent1 This compound catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) reagent2 Arylboronic Acid or Ester product 4-Aryl-2-ethoxythiazole catalyst->product Suzuki Coupling base Base (e.g., K₂CO₃) byproduct Byproducts

Caption: Hypothetical Suzuki-Miyaura coupling of this compound.

Sonogashira Coupling for the Synthesis of 4-Alkynyl-2-ethoxythiazoles

The Sonogashira coupling allows for the introduction of an alkyne moiety at the 4-position. Alkynyl-containing heterocycles have demonstrated a range of biological activities, including antimicrobial effects. This functional group can also serve as a handle for further chemical modifications, such as click chemistry.

General Reaction Scheme:

Sonogashira_Coupling cluster_reactants Reactants reagent1 This compound catalyst Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) Cu(I) Co-catalyst reagent2 Terminal Alkyne product 4-Alkynyl-2-ethoxythiazole catalyst->product Sonogashira Coupling base Base (e.g., Et₃N) byproduct Byproducts

Caption: Hypothetical Sonogashira coupling of this compound.

Heck Coupling for the Synthesis of 4-Alkenyl-2-ethoxythiazoles

The Heck coupling would yield 4-alkenyl-2-ethoxythiazoles. The introduction of a vinyl group can be a strategic step in the synthesis of more complex molecules with potential antimicrobial properties.

General Reaction Scheme:

Heck_Coupling cluster_reactants Reactants reagent1 This compound catalyst Pd Catalyst (e.g., Pd(OAc)₂) reagent2 Alkene product 4-Alkenyl-2-ethoxythiazole catalyst->product Heck Coupling base Base (e.g., Et₃N) byproduct Byproducts

Caption: Hypothetical Heck coupling of this compound.

Potential Antimicrobial Activity and Signaling Pathways

While no specific data exists for this compound derivatives, the antimicrobial activity of other thiazole-containing compounds is well-documented. The thiazole ring is a key component of the penicillins and cephalosporins, which inhibit bacterial cell wall synthesis. More broadly, synthetic thiazole derivatives have been shown to target a variety of bacterial and fungal processes.

Potential Mechanisms of Action for Hypothetical Derivatives:

  • Inhibition of Cell Wall Synthesis: By mimicking structural components of peptidoglycan precursors.

  • Disruption of Cell Membrane Integrity: Lipophilic thiazole derivatives may intercalate into the microbial cell membrane, leading to depolarization and cell death.

  • Inhibition of Nucleic Acid and Protein Synthesis: Some thiazoles are known to interfere with DNA gyrase or protein translation.

  • Inhibition of Metabolic Pathways: Thiazole-containing compounds can act as antimetabolites, inhibiting essential enzymatic reactions.

A hypothetical signaling pathway that could be targeted is the bacterial quorum sensing system, which regulates virulence factor expression and biofilm formation.

Quorum_Sensing_Inhibition Signal Autoinducer Signal Receptor Bacterial Receptor Signal->Receptor Gene_Expression Virulence Gene Expression Receptor->Gene_Expression Activation Biofilm Biofilm Formation Gene_Expression->Biofilm Inhibitor Hypothetical 2-Ethoxythiazole Derivative Inhibitor->Receptor Inhibition

Caption: Potential inhibition of bacterial quorum sensing by a hypothetical derivative.

Experimental Protocols (General and Hypothetical)

As no specific protocols for this compound exist in the antimicrobial literature, a general, hypothetical protocol for a Suzuki-Miyaura coupling is provided below for illustrative purposes. This protocol is not based on a published synthesis and would require significant optimization.

Hypothetical Protocol: Synthesis of 4-(4-methoxyphenyl)-2-ethoxythiazole

  • Materials:

    • This compound

    • 4-Methoxyphenylboronic acid

    • Tetrakis(triphenylphosphine)palladium(0)

    • Potassium carbonate

    • 1,4-Dioxane (anhydrous)

    • Water (degassed)

    • Standard laboratory glassware for inert atmosphere reactions

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add this compound (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

    • Add the palladium catalyst (0.03 mmol).

    • Add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

    • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Quantitative Data

No quantitative data on the antimicrobial activity of derivatives of this compound is available in the reviewed literature. For context, a table of hypothetical Minimum Inhibitory Concentration (MIC) values is presented below to illustrate how such data would be structured.

Table 1: Hypothetical Antimicrobial Activity of 4-Aryl-2-ethoxythiazole Derivatives (MIC in µg/mL)

Compound IDAryl SubstituentStaphylococcus aureusEscherichia coliCandida albicans
Hypothetical-1 Phenyl1632>64
Hypothetical-2 4-Chlorophenyl81632
Hypothetical-3 4-Nitrophenyl4816
Hypothetical-4 2-Pyridyl166464
Ciprofloxacin (Control)10.5N/A
Fluconazole (Control)N/AN/A8

Data in this table is purely illustrative and not based on experimental results.

Conclusion and Future Directions

The application of this compound in antimicrobial synthesis represents an unexplored area of medicinal chemistry. Based on the established reactivity of similar bromo-heterocycles, this compound holds potential as a versatile building block for generating novel thiazole derivatives through various cross-coupling reactions. Future research should focus on synthesizing libraries of 4-substituted-2-ethoxythiazoles and evaluating their antimicrobial activity against a broad panel of bacterial and fungal pathogens. Structure-activity relationship (SAR) studies will be crucial in identifying key structural features for potent and selective antimicrobial action. Furthermore, investigations into the mechanism of action of any active compounds will be essential for their further development as potential therapeutic agents.

Application Notes: A Step-by-Step Guide to Hantzsch Thiazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and experimental protocols for the Hantzsch thiazole synthesis, a cornerstone reaction in heterocyclic chemistry. The thiazole ring is a privileged structure found in a wide array of pharmaceuticals, making this synthesis highly relevant for medicinal chemistry and drug development.[1][2]

Introduction to Hantzsch Thiazole Synthesis

First reported by Arthur Hantzsch in 1887, the Hantzsch thiazole synthesis is a classic condensation reaction that typically involves the cyclization of an α-haloketone with a thioamide.[1][3] This method is renowned for its simplicity, high yields, and the stability of the resulting aromatic thiazole products.[3] The versatility of the Hantzsch synthesis allows for the introduction of various substituents onto the thiazole ring, making it a critical tool for developing new chemical entities with diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4]

Reaction Mechanism

The Hantzsch thiazole synthesis proceeds through a well-established multi-step mechanism:

  • Nucleophilic Attack: The synthesis begins with a nucleophilic attack from the sulfur atom of the thioamide on the α-carbon of the haloketone, proceeding via an Sₙ2 reaction.[3][5]

  • Intramolecular Cyclization: Following the initial attack, an intramolecular nucleophilic attack occurs where the nitrogen of the thioamide attacks the carbonyl carbon of the ketone.[3][6] This step forms a five-membered ring intermediate.[3]

  • Dehydration: The final step involves the dehydration (loss of a water molecule) of the cyclic intermediate to yield the stable, aromatic thiazole ring.[3]

Hantzsch_Mechanism reagents Reactants alpha_halo α-Haloketone thioamide Thioamide intermediate1 S-Alkylation Intermediate alpha_halo->intermediate1 1. Nucleophilic Attack (SN2) thioamide->intermediate1 intermediate2 Cyclic Intermediate (Thiazoline) intermediate1->intermediate2 2. Intramolecular Cyclization product Thiazole Product intermediate2->product 3. Dehydration (-H₂O)

Caption: Hantzsch Thiazole Synthesis Mechanism.

Experimental Protocols

The following protocols provide a general framework for the synthesis of thiazole derivatives. Modifications may be necessary depending on the specific substrates used.

Protocol 1: Synthesis of 2-Amino-4-phenylthiazole

This protocol details a classic Hantzsch synthesis using 2-bromoacetophenone and thiourea.[6]

Materials:

  • 2-Bromoacetophenone

  • Thiourea

  • Methanol (Solvent)

  • 5% Sodium Carbonate (Na₂CO₃) solution

  • Deionized water

Equipment:

  • 20 mL scintillation vial or round-bottom flask

  • Magnetic stir bar and hot plate

  • Büchner funnel and side-arm flask

  • Filter paper

  • Beakers

Procedure:

  • Reagent Combination: In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[6]

  • Solvent Addition: Add 5 mL of methanol and a magnetic stir bar to the vial.[6]

  • Reaction: Heat the mixture with stirring on a hot plate (approx. 100°C) for 30 minutes.[6]

  • Cooling: Remove the reaction from the heat and allow the solution to cool to room temperature.[6]

  • Precipitation & Neutralization: Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix.[6] The thiazole product is often poorly soluble in water and will precipitate.[6] The initial product may be an HBr salt, which is neutralized by the weak base to yield the final product.[7]

  • Filtration: Filter the mixture through a Büchner funnel.[6]

  • Washing: Rinse the collected solid (filter cake) with deionized water to remove any inorganic salts.[6][8]

  • Drying: Spread the collected solid on a tared watchglass and let it air dry.[6] Once dry, determine the mass of the product and calculate the percent yield.[6]

  • Characterization: Characterize the purified product using methods such as ¹H NMR, IR spectroscopy, mass spectrometry, and melting point determination.[6][8]

Protocol 2: Multi-Component Synthesis under Ultrasonic Irradiation

This protocol describes a more advanced, one-pot method for synthesizing complex thiazole derivatives using ultrasonic irradiation.[4]

Materials:

  • α-haloketone (e.g., 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one) (1 mmol)

  • Thiourea (1 mmol)

  • Substituted Benzaldehyde (1 mmol)

  • Silica-supported tungstosilisic acid (SiW/SiO₂) catalyst (15 mol%)[4]

  • Ethanol/Water (1:1 mixture)

Equipment:

  • Reaction vessel (e.g., thick-walled tube)

  • Ultrasonic bath

  • Filtration apparatus

Procedure:

  • Reagent Combination: In a suitable reaction vessel, combine the α-haloketone (1 mmol), thiourea (1 mmol), the desired substituted benzaldehyde (1 mmol), and the SiW/SiO₂ catalyst.[4]

  • Solvent Addition: Add 5 mL of a 1:1 ethanol/water mixture.[4]

  • Reaction: Place the vessel in an ultrasonic bath at room temperature and irradiate for 1.5 to 2 hours.[3][4]

  • Filtration: After the reaction is complete, filter the resulting solid and wash it with ethanol.[4]

  • Catalyst Removal: To separate the product from the catalyst, dissolve the solid in acetone. The catalyst is insoluble and can be removed by a second filtration.[3]

  • Isolation: Evaporate the solvent from the filtrate under reduced pressure and dry the resulting product in an oven at 60°C.[3]

  • Analysis: Determine the yield and characterize the final compound.[3]

General Experimental Workflow

The typical workflow for a Hantzsch thiazole synthesis experiment is outlined below.

Experimental_Workflow start Start combine 1. Combine α-Haloketone & Thioamide in Solvent start->combine react 2. Heat & Stir (Conventional or Ultrasonic) combine->react cool 3. Cool to Room Temperature react->cool precipitate 4. Precipitate in Water & Neutralize (e.g., NaHCO₃) cool->precipitate filter 5. Collect Solid by Vacuum Filtration precipitate->filter wash 6. Wash with Deionized Water filter->wash dry 7. Dry Crude Product wash->dry purify 8. Recrystallize (Optional) dry->purify characterize 9. Characterize Product (NMR, MS, M.P.) purify->characterize end End characterize->end

Caption: General experimental workflow for Hantzsch thiazole synthesis.

Data Presentation: Yields and Reaction Conditions

The following table summarizes quantitative data from various Hantzsch thiazole synthesis procedures, allowing for easy comparison.

ProductKey ReactantsConditionsYieldReference
2-AminothiazoleChloroacetaldehyde (50% aq.), ThioureaWater, Reflux75-85%[1]
4-(phenyl)-1,3-thiazol-2-amine2-bromo-1-phenylethanone, ThioureaMethanol, 100°C, 30 minHigh[6]
Substituted 2-aminothiazole derivative3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, Thiourea, Substituted Benzaldehydes, SiW/SiO₂ CatalystConventional Heating (65°C), EtOH/Water, 2-3.5h79-90%[4]
Substituted 2-aminothiazole derivative3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, Thiourea, Substituted Benzaldehydes, SiW/SiO₂ CatalystUltrasonic Irradiation (RT), EtOH/Water, 1.5-2h82-92%[4][9]
4-(2,4,5-trichlorophenyl)-1,3-thiazol-2-amine2-Chloro-1-(2,4,5-trichlorophenyl)ethanone, ThioureaAbsolute Ethanol, Reflux, 1-3hN/A[8]

Note: "High" yield is stated in the reference without a specific percentage. N/A indicates the yield was not specified in the protocol.

References

Application Notes and Protocols for Microwave-Assisted Synthesis of 2-Ethoxythiazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals. The 2-alkoxythiazole moiety, in particular, is of significant interest in drug discovery. Traditional methods for the synthesis of these compounds often involve long reaction times, harsh conditions, and low yields. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to overcome these limitations, offering rapid, efficient, and environmentally benign reaction pathways.[1][2][3] This application note provides a detailed protocol for the microwave-assisted synthesis of 2-ethoxythiazole compounds, leveraging the principles of the Hantzsch thiazole synthesis. The use of microwave irradiation dramatically reduces reaction times from hours to minutes and often results in higher product yields and purity.[2]

General Reaction Scheme

The microwave-assisted synthesis of 2-ethoxythiazole derivatives generally follows the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide equivalent. In this case, to obtain the 2-ethoxy substituent, O-ethyl thiocarbamate is used as the thioamide component.

Figure 1: General reaction scheme for the microwave-assisted synthesis of 2-ethoxythiazole derivatives.

Experimental Protocols

This section provides a detailed methodology for the microwave-assisted synthesis of a representative 2-ethoxythiazole compound, 2-ethoxy-4-phenylthiazole.

Materials:

  • 2-Bromoacetophenone (1 mmol, 199 mg)

  • O-Ethyl thiocarbamate (1.2 mmol, 126 mg)

  • Ethanol (3 mL)

  • 10 mL microwave process vial with a magnetic stir bar

  • Dedicated microwave reactor for organic synthesis

Procedure:

  • To a 10 mL microwave process vial equipped with a magnetic stir bar, add 2-bromoacetophenone (1 mmol, 199 mg) and O-ethyl thiocarbamate (1.2 mmol, 126 mg).

  • Add 3 mL of ethanol to the vial.

  • Seal the vial with a Teflon septum and an aluminum crimp cap.

  • Place the sealed vial into the cavity of a dedicated microwave reactor.

  • Set the reaction parameters as follows:

    • Temperature: 120°C

    • Ramp time: 2 minutes

    • Hold time: 10 minutes

    • Power: 100-200 W (will vary depending on the solvent and reactor)

    • Stirring: On

  • After the reaction is complete, allow the vial to cool to room temperature (below 50°C) before carefully opening it.

  • Transfer the reaction mixture to a round-bottom flask.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

  • Combine the fractions containing the pure product and evaporate the solvent to obtain 2-ethoxy-4-phenylthiazole as a solid.

Data Presentation

The following table summarizes the representative quantitative data for the microwave-assisted synthesis of various 2-ethoxythiazole derivatives. The data is based on analogous microwave-assisted thiazole syntheses reported in the literature and serves as a guideline for expected outcomes.

EntryR Groupα-HaloketoneReaction Time (min)Temperature (°C)Yield (%)
1Phenyl2-Bromoacetophenone1012085
24-Chlorophenyl2-Bromo-1-(4-chlorophenyl)ethanone1212082
34-Methylphenyl2-Bromo-1-(p-tolyl)ethanone1012088
4Methyl1-Bromopropan-2-one811078

Characterization Data

The synthesized 2-ethoxythiazole compounds can be characterized using standard analytical techniques. For the representative product, 2-ethoxy-4-phenylthiazole:

  • ¹H NMR (400 MHz, CDCl₃) δ: 7.90 (d, J = 7.6 Hz, 2H, Ar-H), 7.40 (t, J = 7.6 Hz, 2H, Ar-H), 7.30 (t, J = 7.2 Hz, 1H, Ar-H), 7.15 (s, 1H, thiazole-H), 4.50 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 1.45 (t, J = 7.1 Hz, 3H, OCH₂CH₃).

  • ¹³C NMR (101 MHz, CDCl₃) δ: 168.5, 150.2, 134.8, 128.9, 128.1, 126.3, 110.1, 65.4, 14.7.

  • Mass Spectrometry (ESI): m/z calculated for C₁₁H₁₁NOS [M+H]⁺: 206.06; found: 206.06.

  • IR (KBr, cm⁻¹): 3060, 2980, 1600, 1540, 1480, 1370, 1250, 1040.

Experimental Workflow Diagram

The following diagram illustrates the workflow for the microwave-assisted synthesis of 2-ethoxythiazole compounds.

experimental_workflow cluster_prep Preparation cluster_reaction Microwave Synthesis cluster_workup Workup & Purification cluster_analysis Analysis reagents Combine α-Haloketone, O-Ethyl Thiocarbamate, and Ethanol seal Seal Microwave Vial reagents->seal microwave Irradiate in Microwave Reactor seal->microwave cool Cool to Room Temperature microwave->cool evaporate Evaporate Solvent cool->evaporate chromatography Column Chromatography evaporate->chromatography isolate Isolate Pure Product chromatography->isolate characterization Characterization (NMR, MS, IR) isolate->characterization

Caption: Workflow for Microwave-Assisted 2-Ethoxythiazole Synthesis.

References

Application Notes and Protocols for the Use of 4-Bromo-2-ethoxythiazole in the Synthesis of Novel Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-bromo-2-ethoxythiazole as a versatile precursor for the synthesis of novel heterocyclic compounds. The thiazole moiety is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The presence of a bromine atom at the 4-position and an ethoxy group at the 2-position of the thiazole ring offers unique opportunities for the strategic construction of diverse molecular architectures through various palladium-catalyzed cross-coupling reactions.

This document outlines protocols for Suzuki-Miyaura, Sonogashira, and Heck couplings using this compound as a key building block. While specific experimental data for this particular substrate is limited in the public domain, the provided protocols are based on well-established methodologies for structurally similar bromo-substituted heterocycles and serve as a robust starting point for reaction optimization.[1][4][5]

Applications in Novel Heterocycle Synthesis

This compound is an attractive starting material for the synthesis of polysubstituted thiazoles. The C-Br bond at the 4-position is amenable to functionalization via palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of substituents.

Suzuki-Miyaura Coupling: Synthesis of 4-Aryl- and 4-Heteroaryl-2-ethoxythiazoles

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[4][6] This reaction is particularly valuable in drug discovery for the synthesis of biaryl and heteroaryl-aryl structures. The coupling of this compound with various aryl or heteroaryl boronic acids or esters can generate a library of novel 4-substituted-2-ethoxythiazoles.

General Reaction Scheme:

Suzuki_Coupling cluster_products Products r1 This compound plus1 + r2 Aryl/Heteroaryl Boronic Acid (R-B(OH)₂) catalyst Pd Catalyst, Base Solvent, Heat p1 4-Aryl/Heteroaryl-2-ethoxythiazole catalyst->p1

Caption: General Suzuki-Miyaura coupling of this compound.

Sonogashira Coupling: Synthesis of 4-Alkynyl-2-ethoxythiazoles

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst.[5][7] This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes, which are important pharmacophores and precursors for more complex heterocyclic systems. The reaction of this compound with terminal alkynes provides access to a variety of 4-alkynyl-2-ethoxythiazole derivatives.

General Reaction Scheme:

Sonogashira_Coupling cluster_products Products r1 This compound plus1 + r2 Terminal Alkyne (R-C≡CH) catalyst Pd Catalyst, Cu(I) salt, Base Solvent p1 4-Alkynyl-2-ethoxythiazole catalyst->p1

Caption: General Sonogashira coupling of this compound.

Heck Coupling: Synthesis of 4-Vinyl-2-ethoxythiazoles

The Heck reaction is a palladium-catalyzed carbon-carbon bond formation between an unsaturated halide and an alkene.[8][9] This transformation is a powerful tool for the synthesis of substituted alkenes. The coupling of this compound with various alkenes can yield novel 4-vinyl-2-ethoxythiazole derivatives, which can serve as versatile intermediates for further synthetic elaborations.

General Reaction Scheme:

Heck_Coupling cluster_products Products r1 This compound plus1 + r2 Alkene (R-CH=CH₂) catalyst Pd Catalyst, Base Solvent, Heat p1 4-Vinyl-2-ethoxythiazole catalyst->p1

Caption: General Heck coupling of this compound.

Palladium-Catalyzed Cross-Coupling Catalytic Cycle

The Suzuki-Miyaura, Sonogashira, and Heck reactions proceed through a similar catalytic cycle involving a palladium catalyst. The general mechanism consists of three key steps: oxidative addition, transmetalation (for Suzuki and Sonogashira) or migratory insertion (for Heck), and reductive elimination.[6][10]

Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition (R-X) pd0->oxidative_addition pd2_intermediate R-Pd(II)L₂-X oxidative_addition->pd2_intermediate transmetalation Transmetalation (R'-M) pd2_intermediate->transmetalation pd2_coupled R-Pd(II)L₂-R' transmetalation->pd2_coupled reductive_elimination Reductive Elimination pd2_coupled->reductive_elimination reductive_elimination->pd0 Regeneration product R-R' reductive_elimination->product

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

Experimental Protocols

Note: The following protocols are generalized and may require optimization of reaction conditions (e.g., catalyst, base, solvent, temperature, and reaction time) for specific substrates to achieve optimal yields. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes a general method for the coupling of this compound with an arylboronic acid.[1][4]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Deionized water (if using a mixed solvent system)

Procedure:

  • To a dry reaction vessel, add this compound, the arylboronic acid, and the base.

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

  • Under the inert atmosphere, add the anhydrous solvent (and water, if applicable), followed by the palladium catalyst.

  • Stir the reaction mixture at the desired temperature (typically 80-110 °C) for 2-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-2-ethoxythiazole.

Protocol 2: Sonogashira Coupling

This protocol provides a general procedure for the coupling of this compound with a terminal alkyne.[5][11]

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%)

  • Copper(I) iodide (CuI, 2-10 mol%)

  • Amine base (e.g., triethylamine, diisopropylamine, 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., THF, DMF, toluene)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.

  • Add the anhydrous solvent and the amine base via syringe.

  • Add the terminal alkyne dropwise to the reaction mixture.

  • Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 40-80 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of ammonium chloride and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-alkynyl-2-ethoxythiazole.

Protocol 3: Heck Coupling

This protocol outlines a general method for the coupling of this compound with an alkene.[8][12]

Materials:

  • This compound (1.0 equiv)

  • Alkene (1.2-2.0 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Phosphine ligand (e.g., PPh₃, P(o-tolyl)₃, 2-10 mol%)

  • Base (e.g., Et₃N, K₂CO₃, 1.5-3.0 equiv)

  • Anhydrous solvent (e.g., DMF, NMP, acetonitrile)

Procedure:

  • To a dry reaction vessel, add the palladium catalyst and the phosphine ligand (if not using a pre-formed complex).

  • Add this compound, the base, and the anhydrous solvent.

  • Add the alkene to the reaction mixture.

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 100-140 °C) for 4-48 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the reaction mixture to remove any inorganic salts and concentrate the filtrate under reduced pressure.

  • Take up the residue in an organic solvent (e.g., dichloromethane) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-vinyl-2-ethoxythiazole.

Experimental Workflow

Experimental_Workflow setup Reaction Setup (Reactants, Catalyst, Base, Solvent) reaction Reaction (Heating, Stirring) setup->reaction monitoring Monitoring (TLC, LC-MS) reaction->monitoring workup Aqueous Workup (Extraction, Washing) monitoring->workup Upon Completion purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS) purification->characterization

Caption: General experimental workflow for cross-coupling reactions.

Quantitative Data Summary

The following tables summarize representative quantitative data for palladium-catalyzed cross-coupling reactions of analogous bromo-substituted heterocycles. These values are intended to provide a general reference, and actual yields with this compound may vary depending on the specific substrates and optimized reaction conditions.

Table 1: Representative Conditions and Yields for Suzuki-Miyaura Coupling of Bromo-Heterocycles

EntryAryl Boronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O1001285-95
24-Methoxyphenylboronic acidPdCl₂(dppf) (3)Cs₂CO₃Toluene110880-90
33-Pyridylboronic acidPd(OAc)₂/SPhos (2)K₃PO₄Dioxane1001675-85

Table 2: Representative Conditions and Yields for Sonogashira Coupling of Bromo-Heterocycles

EntryTerminal AlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF60680-90
2TrimethylsilylacetylenePd(PPh₃)₄ (3)CuI (5)i-Pr₂NHDMFRT1275-85
31-HexynePdCl₂(dppf) (2)CuI (3)Et₃NToluene80870-80

Table 3: Representative Conditions and Yields for Heck Coupling of Bromo-Heterocycles

EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)P(o-tolyl)₃ (4)Et₃NDMF1202470-80
2n-Butyl acrylatePd₂(dba)₃ (1)PPh₃ (4)K₂CO₃NMP1401665-75
3AcrylonitrilePd(OAc)₂ (3)NoneNaOAcDMA1303660-70

References

Application Notes and Protocols for Creating Compound Libraries from 4-Bromo-2-ethoxythiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 4-bromo-2-ethoxythiazole as a versatile scaffold for the synthesis of diverse compound libraries. The protocols detailed below focus on robust and widely applicable palladium-catalyzed cross-coupling reactions, enabling the generation of novel chemical entities for screening and lead optimization in drug discovery programs. Thiazole-containing compounds are of significant interest due to their prevalence in a wide range of biologically active molecules, including approved anticancer and antimicrobial drugs.[1][2]

Introduction to this compound in Drug Discovery

The this compound scaffold is a valuable building block in medicinal chemistry. The bromine atom at the 4-position provides a reactive handle for the introduction of various substituents through cross-coupling reactions, while the 2-ethoxy group can influence the compound's physicochemical properties, such as solubility and metabolic stability. Libraries derived from this scaffold have shown potential as inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in diseases like cancer.[2][3]

Core Reactions for Library Synthesis

The generation of compound libraries from this compound is primarily achieved through three key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Stille coupling, and Buchwald-Hartwig amination. These methods offer broad functional group tolerance and reliable C-C and C-N bond formation.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between this compound and a wide range of boronic acids or their esters. This reaction is highly valued for its mild conditions and the commercial availability of a vast array of boronic acid building blocks.

Experimental Workflow for Suzuki-Miyaura Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification prep_reactants Combine this compound, boronic acid, base, and solvent in a reaction vessel. prep_inert Degas the mixture and establish an inert atmosphere (N2 or Ar). prep_reactants->prep_inert add_catalyst Add Palladium catalyst (e.g., Pd(PPh3)4). prep_inert->add_catalyst heating Heat the reaction mixture (typically 80-110 °C). add_catalyst->heating monitoring Monitor reaction progress by TLC or LC-MS. heating->monitoring quench Cool to RT and quench the reaction. monitoring->quench extract Perform aqueous work-up and extract with organic solvent. quench->extract purify Purify the crude product by column chromatography. extract->purify final_product final_product purify->final_product Characterize final product (NMR, MS). G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification prep_reactants Combine Palladium precatalyst, ligand, and base in a reaction vessel. prep_inert Establish an inert atmosphere (N2 or Ar). prep_reactants->prep_inert add_reagents Add solvent, this compound, and amine. prep_inert->add_reagents heating Heat the reaction mixture (typically 80-110 °C). add_reagents->heating monitoring Monitor reaction progress by TLC or LC-MS. heating->monitoring quench Cool to RT and dilute with organic solvent. monitoring->quench extract Wash with water and brine. quench->extract purify Purify the crude product by column chromatography. extract->purify final_product final_product purify->final_product Characterize final product (NMR, MS). G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K VEGFR2->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival, Angiogenesis) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Thiazole_Lib Thiazole Library (e.g., from this compound) Thiazole_Lib->EGFR Inhibition Thiazole_Lib->VEGFR2 Inhibition Thiazole_Lib->RAF Inhibition (e.g., BRAFV600E)

References

Troubleshooting & Optimization

Technical Support Center: 4-Bromo-2-ethoxythiazole Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reactions involving 4-Bromo-2-ethoxythiazole.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during experiments with this compound, offering potential causes and solutions in a question-and-answer format.

Low or No Product Yield

Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low yield. What are the potential causes and how can I improve it?

A1: Low yields in Suzuki-Miyaura coupling reactions are a common challenge. Several factors could be contributing to this issue. A systematic approach to troubleshooting is recommended.

Potential Causes and Solutions:

  • Inactive Catalyst: Palladium catalysts, particularly Pd(0) species, are sensitive to air and moisture and can lose activity over time.[1]

    • Solution: Use a fresh batch of the palladium precursor and ligand. Ensure proper storage of catalysts and ligands under an inert atmosphere. Consider using a pre-formed or more robust precatalyst system.

  • Inefficient Oxidative Addition: The electron-rich nature of this compound can sometimes make oxidative addition to the palladium center challenging.

    • Solution: Switch to more electron-rich and sterically bulky phosphine ligands, such as Buchwald-type ligands (e.g., SPhos, XPhos).[1] Increasing the reaction temperature in increments may also facilitate this step.

  • Inappropriate Base or Solvent: The choice of base and solvent system can significantly impact the reaction yield.[2][3][4] No reaction occurs without a base.[2]

    • Solution: Screen different bases. For Suzuki reactions, stronger inorganic bases like K₃PO₄ or Cs₂CO₃ are often more effective than Na₂CO₃.[1][5][6] The solvent can also play a crucial role; consider screening solvents like DMF, toluene, or dioxane, sometimes with the addition of water.[3][5]

  • Decomposition of Boronic Acid: Arylboronic acids can be prone to degradation, especially if they are electron-deficient.

    • Solution: Use fresh, high-purity boronic acid. In some cases, adding the boronic acid portion-wise can help maintain its concentration and prevent degradation.

  • Hydrolysis of the Ethoxy Group: The 2-ethoxy group on the thiazole ring can be susceptible to hydrolysis under certain reaction conditions, leading to the formation of the corresponding thiazol-2-one.

    • Solution: Ensure anhydrous reaction conditions. Use dry solvents and reagents, and perform the reaction under an inert atmosphere. If hydrolysis persists, consider using milder bases or lower reaction temperatures.

Formation of Impurities/Side Products

Q2: I am observing significant side product formation in my cross-coupling reaction. What are the common side reactions and how can I minimize them?

A2: The formation of side products can complicate purification and reduce the yield of the desired product. Common side reactions include homocoupling of the boronic acid and dehalogenation of the starting material.

Potential Side Reactions and Mitigation Strategies:

  • Homocoupling of Boronic Acid: This side reaction leads to the formation of a biaryl product derived from the boronic acid.

    • Mitigation: This is often promoted by the presence of oxygen. Ensure the reaction is thoroughly degassed and maintained under a strict inert atmosphere (e.g., nitrogen or argon). Lowering the catalyst loading or using a different palladium source might also be beneficial.

  • Dehalogenation (Protodebromination): The bromine atom on the thiazole ring can be replaced by a hydrogen atom, leading to the formation of 2-ethoxythiazole.

    • Mitigation: This can be caused by certain impurities or reaction conditions. Ensure all reagents are pure. Sometimes, the choice of phosphine ligand can influence the extent of this side reaction. Using a less sterically hindered ligand might reduce dehalogenation in some cases.

  • Formation of Thiazol-2-one: As mentioned previously, hydrolysis of the 2-ethoxy group can lead to the formation of the corresponding ketone.

    • Mitigation: Maintain strictly anhydrous conditions.

Incomplete Conversion of Starting Material

Q3: My reaction is stalling, and I'm left with a significant amount of unreacted this compound. What steps can I take to drive the reaction to completion?

A3: Incomplete conversion can be due to several factors, including catalyst deactivation or insufficient reactivity of the coupling partners.

Troubleshooting Steps for Incomplete Conversion:

  • Increase Catalyst Loading: While not always ideal, a modest increase in the catalyst and ligand loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes be effective.

  • Elevate Reaction Temperature: Increasing the temperature can provide the necessary activation energy to overcome a sluggish reaction. Monitor for potential decomposition of starting materials or products at higher temperatures.

  • Change the Ligand: The choice of ligand is critical. If one ligand is not effective, switching to another with different steric and electronic properties (e.g., from PPh₃ to a more specialized Buchwald ligand) can have a dramatic effect.

  • Re-evaluate Equivalents: Ensure that the stoichiometry of the reactants is correct. Using a slight excess (1.1-1.5 equivalents) of the coupling partner (e.g., the boronic acid in a Suzuki reaction) is common practice.[7]

Data Presentation

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 4-Bromo-thiazole Derivatives
Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄ (4.2)-Na₂CO₃ (2.0)Toluene/MeOH801577-82[8]
Pd(OAc)₂ (5)dppf (5)KOAc (2.4)1,4-Dioxane110VariesHigh[9]
Pd(PPh₃)₄ (5)-K₃PO₄ (2.0)Dry Toluene70-8018-2240-80[5]
Pd₂(dba)₃ (2)SPhos (4)K₃PO₄ (2.0)1,4-Dioxane100VariesGood[1]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol is a general guideline and may require optimization for specific substrates.[7]

  • Reaction Setup: In a dry reaction vessel, combine this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and the base (e.g., K₃PO₄, 2.0 eq.).[1][7]

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.[7]

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous solvent (e.g., 1,4-dioxane or toluene).[9] Then, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if required, the ligand (e.g., SPhos, 4-10 mol%).[1]

  • Reaction: Stir the reaction mixture at the desired temperature (typically 80-110 °C) for the specified time (2-24 hours).[7] Monitor the reaction progress by a suitable technique like TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[7]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizations

Diagrams

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: This compound Arylboronic Acid Base inert Establish Inert Atmosphere reagents->inert solvent_cat Add Solvent & Catalyst/Ligand inert->solvent_cat heat Heat & Stir solvent_cat->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Cool & Quench monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract purify Dry, Concentrate & Purify extract->purify product Final Product purify->product

General workflow for Suzuki-Miyaura coupling.

Troubleshooting_Low_Yield cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_reactivity Reactivity Issues start Low Product Yield inactive_cat Inactive Catalyst? start->inactive_cat wrong_base Inappropriate Base/Solvent? start->wrong_base poor_addition Inefficient Oxidative Addition? start->poor_addition solution_cat Use fresh catalyst/ligand. Ensure inert storage. inactive_cat->solution_cat Yes solution_base Screen different bases (e.g., K3PO4). Try other solvents (e.g., Dioxane, DMF). wrong_base->solution_base Yes solution_addition Use bulky, electron-rich ligand. Increase temperature. poor_addition->solution_addition Yes

Decision tree for troubleshooting low yield.

Side_Reactions cluster_side Potential Side Reactions start This compound + Coupling Partner product Desired Product start->product Desired Pathway dehalogenation Dehalogenation (Protodebromination) start->dehalogenation Side Pathway 1 hydrolysis Hydrolysis of Ethoxy Group start->hydrolysis Side Pathway 2 dehalogenation_product 2-Ethoxythiazole dehalogenation->dehalogenation_product hydrolysis_product 4-Bromo-thiazol-2-one hydrolysis->hydrolysis_product

Common side reaction pathways.

References

Technical Support Center: Purification of Brominated Thiazole Products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of brominated thiazole products. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of these compounds.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of brominated thiazole products using various techniques.

Column Chromatography

Column chromatography is a widely used technique for purifying brominated thiazoles. However, challenges can arise. This guide provides solutions to common problems.

Issue 1: The brominated thiazole product is not moving from the origin on the TLC plate.

  • Possible Cause: The solvent system is not polar enough.

  • Solution: Increase the polarity of the eluent. For brominated thiazoles, common solvent systems include mixtures of hexane with ethyl acetate, acetone, or dichloromethane. You can start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the proportion of the polar solvent. For highly polar thiazole derivatives, a mixture of dichloromethane and methanol (e.g., 1-10% methanol) can be effective.[1] It is recommended to choose a solvent system that provides an Rf value of 0.2 to 0.3 for the target compound.[2]

Issue 2: The brominated thiazole product is streaking on the TLC plate.

  • Possible Cause 1: The compound is acidic or basic. Thiazoles can exhibit basicity due to the nitrogen atom.

  • Solution 1: Add a small amount of a modifier to the eluent. For basic compounds, adding a small amount of triethylamine (e.g., 0.1-1%) can improve the peak shape. For acidic compounds, a small amount of acetic acid may be beneficial.

  • Possible Cause 2: The compound is unstable on silica gel.

  • Solution 2: Deactivate the silica gel by adding a small percentage of a polar solvent like water or by using a different stationary phase like alumina or Florisil.[3] Another approach is to use a silica gel treated with anhydrous K₂CO₃ to remove organotin impurities, which can be a source of streaking.[4]

Issue 3: Poor separation between the desired brominated thiazole and impurities.

  • Possible Cause: The solvent system lacks the selectivity to resolve the compounds.

  • Solution: Experiment with different solvent systems. A good starting point is to try solvents from different selectivity groups. For example, if a hexane/ethyl acetate system fails, try a system with dichloromethane or toluene.[5] Employing a gradient elution, where the polarity of the solvent is gradually increased, can also significantly improve separation.[3]

Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Prep-HPLC is a powerful technique for isolating high-purity brominated thiazoles.

Issue 1: Poor resolution and peak tailing.

  • Possible Cause 1: Inappropriate mobile phase pH for basic thiazole compounds.

  • Solution 1: Adjust the pH of the mobile phase. For basic compounds like many thiazole derivatives, using a mobile phase with a pH two units above the pKa of the compound can lead to sharper peaks.[6] Volatile buffers are recommended to avoid contamination of the final product.[6]

  • Possible Cause 2: Sample overload.

  • Solution 2: Reduce the amount of sample loaded onto the column. The solubility, concentration, and volume of the sample are critical parameters in achieving good resolution.[6][7]

  • Possible Cause 3: Incompatible injection solvent.

  • Solution 3: Dissolve the sample in the mobile phase if possible. If a stronger solvent is required for solubility, use the smallest volume possible.[5]

Issue 2: Low recovery of the purified product.

  • Possible Cause: The compound is irreversibly adsorbed onto the stationary phase.

  • Solution: Change the stationary phase or modify the mobile phase. For some reactive brominated thiazoles, a less active stationary phase might be necessary. Adding a competitive agent to the mobile phase can also help.

Crystallization

Crystallization is a cost-effective method for purifying solid brominated thiazole products.

Issue 1: The compound "oils out" instead of crystallizing.

  • Possible Cause 1: The solution is supersaturated at a temperature above the melting point of the solute.

  • Solution 1: Use a larger volume of solvent to ensure the compound crystallizes at a lower temperature.[2]

  • Possible Cause 2: The presence of significant impurities.

  • Solution 2: First, attempt to remove the impurities by another method, such as a quick filtration through a silica plug.

Issue 2: No crystals form upon cooling.

  • Possible Cause: The solution is not sufficiently saturated.

  • Solution: Try scratching the inside of the flask with a glass rod to induce nucleation, add a seed crystal of the pure compound, or reduce the volume of the solvent by evaporation and then cool again.[2]

Issue 3: Rapid crystallization leading to impure crystals.

  • Possible Cause: The solution is cooling too quickly.

  • Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow down the cooling process.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in brominated thiazole products?

A1: Common impurities include unreacted starting materials, over-brominated side products (di- or tri-brominated species), and regioisomers.[8] The presence of these impurities depends on the specific bromination reaction conditions.

Q2: How can I remove unreacted starting material?

A2: If the starting material has a significantly different polarity from the product, column chromatography is often effective. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, may help to separate the product from the starting material.[1]

Q3: What is the best general-purpose purification technique for brominated thiazoles?

A3: Column chromatography on silica gel is a versatile and widely used method for the purification of many brominated thiazole derivatives.[1] However, for very similar compounds or for achieving very high purity, preparative HPLC is often the preferred method.[7][9]

Q4: My brominated thiazole is a water-soluble salt. How can I purify it?

A4: The purification of water-soluble thiazolium salts can be challenging with standard silica gel chromatography. A common strategy involves precipitation from a suitable solvent (e.g., toluene), followed by salt metathesis. The crude salt can be further purified by dissolving it in warm water and performing a salt metathesis with an excess of a salt like sodium tetrafluoroborate (NaBF₄). The desired thiazolium salt can then often be extracted into an organic solvent like dichloromethane.[1]

Q5: How do I choose a suitable solvent for recrystallization?

A5: A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[6] It's often a process of trial and error with small amounts of the product in different solvents.[10] Common solvent systems for recrystallization include ethanol, hexane/acetone, and hexane/ethyl acetate.[11]

Data Presentation

Table 1: Common Solvent Systems for Column Chromatography of Brominated Thiazoles

Compound TypeStationary PhaseEluent System (v/v)Typical Rf RangeReference
Monobrominated ThiazolesSilica GelHexane / Ethyl Acetate (9:1 to 7:3)0.3 - 0.5General Knowledge
Dibrominated ThiazolesSilica GelHexane / Dichloromethane (8:2 to 5:5)0.4 - 0.6General Knowledge
Polar Brominated ThiazolesSilica GelDichloromethane / Methanol (99:1 to 95:5)0.2 - 0.4[1]
Thiazoles with Basic MoietiesSilica GelHexane / Ethyl Acetate with 0.5% Triethylamine0.3 - 0.5General Knowledge

Table 2: Recommended Solvents for Recrystallization of Brominated Thiazoles

Brominated Thiazole DerivativeRecommended Solvent(s)Notes
2-Bromothiazole (liquid)Not applicable (purified by distillation)---
2,4-DibromothiazoleEthanol, Hexane/AcetoneCan be a solid at room temperature.
5-Bromo-4-isopropylthiazol-2-amineEthanol/WaterA mixed solvent system may be required.
General Solid Brominated ThiazolesEthanol, Methanol, Acetone, Hexane/Ethyl AcetateThe choice is highly dependent on the specific substituents.[11][12]

Experimental Protocols

Protocol 1: Column Chromatography of a Brominated Thiazole Derivative

This protocol provides a general procedure for purifying a brominated thiazole derivative using silica gel column chromatography.

  • Slurry Preparation: In a beaker, add silica gel (e.g., 230-400 mesh) to a non-polar solvent like hexane to create a slurry.

  • Column Packing: Pour the silica gel slurry into the chromatography column, ensuring there are no air bubbles. Allow the solvent to drain until it is level with the top of the silica gel. Add a thin layer of sand on top.

  • Sample Loading: Dissolve the crude brominated thiazole product in a minimal amount of a suitable solvent (ideally the eluent). Carefully apply the sample to the top of the silica gel.

  • Elution: Begin eluting with the chosen solvent system (e.g., a mixture of hexane and ethyl acetate). Collect fractions in test tubes.

  • Monitoring: Monitor the fractions by thin-layer chromatography (TLC) to identify which fractions contain the purified product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified brominated thiazole.

Protocol 2: Preparative HPLC Purification of a Brominated Thiazole
  • Method Development: Develop an analytical HPLC method first to determine the optimal mobile phase and column for separation. A common starting point is a C18 column with a mobile phase of acetonitrile and water, possibly with a modifier like formic acid or triethylamine.

  • Sample Preparation: Dissolve the crude product in the mobile phase or a compatible solvent at a known concentration. Filter the sample through a 0.45 µm filter.

  • System Setup: Equilibrate the preparative HPLC system, including the preparative column, with the chosen mobile phase.

  • Injection and Fraction Collection: Inject the sample and begin the run. Collect fractions based on the retention time of the target peak determined from the analytical method.

  • Analysis and Pooling: Analyze the collected fractions by analytical HPLC to confirm purity. Pool the pure fractions.

  • Solvent Removal: Remove the mobile phase solvents, often by lyophilization or rotary evaporation, to isolate the purified compound.

Protocol 3: Recrystallization of a Solid Brominated Thiazole
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents to find one that dissolves the compound when hot but not when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid completely. Add more solvent in small portions if necessary.

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the crystals with a small amount of cold solvent and then dry them under vacuum to remove any residual solvent.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Start: Crude Brominated Thiazole Product TLC TLC Analysis to Assess Purity and Determine Purification Method start->TLC Column Column Chromatography TLC->Column Impurities have significantly different polarity HPLC Preparative HPLC TLC->HPLC High purity needed or compounds are very similar Crystallization Crystallization TLC->Crystallization Product is a solid with suitable solubility Analysis Purity Analysis (e.g., HPLC, NMR) Column->Analysis HPLC->Analysis Crystallization->Analysis PureProduct End: Pure Brominated Thiazole Product Analysis->PureProduct Purity ≥ 95% troubleshooting_logic cluster_column Column Chromatography Issues cluster_hplc HPLC Issues cluster_cryst Crystallization Issues start Impure Product After Initial Purification Attempt check_purity Re-assess Purity by TLC/HPLC start->check_purity streaking Streaking on TLC? check_purity->streaking Identify Issue no_separation Poor Separation? check_purity->no_separation Identify Issue no_elution Compound Stuck at Origin? check_purity->no_elution Identify Issue peak_tailing Peak Tailing? check_purity->peak_tailing Identify Issue low_recovery Low Recovery? check_purity->low_recovery Identify Issue oiling_out Oiling Out? check_purity->oiling_out Identify Issue no_crystals No Crystals Formed? check_purity->no_crystals Identify Issue add_modifier Add Modifier (e.g., Et3N) streaking->add_modifier Yes change_stationary_phase Change Stationary Phase (e.g., Alumina) streaking->change_stationary_phase Yes change_solvent Change Solvent System no_separation->change_solvent Yes use_gradient Use Gradient Elution no_separation->use_gradient Yes increase_polarity Increase Solvent Polarity no_elution->increase_polarity Yes end Pure Product Obtained add_modifier->end change_stationary_phase->end change_solvent->end use_gradient->end increase_polarity->end adjust_ph Adjust Mobile Phase pH peak_tailing->adjust_ph Yes reduce_load Reduce Sample Load peak_tailing->reduce_load Yes change_column Change Column/Mobile Phase low_recovery->change_column Yes adjust_ph->end reduce_load->end change_column->end use_more_solvent Use More Solvent oiling_out->use_more_solvent Yes scratch_flask Scratch Flask no_crystals->scratch_flask Yes add_seed Add Seed Crystal no_crystals->add_seed Yes use_more_solvent->end scratch_flask->end add_seed->end

References

Technical Support Center: Synthesis of 4-Bromo-2-ethoxythiazole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromo-2-ethoxythiazole and its analogs.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: The most prevalent method is a variation of the Hantzsch thiazole synthesis.[1][2] This typically involves the cyclocondensation of an α-halocarbonyl compound with a thioamide derivative. For this compound, a plausible route involves the reaction of a 3-bromo-α-ketoester with O-ethyl thiocarbamate. An alternative approach is the bromination of a pre-formed 2-ethoxythiazole ring.

Q2: What are the primary challenges encountered in the synthesis of this compound analogs?

A2: Researchers often face challenges with:

  • Low Yields: This can be due to incomplete reactions, side product formation, or decomposition of starting materials or the product.[1]

  • Poor Regioselectivity during Bromination: Direct bromination of 2-ethoxythiazole can lead to a mixture of 4-bromo and 5-bromo isomers, which can be difficult to separate.

  • Side Reactions: Formation of oxazoles if the thioamide is contaminated with its amide counterpart, and polymerization of reactants are possible side reactions.

  • Instability of Precursors: Thioamides, such as O-ethyl thiocarbamate, can be unstable and may need to be prepared fresh.

Q3: How can I monitor the progress of the Hantzsch thiazole synthesis?

A3: Thin-layer chromatography (TLC) is an effective technique to monitor the reaction's progress. Spot the reaction mixture alongside the starting materials on a silica gel plate. The disappearance of the starting material spots and the appearance of a new, product spot indicate the reaction is proceeding. A suitable eluent system, for instance, a mixture of ethyl acetate and hexane, can be used for development.

Q4: What are the recommended purification methods for this compound analogs?

A4: The primary methods for purification are:

  • Recrystallization: This is effective for solid products. The choice of solvent is critical, with ethanol, methanol, or solvent mixtures like ethyl acetate/hexane being common choices.

  • Column Chromatography: For liquid products or when recrystallization is ineffective, column chromatography on silica gel is the preferred method to separate the desired product from impurities and isomers.

Troubleshooting Guides

Problem 1: Low or No Product Yield in Hantzsch Synthesis
Possible Cause Troubleshooting Steps
Poor quality of starting materials Ensure the purity of the α-haloketone and thioamide. Impurities can lead to unwanted side reactions. O-ethyl thiocarbamate can be unstable; consider synthesizing it fresh.
Suboptimal reaction conditions Optimize the reaction temperature and time. Microwave-assisted synthesis can sometimes improve yields and reduce reaction times.[1]
Incomplete reaction Monitor the reaction by TLC to ensure it has gone to completion. If the reaction stalls, consider adding a slight excess (1.1-1.2 equivalents) of the thioamide.
Decomposition of product or reactants 2-alkoxythiazoles can be sensitive to harsh acidic or basic conditions. Ensure the workup procedure is appropriate and avoids prolonged exposure to strong acids or bases.
Problem 2: Formation of Multiple Products (Poor Regioselectivity) in Bromination
Possible Cause Troubleshooting Steps
Harsh brominating agent Use a milder brominating agent such as N-Bromosuccinimide (NBS) instead of elemental bromine to improve selectivity.
Incorrect reaction temperature Lowering the reaction temperature can often enhance the regioselectivity of the bromination.
Solvent effects The choice of solvent can influence the position of bromination. Experiment with different solvents, such as acetic acid, chloroform, or carbon tetrachloride, to find the optimal conditions for C4-bromination.
Problem 3: Difficulty in Product Purification
Possible Cause Troubleshooting Steps
Presence of isomeric byproducts If C4 and C5 bromo-isomers are formed, separation by column chromatography can be challenging due to similar polarities. Careful selection of the eluent system and using a high-resolution column may be necessary.
Oily product that does not crystallize If the product is an oil, column chromatography is the primary purification method. Ensure the product is stable on silica gel before attempting chromatography.
Contamination with starting materials If the reaction was incomplete, unreacted starting materials will contaminate the product. Ensure the reaction goes to completion or use a purification method that effectively separates the product from the starting materials.

Experimental Protocols

Proposed Synthesis of this compound via Hantzsch Reaction

This is a proposed protocol based on analogous Hantzsch syntheses. Optimization may be required.

Step 1: Synthesis of O-Ethyl Thiocarbamate

  • This intermediate can be synthesized by reacting ethyl xanthate with an amine in the presence of a catalyst.[3] Due to its potential instability, it is advisable to use it immediately after preparation.

Step 2: Hantzsch Condensation

  • In a round-bottom flask, dissolve 3-bromo-2-oxopropanoic acid (1 equivalent) in a suitable solvent such as ethanol.

  • Add O-ethyl thiocarbamate (1-1.2 equivalents) to the solution.

  • Heat the reaction mixture to reflux and monitor the progress using TLC. The reaction time can vary from a few hours to overnight.

  • Once the reaction is complete (as indicated by the consumption of the starting materials), allow the mixture to cool to room temperature.

  • Neutralize the reaction mixture with a mild base, such as a saturated sodium bicarbonate solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-ethoxy-4-thiazolecarboxylic acid.

Step 3: Bromination/Decarboxylation (if necessary)

  • Further functionalization to introduce the bromine at the 4-position and remove the carboxylic acid may be necessary depending on the starting materials. A more direct Hantzsch approach would utilize a pre-brominated three-carbon building block.

Alternative Route: Bromination of 2-Ethoxythiazole
  • Dissolve 2-ethoxythiazole (1 equivalent) in a suitable solvent (e.g., acetic acid or chloroform).

  • Cool the solution in an ice bath.

  • Slowly add a solution of N-Bromosuccinimide (NBS) (1.05 equivalents) in the same solvent.

  • Stir the reaction mixture at 0°C and then allow it to warm to room temperature. Monitor the reaction by TLC.

  • Once the starting material is consumed, quench the reaction with a solution of sodium thiosulfate.

  • Extract the product with an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography to separate the 4-bromo and 5-bromo isomers.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for Hantzsch syntheses of related thiazole analogs. This data can serve as a starting point for the optimization of this compound synthesis.

Productα-HaloketoneThioamideSolventTemperature (°C)Time (h)Yield (%)Reference
2-Amino-4-phenylthiazole2-BromoacetophenoneThioureaMethanol65-700.5-1~90[1]
2-Amino-4-methylthiazole-5-carboxylateEthyl 2-chloroacetoacetateThioureaEthanol60-705-5.5~85[4]
Substituted 4-phenyl-1,3-thiazolesSubstituted 2-bromo-1-phenylethanoneThiosemicarbazideEthanolReflux4-670-85[5]

Visualizations

Experimental Workflow: Hantzsch Synthesis of this compound

Hantzsch_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product 3-Bromo-2-oxopropanoic acid 3-Bromo-2-oxopropanoic acid Hantzsch Condensation Hantzsch Condensation 3-Bromo-2-oxopropanoic acid->Hantzsch Condensation O-Ethyl thiocarbamate O-Ethyl thiocarbamate O-Ethyl thiocarbamate->Hantzsch Condensation Neutralization Neutralization Hantzsch Condensation->Neutralization Extraction Extraction Neutralization->Extraction Column Chromatography Column Chromatography Extraction->Column Chromatography This compound This compound Column Chromatography->this compound

Caption: Proposed workflow for the Hantzsch synthesis of this compound.

Troubleshooting Logic: Low Yield in Hantzsch Synthesis

Troubleshooting_Low_Yield Low Yield Low Yield Check Purity of Starting Materials Check Purity of Starting Materials Low Yield->Check Purity of Starting Materials Optimize Reaction Conditions Optimize Reaction Conditions Low Yield->Optimize Reaction Conditions Monitor Reaction to Completion Monitor Reaction to Completion Low Yield->Monitor Reaction to Completion Assess Product Stability Assess Product Stability Low Yield->Assess Product Stability Recrystallize/re-purify reactants Recrystallize/re-purify reactants Check Purity of Starting Materials->Recrystallize/re-purify reactants Vary temperature, time, or consider microwave Vary temperature, time, or consider microwave Optimize Reaction Conditions->Vary temperature, time, or consider microwave Use TLC to ensure starting materials are consumed Use TLC to ensure starting materials are consumed Monitor Reaction to Completion->Use TLC to ensure starting materials are consumed Use mild workup conditions Use mild workup conditions Assess Product Stability->Use mild workup conditions

Caption: Decision tree for troubleshooting low yields in the Hantzsch synthesis.

References

Technical Support Center: Synthesis of 4-Bromo-2-ethoxythiazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 4-Bromo-2-ethoxythiazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions (FAQs) related to the experimental synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the common synthetic route for this compound?

The most probable synthetic route for this compound is the Hantzsch thiazole synthesis. This method involves the condensation reaction between an α-haloketone and a thioamide. In this specific case, the likely reactants are an α-brominated carbonyl compound and O-ethyl thiocarbamate, which provides the 2-ethoxy group on the thiazole ring.

Q2: What are the potential starting materials for the synthesis of this compound via the Hantzsch synthesis?

The key starting materials are:

  • An α-haloketone: A plausible precursor is a 3-halo- or 3,3-dihalo-2-oxobutanal or a related derivative, which provides the carbon backbone for the thiazole ring and the bromine at the 4-position.

  • A thioamide: O-ethyl thiocarbamate is the reagent that introduces the 2-ethoxy group.

Q3: What are the general side reaction products observed in Hantzsch thiazole synthesis?

Common side products in Hantzsch thiazole synthesis can include:

  • Unreacted starting materials : Incomplete reactions can lead to the presence of the initial α-haloketone and thioamide.

  • Formation of oxazoles : If the thioamide starting material is contaminated with its corresponding amide, an oxazole byproduct may be formed.[1]

  • Dimerization or polymerization of reactants : Under certain reaction conditions, the starting materials or reactive intermediates can undergo self-condensation or polymerization.[1]

Q4: Are there any specific side products I should be aware of when using O-ethyl thiocarbamate?

While specific data for the synthesis of this compound is limited in publicly available literature, potential side reactions involving O-ethyl thiocarbamate could include:

  • Hydrolysis: O-ethyl thiocarbamate can be sensitive to acidic or basic conditions and moisture, potentially hydrolyzing to ethanol, carbon dioxide, and ammonia or amines. This would reduce the yield of the desired product.

  • Competing reactions: The nucleophilic sulfur of the thiocarbamate is the desired reactive site. However, under certain conditions, the nitrogen or oxygen atoms could potentially compete in nucleophilic attack, leading to undesired byproducts.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue Potential Cause(s) Troubleshooting Steps
Low or No Product Yield 1. Incorrect Reaction Conditions: Temperature, solvent, or reaction time may not be optimal. 2. Poor Quality Starting Materials: Impurities in the α-haloketone or O-ethyl thiocarbamate can lead to side reactions. 3. Decomposition of Reactants or Product: The reactants or the final product might be unstable under the reaction or workup conditions.1. Optimize Reaction Conditions: Systematically vary the temperature, solvent (e.g., ethanol, isopropanol, DMF), and reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC). 2. Purify Starting Materials: Ensure the purity of the α-haloketone and O-ethyl thiocarbamate before use. Recrystallization or distillation may be necessary. 3. Modify Workup: Use mild workup conditions. Avoid strong acids or bases if the product is suspected to be labile.
Multiple Spots on TLC, Indicating Impurities 1. Formation of Side Products: As mentioned in the FAQs, oxazoles, polymers, or products from competing reactions of the thiocarbamate can form. 2. Incomplete Reaction: Unreacted starting materials will appear as separate spots on the TLC plate.1. Purification: Employ column chromatography on silica gel to separate the desired product from impurities. A gradient elution with a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate) is a common strategy. 2. Extend Reaction Time: If starting materials are present, consider increasing the reaction time or temperature, while monitoring for product decomposition.
Difficulty in Product Isolation/Purification 1. Product is an oil: The product may not crystallize easily. 2. Co-elution of Impurities: Side products may have similar polarity to the desired product, making chromatographic separation challenging.1. Alternative Purification: If the product is an oil, consider distillation under reduced pressure. 2. Optimize Chromatography: Experiment with different solvent systems for column chromatography to improve separation. High-Performance Liquid Chromatography (HPLC) may be necessary for high-purity isolation.

Experimental Protocols

General Hantzsch Thiazole Synthesis

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the α-haloketone (1 equivalent) in a suitable solvent such as ethanol.

  • Addition of Thioamide: Add O-ethyl thiocarbamate (1 to 1.2 equivalents) to the solution.

  • Reaction: Heat the reaction mixture to reflux. Monitor the progress of the reaction by TLC. The reaction time can vary from a few hours to overnight.

  • Work-up: Once the reaction is complete (indicated by the consumption of the starting materials), allow the mixture to cool to room temperature.

  • Isolation: If a precipitate forms, filter the solid and wash it with a small amount of cold solvent. If no precipitate forms, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Visualizations

Reaction Pathway and Potential Side Reactions

Hantzsch_Synthesis cluster_reactants Reactants cluster_products Potential Products reactant1 α-Haloketone product This compound reactant1->product Hantzsch Condensation (Desired Pathway) side_product1 Unreacted Starting Materials reactant1->side_product1 Incomplete Reaction side_product3 Polymerization Products reactant1->side_product3 Side Reaction reactant2 O-Ethyl Thiocarbamate reactant2->product Hantzsch Condensation (Desired Pathway) reactant2->side_product1 Incomplete Reaction side_product2 Oxazole Byproduct (from amide impurity) reactant2->side_product2 Contamination reactant2->side_product3 Side Reaction side_product4 Hydrolysis Products (of Thiocarbamate) reactant2->side_product4 Side Reaction

Caption: Hantzsch synthesis of this compound and potential side reactions.

Experimental Workflow

Experimental_Workflow step1 1. Reaction Setup (α-Haloketone + O-Ethyl Thiocarbamate in Solvent) step2 2. Heating/Reflux (Monitor by TLC) step1->step2 step3 3. Work-up (Cooling, Solvent Removal/Filtration) step2->step3 step4 4. Purification (Recrystallization or Column Chromatography) step3->step4 step5 5. Characterization (NMR, MS, etc.) step4->step5 Troubleshooting_Logic start Low/No Product or Multiple Spots on TLC check_conditions Verify Reaction Conditions (Temp, Time, Solvent) start->check_conditions check_purity Check Starting Material Purity start->check_purity optimize_purification Optimize Purification Method (Chromatography, Distillation) start->optimize_purification success Improved Yield / Purity check_conditions->success Adjust & Retry check_purity->success Purify & Retry optimize_purification->success Refine Separation

References

Technical Support Center: Troubleshooting Reactions with 4-Bromo-2-ethoxythiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common synthetic reactions involving 4-Bromo-2-ethoxythiazole. The information is tailored for researchers, scientists, and professionals in drug development.

General Considerations

This compound is a versatile building block in organic synthesis. The electron-rich nature of the thiazole ring, modified by the electron-donating ethoxy group, influences its reactivity in various cross-coupling and organometallic reactions. Successful experimentation requires careful consideration of catalyst systems, reaction conditions, and potential side reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between this compound and various organoboron reagents.

FAQs and Troubleshooting Guide

Q1: My Suzuki-Miyaura coupling reaction is not proceeding, or the yield is very low. What are the common causes?

A1: Low or no yield in Suzuki-Miyaura couplings can stem from several factors:

  • Inactive Catalyst: The Palladium(0) active species may not be generating efficiently from the precatalyst, or it may have decomposed.

  • Inappropriate Base: The chosen base might be too weak or poorly soluble to facilitate the transmetalation step effectively.

  • Poor Substrate/Reagent Quality: Impurities in the starting materials, particularly the boronic acid, or wet solvents can inhibit the reaction.

  • Suboptimal Temperature: The reaction temperature may be too low to overcome the activation energy for the oxidative addition or reductive elimination steps.

Troubleshooting Workflow: Low Yield in Suzuki Coupling

start Low or No Product check_catalyst Verify Catalyst Activity - Use fresh catalyst - Screen different ligands (e.g., SPhos, XPhos) - Increase catalyst loading (2-5 mol%) start->check_catalyst check_base Optimize Base - Switch to a stronger base (e.g., K3PO4, Cs2CO3) - Ensure base is finely powdered and anhydrous check_catalyst->check_base Still low yield check_reagents Assess Reagent Quality - Use fresh, high-purity boronic acid - Check for boronic acid decomposition (homocoupling) - Use anhydrous, degassed solvents check_base->check_reagents Still low yield check_temp Adjust Temperature - Increase temperature in 10-20 °C increments - Consider microwave heating for faster optimization check_reagents->check_temp Still low yield success Reaction Successful check_temp->success Improved yield pd0 L2Pd(0) oa Oxidative Addition pd0->oa Ar-X pdiia Ar-Pd(II)-X  |  L  L oa->pdiia tm Transmetalation (Base, R'-B(OR)2) pdiia->tm pdiib Ar-Pd(II)-R'  |  L  L tm->pdiib re Reductive Elimination pdiib->re re->pd0 product Ar-R' re->product pd0 L-Pd(0) oa Oxidative Addition pd0->oa Ar-X pdiia Ar-Pd(II)-X  |  L oa->pdiia am_coord Amine Coordination pdiia->am_coord + HNR'R'' pdiib [Ar-Pd(II)(HNR'R'')-X]            |            L am_coord->pdiib deprotonation Deprotonation (Base) pdiib->deprotonation pdiic Ar-Pd(II)-NR'R''  |  L deprotonation->pdiic re Reductive Elimination pdiic->re re->pd0 product Ar-NR'R'' re->product cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 L2Pd(0) oa Oxidative Addition pd0->oa Ar-X pdiia Ar-Pd(II)-X  |  L  L oa->pdiia tm Transmetalation pdiia->tm pdiib Ar-Pd(II)-C≡CR    |    L  L tm->pdiib re Reductive Elimination pdiib->re re->pd0 product Ar-C≡CR re->product alkyne H-C≡CR cu_acetylide Cu-C≡CR alkyne->cu_acetylide Cu(I), Base cu_acetylide->tm start This compound metal_insertion Metal-Halogen Exchange (Mg for Grignard, or R-Li for Lithiation) - Anhydrous conditions - Inert atmosphere start->metal_insertion organometallic Organometallic Intermediate (R-MgBr or R-Li) metal_insertion->organometallic electrophile Reaction with Electrophile (e.g., Aldehyde, Ketone, CO2) - Low temperature organometallic->electrophile workup Aqueous Work-up (e.g., sat. NH4Cl) electrophile->workup product Functionalized Product workup->product

Technical Support Center: Catalyst Selection for 4-Bromo-2-ethoxythiazole Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the cross-coupling of 4-Bromo-2-ethoxythiazole. The following sections detail catalyst selection, reaction optimization, and troubleshooting for common cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Which cross-coupling reactions are most suitable for the functionalization of this compound?

A1: this compound is a versatile substrate for several palladium-catalyzed cross-coupling reactions. The most commonly employed and effective methods include:

  • Suzuki-Miyaura Coupling: Ideal for forming carbon-carbon bonds with a wide range of aryl, heteroaryl, and vinyl boronic acids or esters.

  • Sonogashira Coupling: Used for the synthesis of aryl-alkyne structures by coupling with terminal alkynes.[1]

  • Buchwald-Hartwig Amination: Enables the formation of carbon-nitrogen bonds, providing access to a diverse array of substituted anilines and other amino-heterocycles.[2]

  • Heck Coupling: Facilitates the formation of carbon-carbon bonds with alkenes to produce substituted olefins.[3]

Q2: What are the key factors to consider when selecting a catalyst system for cross-coupling with this compound?

A2: The choice of catalyst is critical for a successful cross-coupling reaction. Key considerations include:

  • Palladium Precursor: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄. The selection depends on the specific reaction and the desired reactivity.

  • Ligand: The ligand stabilizes the palladium catalyst and modulates its reactivity. For an electron-rich substrate like this compound, bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos, SPhos) or N-heterocyclic carbenes (NHCs) are often preferred to promote efficient oxidative addition and prevent catalyst deactivation.[4]

  • Base: The base plays a crucial role in the catalytic cycle, particularly in the transmetalation step of Suzuki coupling and for deprotonation in Sonogashira and Buchwald-Hartwig reactions. Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and alkoxides (NaOtBu). The choice of base should be tailored to the specific reaction and the functional group tolerance of the substrates.

  • Solvent: The solvent must be anhydrous and degassed to prevent catalyst deactivation. Common choices include ethereal solvents (e.g., dioxane, THF), aromatic hydrocarbons (e.g., toluene), and polar aprotic solvents (e.g., DMF).

Q3: How does the electron-rich nature of this compound affect the cross-coupling reaction?

A3: The 2-ethoxy group is an electron-donating group, which increases the electron density of the thiazole ring. This can make the oxidative addition of the C-Br bond to the palladium(0) center more challenging compared to electron-deficient aryl bromides. To overcome this, it is often necessary to use more electron-rich and sterically hindered ligands to enhance the catalytic activity. Additionally, the nitrogen and sulfur atoms in the thiazole ring can potentially coordinate to the palladium catalyst, leading to catalyst poisoning.[4] The use of appropriate ligands can help mitigate this issue.

Troubleshooting Guides

Issue 1: Low or No Conversion to the Desired Product
Potential Cause Recommended Action Rationale
Inactive Catalyst • Use a fresh batch of palladium precursor and ligand.• Ensure proper storage of catalysts and ligands under an inert atmosphere.• Consider using a more robust pre-catalyst.Palladium catalysts, particularly Pd(0) species, are sensitive to air and moisture and can lose activity over time. Pre-catalysts are often more stable and provide more consistent results.
Inefficient Oxidative Addition • Switch to a more electron-rich and sterically bulky phosphine ligand (e.g., XPhos, SPhos, RuPhos).• Increase the reaction temperature in increments.The electron-donating ethoxy group on the thiazole ring can make oxidative addition more difficult. Electron-rich ligands increase the electron density on the palladium center, facilitating this step.
Inappropriate Base • Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄ for Suzuki; NaOtBu, LHMDS for Buchwald-Hartwig).• Ensure the base is anhydrous and finely powdered.The choice of base is critical for the efficiency of the transmetalation and deprotonation steps. The solubility and strength of the base can significantly impact the reaction rate.
Catalyst Poisoning • Use ligands that can effectively compete with the heteroatom for coordination to the palladium center (e.g., bulky phosphines, NHCs).[4]• Increase the ligand-to-palladium ratio.The nitrogen and sulfur atoms of the thiazole ring can act as coordinating agents and inhibit the catalyst.
Oxygen Contamination • Thoroughly degas all solvents and reagents.• Maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) species, leading to the formation of palladium black and halting the catalytic cycle.[4]
Issue 2: Formation of Significant Side Products
Side Product Potential Cause Recommended Action
Homocoupling of Boronic Acid (Suzuki) • Ensure the reaction is performed under strictly anaerobic conditions.• Use a lower reaction temperature.Oxygen can promote the oxidative homocoupling of boronic acids.
Protodebromination (Debromination of Starting Material) • Use a weaker base or a non-protic solvent.• Lower the reaction temperature.This can occur in the presence of a strong base and a proton source (e.g., residual water).
Glaser Coupling (Homocoupling of Alkyne - Sonogashira) • Use copper-free Sonogashira conditions.• Add the alkyne slowly to the reaction mixture.This side reaction is promoted by the copper(I) co-catalyst in the presence of oxygen.
Reductive Heck Product • Optimize the base and solvent system.• Use a higher phosphine-to-palladium ratio.The formation of the reductive Heck product can sometimes be suppressed by modifying the reaction conditions.

Data Presentation: Catalyst and Condition Selection Tables

The following tables provide representative quantitative data for cross-coupling reactions of substrates analogous to this compound. These should serve as a starting point for reaction optimization.

Table 1: Suzuki-Miyaura Coupling of Heteroaryl Bromides
Heteroaryl Bromide Boronic Acid Pd Catalyst (mol%) Ligand (mol%) Base Solvent Temp. (°C) Time (h) Yield (%) Reference
4-Bromo-2-hydroxybenzaldehydePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001292[5]
4-Bromoanisole4-Tolylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃Toluene/EtOH/H₂O801694[6]
5-(4-bromophenyl)-4,6-dichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane/H₂O8018Good[7]
2-BromoanilineBenzylboronic acid pinacol esterCataCXium A palladacycle (10)-K₃PO₄2-MeTHF/H₂O1001691[8]
Table 2: Sonogashira Coupling of Heteroaryl Bromides
Heteroaryl Bromide Alkyne Pd Catalyst (mol%) Cu(I) Source (mol%) Base Solvent Temp. (°C) Time (h) Yield (%) Reference
4-Bromo-2,1,3-benzothiadiazolePhenylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃NTHF601285[1]
2-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ (2.5)CuI (5)Et₃NDMF100396[9]
4-Bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazoleTrimethylsilylacetylenePd(OAc)₂ (5)- (Copper-free)Et₃NDMF1002498 (conversion)[10]
Table 3: Buchwald-Hartwig Amination of Heteroaryl Bromides
Heteroaryl Bromide Amine Pd Catalyst (mol%) Ligand (mol%) Base Solvent Temp. (°C) Time (h) Yield (%) Reference
4-ChloroanisoleDiphenylaminePd₂(dba)₃ (1)tBu₃P·HBF₄ (2)NaOtBuTolueneReflux1665[11]
4-Bromo-1H-1-tritylpyrazoleMorpholinePd(dba)₂ (10)tBuDavePhos (20)NaOtBuToluene1001867[12]
4-Iodopyrazole derivativePiperidinePd₂(dba)₃ (5)Xantphos (10)Cs₂CO₃1,4-Dioxane1101285[13]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling
  • To a dry reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₃PO₄, 2.0 eq).

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

  • Under the inert atmosphere, add the anhydrous, degassed solvent (e.g., 1,4-dioxane/water, 4:1), followed by the palladium catalyst (e.g., Pd(OAc)₂/SPhos, 2-5 mol%).

  • Stir the reaction mixture at the desired temperature (typically 80-110 °C) for the specified time (2-24 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

General Protocol for Copper-Free Sonogashira Coupling
  • To a dry Schlenk flask, add this compound (1.0 eq), the palladium catalyst (e.g., Pd(OAc)₂/XPhos, 2-5 mol%), and the base (e.g., Et₃N, 2.0 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous and degassed solvent (e.g., DMF).

  • Add the terminal alkyne (1.2-1.5 eq) to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water or saturated aqueous ammonium chloride.

  • Dry the organic layer, concentrate, and purify by column chromatography.

General Protocol for Buchwald-Hartwig Amination
  • In a glovebox or under an inert atmosphere, add this compound (1.0 eq), the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., NaOtBu, 1.5 eq) to an oven-dried reaction vessel.

  • Add the amine (1.2 eq) and the anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).

  • Seal the vessel and heat to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, dilute with an organic solvent and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Visualizations

Troubleshooting_Workflow start Low or No Conversion catalyst Check Catalyst Activity start->catalyst conditions Optimize Reaction Conditions catalyst->conditions Catalyst OK failure Persistent Failure (Consult Specialist) catalyst->failure Catalyst Inactive substrate Verify Substrate Quality conditions->substrate Optimization Fails success Successful Reaction conditions->success Optimization Works substrate->success Substrate OK substrate->failure Substrate Impure

Caption: A troubleshooting workflow for addressing low or no conversion in cross-coupling reactions.

Suzuki_Catalytic_Cycle pd0 L_nPd(0) oxidative_addition Oxidative Addition + Ar-Br pd0->oxidative_addition pd2_complex L_nPd(II)(Ar)(Br) oxidative_addition->pd2_complex transmetalation Transmetalation + R-B(OR)₂ pd2_complex->transmetalation pd2_intermediate L_nPd(II)(Ar)(R) transmetalation->pd2_intermediate reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 product {Ar-R} reductive_elimination->product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Sonogashira_Catalytic_Cycle pd0 L_nPd(0) oxidative_addition Oxidative Addition + Ar-Br pd0->oxidative_addition pd2_complex L_nPd(II)(Ar)(Br) oxidative_addition->pd2_complex transmetalation Transmetalation + Cu-C≡C-R pd2_complex->transmetalation pd2_intermediate L_nPd(II)(Ar)(C≡C-R) transmetalation->pd2_intermediate reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 product {Ar-C≡C-R} reductive_elimination->product sub_cycle Copper Cycle alkyne R-C≡C-H cu_acetylide Cu-C≡C-R alkyne->cu_acetylide + Cu(I), Base cu_acetylide->transmetalation

Caption: Simplified catalytic cycle for the Sonogashira cross-coupling reaction, including the copper co-catalyst cycle.

References

Technical Support Center: Solvent Effects on the Reactivity of 4-Bromo-2-ethoxythiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromo-2-ethoxythiazole. The following sections detail the impact of solvent choice on common cross-coupling and nucleophilic substitution reactions, offering guidance to overcome frequently encountered experimental challenges.

General Considerations for Solvent Selection

The choice of solvent is a critical parameter that can significantly influence the outcome of a reaction, affecting solubility of reagents, stability of the catalyst, and the overall reaction rate and yield. For reactions involving this compound, a moderately electron-rich bromoheterocycle, careful consideration of the solvent's properties is essential for success.

FAQ 1: Why is my cross-coupling reaction with this compound failing or giving low yields?

Low yields in cross-coupling reactions can stem from several factors, many of which are solvent-related.[1] Key aspects to consider include:

  • Poor Solubility: Ensure all reactants, catalysts, and bases are sufficiently soluble in the chosen solvent at the reaction temperature. Inadequate solubility can lead to slow reaction rates and incomplete conversion.

  • Catalyst Deactivation: The solvent can play a role in stabilizing the active catalytic species.[2] In some cases, coordinating solvents can stabilize the catalyst, while in others, they may inhibit catalysis by competing for coordination sites on the metal center. The formation of palladium black, an inactive form of the catalyst, can sometimes be influenced by the solvent.

  • Side Reactions: The solvent can influence the prevalence of side reactions such as homocoupling of the boronic acid in Suzuki reactions or protodebromination (replacement of the bromine with a hydrogen atom).[3]

  • Inadequate Degassing: For palladium-catalyzed reactions, the presence of oxygen can lead to catalyst decomposition and unwanted side reactions.[4] Ensure solvents are rigorously degassed prior to use.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. The choice of solvent can significantly impact the efficiency of this reaction.

Troubleshooting Guide & FAQs

Q1: My Suzuki-Miyaura coupling of this compound is sluggish. How can I improve the reaction rate?

A sluggish reaction is often due to suboptimal reaction conditions. Consider the following:

  • Increase Temperature: If the solvent has a low boiling point, switching to a higher-boiling solvent like toluene or dioxane can allow for higher reaction temperatures, which often accelerates the reaction.[5]

  • Solvent Composition: For many Suzuki reactions, a mixture of an organic solvent and water is beneficial. The water helps to dissolve the inorganic base and can facilitate the transmetalation step. The ratio of the organic solvent to water may need to be optimized.[3]

  • Choice of Base: The combination of solvent and base is crucial. Stronger bases like K₃PO₄ or Cs₂CO₃ are often effective, particularly with sterically hindered or electron-rich substrates.[5] The solubility of the base in the chosen solvent system is a key consideration.

Q2: I'm observing significant homocoupling of my boronic acid. How can I minimize this side product?

Homocoupling is a common side reaction in Suzuki couplings. To mitigate this:

  • Solvent Choice: While no solvent completely eliminates homocoupling, ensuring good solubility of all components can help favor the desired cross-coupling pathway.

  • Temperature Control: Higher temperatures can sometimes promote homocoupling. Running the reaction at the lowest effective temperature can help minimize this side reaction.[3]

  • Rigorous Degassing: The presence of oxygen is a known promoter of boronic acid homocoupling.[3][4] Ensure your solvent and reaction mixture are thoroughly deoxygenated.

Illustrative Solvent Effects on Suzuki-Miyaura Coupling

The following table provides representative data on how solvent choice can affect the yield of a typical Suzuki-Miyaura coupling with an aryl bromide. Please note this is illustrative data based on general trends and not from direct experiments on this compound.

Solvent SystemTypical BaseExpected YieldRemarks
Toluene/H₂O (4:1)K₂CO₃Good to ExcellentA common and often effective system. Allows for higher reaction temperatures.
1,4-Dioxane/H₂O (4:1)K₃PO₄Good to ExcellentAnother widely used system, often effective for challenging substrates.[6]
DMFCs₂CO₃Moderate to GoodA polar aprotic solvent that can be effective, but may require careful optimization.
THF/H₂O (4:1)Na₂CO₃ModerateLower boiling point may limit reaction temperature and rate.
AcetonitrileK₂CO₃VariableCan sometimes influence selectivity in molecules with multiple reactive sites.[1]

Experimental Workflow for Suzuki-Miyaura Coupling

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Heck Reaction

The Heck reaction couples the aryl bromide with an alkene. Solvent polarity plays a significant role in this transformation.

Troubleshooting Guide & FAQs

Q1: My Heck reaction is giving a low yield and a lot of starting material is recovered. What should I try?

Low conversion in a Heck reaction can often be addressed by:

  • Solvent Polarity: The Heck reaction often proceeds more efficiently in polar aprotic solvents like DMF or DMAc.[2] These solvents can help stabilize the charged intermediates in the catalytic cycle.

  • Base Selection: An appropriate base is crucial. Organic bases like triethylamine (Et₃N) or inorganic bases like K₂CO₃ are commonly used. The choice of base should be compatible with the solvent and substrate.

  • Temperature: Higher temperatures are generally required for Heck reactions. Ensure your solvent has a sufficiently high boiling point.

Q2: I am observing the formation of palladium black in my Heck reaction. How can I prevent this?

The formation of palladium black indicates catalyst decomposition. To avoid this:

  • Ligand Choice: While this guide focuses on solvent effects, the choice of a stabilizing ligand (e.g., a phosphine ligand) is critical in preventing catalyst agglomeration.

  • Solvent and Additives: In some cases, additives like tetrabutylammonium bromide (TBAB) can help stabilize the palladium catalyst, especially in solvent-free or biphasic systems.[7]

Illustrative Solvent Effects on Heck Reaction

The following table illustrates potential solvent effects on the Heck reaction of an aryl bromide. This is representative data and not from direct experiments on this compound.

SolventTypical BaseExpected YieldRemarks
DMFEt₃NExcellentA highly polar aprotic solvent, often the solvent of choice for Heck reactions.[2]
DMAcK₂CO₃ExcellentSimilar to DMF, a high-boiling polar aprotic solvent.
AcetonitrileEt₃NGoodA polar aprotic solvent, can be a good alternative to DMF or DMAc.
TolueneK₂CO₃ModerateA non-polar solvent, may result in lower yields or require higher temperatures.

Logical Relationship of Solvent Polarity in Heck Reaction

Heck_Solvent_Effect Polar Aprotic Solvent\n(e.g., DMF, DMAc) Polar Aprotic Solvent (e.g., DMF, DMAc) Stabilization of\nCharged Intermediates Stabilization of Charged Intermediates Polar Aprotic Solvent\n(e.g., DMF, DMAc)->Stabilization of\nCharged Intermediates promotes Faster Reaction Rate Faster Reaction Rate Stabilization of\nCharged Intermediates->Faster Reaction Rate leads to Higher Yield Higher Yield Faster Reaction Rate->Higher Yield results in

Caption: Influence of polar aprotic solvents on Heck reaction efficiency.

Sonogashira Coupling

The Sonogashira coupling is used to form a carbon-carbon bond between this compound and a terminal alkyne.

Troubleshooting Guide & FAQs

Q1: My Sonogashira reaction is not going to completion. What could be the issue?

Incomplete Sonogashira couplings can be due to:

  • Solvent and Base Combination: The amine base (e.g., triethylamine, diisopropylethylamine) often serves as both the base and part of the solvent system.[8] The reaction can sometimes be run neat in the amine base. Anhydrous and anaerobic conditions are typically required.

  • Copper Co-catalyst: The traditional Sonogashira reaction uses a copper(I) co-catalyst. Ensure the copper salt is of good quality. Copper-free protocols exist but may require different ligands and conditions.[9]

  • Degassing: Oxygen can promote the homocoupling of the alkyne (Glaser coupling).[9] Rigorous degassing of the solvent and reaction mixture is crucial.

Q2: How does the choice of solvent affect a copper-free Sonogashira coupling?

In copper-free Sonogashira reactions, the solvent's role in solubilizing the palladium catalyst, the substrate, and the base is critical. Polar aprotic solvents like DMF or acetonitrile can be effective. The choice of a suitable amine base is also paramount.

Illustrative Solvent Effects on Sonogashira Coupling

The following table provides a general guide to solvent selection for Sonogashira coupling. This is representative data and not from direct experiments on this compound.

SolventTypical BaseExpected YieldRemarks
TriethylamineEt₃N (as solvent)Good to ExcellentOften used as both solvent and base, especially for reactive substrates.[8]
THFEt₃NGoodA common co-solvent with an amine base.
DMFDIPEAGoodA polar aprotic solvent that can be beneficial for less reactive substrates.
TolueneEt₃NModerate to GoodCan be used, particularly at higher temperatures.

Buchwald-Hartwig Amination

This reaction forms a carbon-nitrogen bond. The choice of solvent is critical for the efficiency of this transformation.

Troubleshooting Guide & FAQs

Q1: My Buchwald-Hartwig amination is giving a low yield. What solvent should I be using?

Low yields in Buchwald-Hartwig aminations are a common problem. Consider the following solvent-related factors:

  • Aprotic Solvents are Preferred: Aprotic solvents are generally used for this reaction. Toluene and 1,4-dioxane are the most common and often give good results.[10] Ethers like THF or 2-methyltetrahydrofuran (2-MeTHF) can also be effective.[11]

  • Solvent and Base Compatibility: A strong, non-nucleophilic base is required, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS). The base must be sufficiently soluble and active in the chosen solvent.

  • Water Content: The reaction is sensitive to water, which can consume the strong base and deactivate the catalyst. Anhydrous solvents and reagents are essential.

Q2: Can I use a "green" solvent for my Buchwald-Hartwig amination?

Yes, there is a growing interest in replacing traditional solvents like toluene and dioxane. Solvents like 2-methyltetrahydrofuran (2-MeTHF) and methyl tert-butyl ether (MTBE) have been shown to be effective alternatives for Buchwald-Hartwig aminations.[11]

Illustrative Solvent Effects on Buchwald-Hartwig Amination

The following table provides a general guide to solvent selection for Buchwald-Hartwig amination. This is representative data and not from direct experiments on this compound.

SolventTypical BaseExpected YieldRemarks
TolueneNaOtBuExcellentA very common and effective solvent for this reaction.[12]
1,4-DioxaneNaOtBuExcellentAnother widely used and effective solvent.[10]
2-MeTHFK₂CO₃Good to ExcellentA greener alternative to THF and dioxane.[11]
THFLHMDSGoodLower boiling point may limit the reaction temperature.

Experimental Workflow for Buchwald-Hartwig Amination

SNAr_Solvent_Effect Polar Aprotic Solvent\n(e.g., DMSO) Polar Aprotic Solvent (e.g., DMSO) Poorly Solvates Anionic Nucleophile Poorly Solvates Anionic Nucleophile Polar Aprotic Solvent\n(e.g., DMSO)->Poorly Solvates Anionic Nucleophile leads to Increased Nucleophilicity Increased Nucleophilicity Poorly Solvates Anionic Nucleophile->Increased Nucleophilicity results in Faster Rate of\nNucleophilic Attack Faster Rate of Nucleophilic Attack Increased Nucleophilicity->Faster Rate of\nNucleophilic Attack promotes Polar Protic Solvent\n(e.g., Ethanol) Polar Protic Solvent (e.g., Ethanol) Strongly Solvates Anionic Nucleophile Strongly Solvates Anionic Nucleophile Polar Protic Solvent\n(e.g., Ethanol)->Strongly Solvates Anionic Nucleophile leads to Decreased Nucleophilicity Decreased Nucleophilicity Strongly Solvates Anionic Nucleophile->Decreased Nucleophilicity results in Slower Rate of\nNucleophilic Attack Slower Rate of Nucleophilic Attack Decreased Nucleophilicity->Slower Rate of\nNucleophilic Attack hinders

References

Technical Support Center: Debromination Side Reactions of Bromothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering debromination as an unwanted side reaction during the chemical manipulation of bromothiazoles. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help mitigate this common issue and improve reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is debromination in the context of bromothiazole reactions?

A1: Debromination is an undesired side reaction where a bromine atom on the thiazole ring is replaced by a hydrogen atom. This leads to the formation of mono-brominated or fully dehalogenated thiazole byproducts, consuming your starting material and complicating the purification of the desired product.[1]

Q2: Which bromine atom on a poly-brominated thiazole is most susceptible to removal?

A2: In palladium-catalyzed cross-coupling reactions, the C-Br bond at the 2-position of the thiazole ring is generally more electron-deficient and, therefore, more reactive towards oxidative addition than the C-Br bond at the 5-position.[1] Consequently, while debromination can occur at any position, the 2-position is often more labile. The relative rates of debromination can, however, be influenced by specific reaction conditions.[1]

Q3: What are the primary factors that promote debromination?

A3: Several key experimental parameters can significantly increase the likelihood of debromination:

  • High Reaction Temperature: Elevated temperatures can accelerate the rate of the undesired debromination pathway.[1]

  • Inappropriate Base: Strong bases, such as sodium hydroxide (NaOH), potassium hydroxide (KOH), and alkoxides (e.g., NaOtBu), can promote hydrodehalogenation.[1]

  • Catalyst and Ligand Choice: The electronic and steric properties of the palladium catalyst and associated phosphine ligands play a crucial role. While bulky, electron-rich ligands can accelerate the desired reaction, they may also favor pathways leading to debromination if not carefully optimized.[1]

  • Presence of Hydride Sources: Protic impurities like water or alcohols, and even certain solvents or bases, can act as hydride donors, leading to reductive debromination.[1]

  • Prolonged Reaction Time: Allowing the reaction to proceed for an extended period after the starting material has been consumed can lead to the accumulation of debrominated byproducts.[1]

Troubleshooting Guides

Issue 1: Significant Debromination Observed in a Suzuki-Miyaura Coupling Reaction

If you observe the formation of debrominated byproducts such as 2-bromothiazole, 5-bromothiazole, or unsubstituted thiazole during a Suzuki-Miyaura coupling of a bromothiazole derivative, consult the following troubleshooting steps. It is recommended to address these variables sequentially.

Troubleshooting Workflow

start Significant Debromination Observed temp Lower Reaction Temperature start->temp First, try decreasing in 10-20 °C increments base Switch to a Milder Base temp->base If debromination is still significant success Debromination Minimized temp->success Problem Solved ligand Screen Different Ligands base->ligand If debromination is still significant base->success Problem Solved solvent Ensure Anhydrous & Degassed Solvents ligand->solvent If debromination is still significant ligand->success Problem Solved solvent->success Problem Solved fail Problem Persists solvent->fail Consult further literature for specific substrate

Caption: A step-by-step workflow for troubleshooting debromination.

Detailed Troubleshooting Steps:

  • Lower the Reaction Temperature: High temperatures often accelerate the undesired debromination pathway.[1]

    • Recommendation: Attempt the reaction at a lower temperature. Conduct a series of experiments, decreasing the temperature in 10-20 °C increments, to find an optimal balance between the desired reaction rate and byproduct formation.[1]

  • Change the Base: Strong bases are a common cause of debromination.[1]

    • Recommendation: Switch to a milder inorganic base. Carbonates such as potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃), or phosphates like potassium phosphate (K₃PO₄), are often effective at promoting the desired coupling while minimizing debromination.[1][2]

  • Screen Phosphine Ligands: The electronic and steric properties of the phosphine ligand can favor hydrodehalogenation.

    • Recommendation: Screen a panel of phosphine ligands. While bulky, electron-rich ligands (e.g., SPhos, XPhos) can be highly active, a ligand with slightly different properties might offer better selectivity. The goal is to accelerate the desired C-C bond formation to outcompete the C-Br cleavage.[1]

  • Ensure Anhydrous and Degassed Conditions: Protic impurities and oxygen can contribute to debromination.

    • Recommendation: Use freshly dried and degassed solvents. Ensure all glassware is thoroughly dried, and the reaction is set up under an inert atmosphere (Argon or Nitrogen).

Data Presentation: Illustrative Effect of Reaction Parameters on Debromination

The following tables provide illustrative data on how changing the base and ligand can affect the outcome of a Suzuki-Miyaura coupling reaction with a bromothiazole. Note: This data is based on general trends and may not be representative of all specific cases.

Table 1: Illustrative Effect of Different Bases on Debromination

BaseBase StrengthDesired Product Yield (Illustrative)Debromination Byproduct (Illustrative)
NaOHStrong40%60%
NaOtBuStrong45%55%
K₂CO₃Mild85%15%
Cs₂CO₃Mild90%10%
K₃PO₄Mild92%8%
Data is illustrative and based on trends observed in cross-coupling reactions.[1]

Table 2: Illustrative Effect of Different Phosphine Ligands on Debromination

LigandGeneral PropertiesDesired Product Yield (Illustrative)Debromination Byproduct (Illustrative)
PPh₃Less bulky, less electron-rich70%30%
SPhosBulky, electron-rich95%5%
XPhosBulky, electron-rich92%8%
RuPhosBulky, electron-rich88%12%
Data is illustrative. Optimal ligand choice is substrate-dependent.[1]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 2,5-Dibromothiazole with Minimized Debromination

This protocol for a selective mono-arylation of 2,5-dibromothiazole incorporates best practices to suppress hydrodehalogenation.[1]

Materials:

  • 2,5-Dibromothiazole (1.0 eq.)

  • Arylboronic acid (1.1 - 1.2 eq.)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, finely ground, 2.0-3.0 eq.)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)

  • Anhydrous reaction vessel (e.g., Schlenk flask) with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: In a glovebox or under a stream of inert gas, add the 2,5-dibromothiazole, arylboronic acid, palladium precatalyst, ligand, and base to an oven-dried Schlenk flask.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe through the septum.

  • Reaction: Place the flask in a pre-heated oil bath set to a moderate temperature (e.g., 80 °C). Stir the mixture vigorously.

  • Monitoring: Monitor the reaction progress closely by TLC or LC-MS (e.g., every 30-60 minutes). The goal is to stop the reaction as soon as the 2,5-dibromothiazole is consumed to prevent prolonged heating that could lead to byproduct formation.[1]

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and quench with water or a saturated aqueous solution of NH₄Cl.

  • Extraction:

    • Transfer the mixture to a separatory funnel.

    • Separate the layers and extract the aqueous layer two more times with the organic solvent.

  • Purification:

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by column chromatography on silica gel to isolate the desired product.

Experimental Workflow Diagram

cluster_prep Reaction Setup cluster_reaction Reaction and Monitoring cluster_workup Work-up and Purification prep Combine Reactants, Catalyst, Ligand, and Base in Schlenk Flask inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2 x3) prep->inert solvent Add Anhydrous, Degassed Solvent inert->solvent react Heat to Moderate Temperature (e.g., 80 °C) with Vigorous Stirring solvent->react monitor Monitor Progress by TLC/LC-MS react->monitor workup Cool, Dilute, and Quench monitor->workup extract Extract with Organic Solvent workup->extract purify Combine, Dry, Concentrate, and Purify by Column Chromatography extract->purify

Caption: A general experimental workflow for Suzuki-Miyaura coupling of bromothiazoles.

Signaling Pathway: Competing Suzuki Coupling and Debromination Pathways

cluster_main Reaction Pathways start Bromothiazole + Pd(0) Catalyst oxidative_addition Oxidative Addition start->oxidative_addition transmetalation Transmetalation with Ar-B(OH)2 oxidative_addition->transmetalation Desired Pathway debromination Debromination (Hydrodehalogenation) oxidative_addition->debromination Side Reaction (promoted by strong base, high temp, hydride source) reductive_elimination Reductive Elimination transmetalation->reductive_elimination desired_product Desired Aryl-Thiazole Product reductive_elimination->desired_product

Caption: Competing reaction pathways for bromothiazoles in Pd-catalyzed cross-coupling.

References

Validation & Comparative

A Comparative Guide to the Spectral Analysis of 4-Bromo-2-ethoxythiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectral data for 4-Bromo-2-ethoxythiazole and its related derivatives. Understanding the spectral characteristics of these compounds is crucial for their identification, purity assessment, and the elucidation of structure-activity relationships in drug discovery and development. This document summarizes key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols.

Introduction to the Spectral Characteristics of Thiazole Derivatives

Thiazole rings are important structural motifs in many biologically active compounds. The introduction of substituents, such as a bromine atom at the C4 position and an ethoxy group at the C2 position, significantly influences the electron distribution within the ring and, consequently, their spectral properties. This guide will explore these influences through a comparative analysis.

Spectral Data Comparison

The following tables summarize the key spectral data for this compound and the unsubstituted 2-ethoxythiazole for a direct comparison of the effect of the bromine substituent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectral Data

CompoundSolventChemical Shift (δ) ppm, Multiplicity, (J Hz)
This compound CDCl₃Predicted: ~7.1 (s, 1H, H-5), 4.4 (q, J=7.1, 2H, OCH₂), 1.4 (t, J=7.1, 3H, CH₃)
2-Ethoxythiazole [1]CDCl₃7.21 (d, J=3.5, 1H, H-4), 6.79 (d, J=3.5, 1H, H-5), 4.44 (q, J=7.1, 2H, OCH₂), 1.43 (t, J=7.1, 3H, CH₃)[1]

¹³C NMR Spectral Data

CompoundSolventChemical Shift (δ) ppm
This compound CDCl₃Predicted: ~170 (C-2), ~115 (C-4), ~110 (C-5), ~68 (OCH₂), ~14 (CH₃)
2-Ethoxythiazole [1]CDCl₃171.1 (C-2), 138.0 (C-4), 110.5 (C-5), 67.8 (OCH₂), 14.5 (CH₃)[1]
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

CompoundMajor Absorption Bands (cm⁻¹)
This compound Predicted: ~3100 (C-H aromatic), ~2980 (C-H aliphatic), ~1600 (C=N), ~1500 (C=C), ~1250 (C-O), ~700 (C-Br)
2-Ethoxythiazole [1]3100, 2980, 2930, 1530, 1480, 1440, 1390, 1240, 1120, 1040, 900, 830, 740[1]
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

CompoundIonization Mode[M]⁺ (m/z)Key Fragment Ions (m/z)
This compound Electron Ionization (EI)Predicted: 207/209 (due to Br isotopes)Predicted: M-C₂H₄, M-OC₂H₅, M-Br
2-Ethoxythiazole [1]Electron Ionization (EI)129101, 85, 73, 58[1]

Experimental Protocols

The data presented in this guide are typically acquired using standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A few milligrams of the compound are dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.

  • ¹H NMR Acquisition: Standard pulse sequences are used to acquire the proton spectrum. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

  • ¹³C NMR Acquisition: Proton-decoupled spectra are acquired to obtain singlets for each unique carbon atom.

Infrared (IR) Spectroscopy
  • Sample Preparation: For liquid samples, a thin film is placed between two salt plates (e.g., NaCl or KBr). Solid samples can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Introduction: The sample is introduced into the mass spectrometer, often via gas chromatography (GC-MS) or direct infusion.

  • Ionization: Electron Ionization (EI) is a common method for generating ions.

  • Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

Visualizing Experimental Workflows

The following diagrams illustrate the typical workflows for the spectral analysis of this compound derivatives.

Experimental_Workflow_NMR cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Compound B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Insert into NMR Spectrometer C->D E Acquire ¹H and ¹³C Spectra D->E F Process Raw Data (FT, Phasing, Baseline Correction) E->F G Analyze Spectra (Chemical Shifts, Coupling) F->G

NMR Spectroscopy Workflow

Experimental_Workflow_IR_MS cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry IR_Prep Prepare Sample (Thin Film or KBr Pellet) IR_Acq Acquire IR Spectrum (FTIR) IR_Prep->IR_Acq IR_Analysis Analyze Functional Groups IR_Acq->IR_Analysis MS_Intro Introduce Sample (GC or Direct Infusion) MS_Ionize Ionize Sample (e.g., EI) MS_Intro->MS_Ionize MS_Analyze Analyze Fragments (Mass Analyzer) MS_Ionize->MS_Analyze

IR and MS Workflow

Structure-Spectrum Correlation

The following diagram illustrates the logical relationship between the structural features of this compound and its expected spectral data.

Structure_Spectrum_Correlation cluster_structure Molecular Structure cluster_nmr NMR Data cluster_ir IR Data cluster_ms MS Data Structure This compound H5 H-5 Proton Structure->H5 ¹H NMR OCH2 OCH₂ Protons Structure->OCH2 ¹H NMR CH3 CH₃ Protons Structure->CH3 ¹H NMR C2 C-2 Carbon Structure->C2 ¹³C NMR C4 C-4 Carbon (with Br) Structure->C4 ¹³C NMR C5 C-5 Carbon Structure->C5 ¹³C NMR CH_stretch C-H Stretches Structure->CH_stretch IR CN_stretch C=N Stretch Structure->CN_stretch IR CO_stretch C-O Stretch Structure->CO_stretch IR CBr_stretch C-Br Stretch Structure->CBr_stretch IR Mol_Ion Molecular Ion Peak (Isotopic Pattern) Structure->Mol_Ion MS Fragments Fragment Ions Structure->Fragments MS

Structure-Spectrum Correlation

References

A Comparative Guide to the ¹H NMR Spectroscopic Characterization of 4-Bromo-2-ethoxythiazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the ¹H NMR spectroscopic data for 4-Bromo-2-ethoxythiazole. Due to the limited availability of direct experimental data for this compound, this document presents predicted spectroscopic values based on established principles and data from analogous compounds. This guide is intended for researchers, scientists, and drug development professionals requiring confirmation of the molecular structure of this compound and similar compounds.

Workflow for Spectroscopic Structure Elucidation

The logical workflow for confirming the structure of a synthesized compound like this compound involves a multi-technique spectroscopic approach. Each technique provides unique and complementary information about the molecular structure.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation synthesis Synthesis of This compound nmr ¹H NMR Spectroscopy (Elucidate H Framework) synthesis->nmr ms Mass Spectrometry (MS) (Determine Molecular Weight) synthesis->ms ir Infrared (IR) Spectroscopy (Identify Functional Groups) synthesis->ir data_analysis Data Analysis and Comparison with Alternatives nmr->data_analysis ms->data_analysis ir->data_analysis confirmed Structure Confirmed data_analysis->confirmed

Caption: Workflow for the spectroscopic confirmation of this compound.

Comparative Spectroscopic Data

The following table summarizes the predicted ¹H NMR data for this compound and experimental data for structurally related compounds. The predictions are based on the known effects of substituents on the thiazole ring. The ethoxy group (-OCH₂CH₃) typically presents as a quartet for the methylene (-CH₂) protons and a triplet for the methyl (-CH₃) protons. The single proton on the thiazole ring (H-5) is expected to be a singlet.

Table 1: ¹H NMR Spectroscopy Data
CompoundProtonPredicted/Experimental Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
This compound H-5 ~7.2 - 7.5 Singlet (s) N/A
-OCH₂- ~4.4 - 4.6 Quartet (q) ~7.0
-CH₃ ~1.4 - 1.5 Triplet (t) ~7.0
4-Bromothiazole[1]H-28.90Doublet (d)2.0
H-57.65Doublet (d)2.0
4-MethylthiazoleH-28.68Doublet (d)2.0
H-56.94Quartet (q)1.1
-CH₃2.46Doublet (d)1.1
Thiazole[2]H-28.89Doublet of Doublets (dd)1.9, 0.9
H-47.99Doublet of Doublets (dd)3.2, 1.9
H-57.44Doublet of Doublets (dd)3.2, 0.9
5-Ethoxy-1,3,4-thiadiazole-2(3H)-thione[3]-OCH₂-4.4Quartet (q)-
-CH₃1.4Triplet (t)-

Note: Data for 4-Methylthiazole and Thiazole are typical literature values and may vary slightly based on solvent and spectrometer frequency. Predictions for this compound are based on additive effects of the bromo and ethoxy substituents.

Experimental Protocols

A standard protocol for acquiring high-quality ¹H NMR data is crucial for accurate structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation : A 300 MHz or 400 MHz NMR spectrometer.

  • Sample Preparation : Approximately 5-10 mg of this compound is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).

  • ¹H NMR Acquisition : The spectrum is typically acquired with the following parameters:

    • Pulse Angle : 30°

    • Relaxation Delay : 1 second

    • Number of Scans : 16-32 scans

    • Spectral Width : Appropriate range to cover all proton signals (e.g., 0-10 ppm).

Alternative Spectroscopic Techniques

For unambiguous structure confirmation, additional spectroscopic methods are recommended:

  • ¹³C NMR Spectroscopy : Provides information on the carbon framework of the molecule.

  • Mass Spectrometry (MS) : Confirms the molecular weight (for C₅H₆BrNOS, MW = 208.07 g/mol ) and provides fragmentation patterns that can aid in structural assignment[4][5].

  • Infrared (IR) Spectroscopy : Identifies characteristic functional groups, such as C-O, C=N, and C-S bonds within the molecule.

Data Interpretation and Comparison

  • Ethoxy Group Signature : The ethoxy group at the C-2 position is expected to show a characteristic quartet around 4.4-4.6 ppm (for the -OCH₂- protons) and a triplet around 1.4-1.5 ppm (for the -CH₃ protons)[3]. The downfield shift of the methylene protons is due to the deshielding effect of the adjacent oxygen atom.

  • Thiazole Ring Proton : The single proton at the C-5 position is anticipated to appear as a singlet, as there are no adjacent protons to couple with. Its chemical shift is influenced by both the electron-withdrawing bromine atom at C-4 and the electron-donating ethoxy group at C-2. A chemical shift in the range of 7.2-7.5 ppm is a reasonable prediction.

  • Comparison with 4-Bromothiazole : In 4-bromothiazole, the H-5 proton appears at 7.65 ppm[1]. The introduction of an electron-donating ethoxy group at the C-2 position in this compound is expected to shield the H-5 proton slightly, causing an upfield shift compared to 4-bromothiazole.

  • Comparison with Thiazole : The protons on an unsubstituted thiazole ring appear at 8.89 (H-2), 7.99 (H-4), and 7.44 (H-5) ppm[2]. The substitution pattern in this compound significantly alters these chemical shifts, making direct comparison less straightforward but useful for understanding general substituent effects on the heterocyclic ring[6][7].

By comparing the acquired ¹H NMR spectrum of a synthesized sample with the predicted data and the spectra of related compounds, researchers can confidently confirm the structure of this compound.

References

A Comparative Guide to the Biological Activity of Thiazole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiazole ring is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of biological activities.[1][2][3] This guide provides a comparative overview of the anticancer, antimicrobial, and anti-inflammatory properties of various thiazole analogs, supported by experimental data and detailed methodologies.

Anticancer Activity

Thiazole derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against various cancer cell lines.[4][5][6][7] Their mechanisms of action are diverse and include the inhibition of crucial signaling pathways like PI3K/Akt/mTOR and VEGFR-2, induction of apoptosis, and disruption of tubulin polymerization.[8]

Comparative Cytotoxicity of Thiazole Analogs

The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected thiazole derivatives against different cancer cell lines, providing a quantitative comparison of their cytotoxic potential.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Thiazole-naphthalene derivative 5bMCF-7 (Breast)0.48 ± 0.03[4]
2,4-dioxothiazolidine derivative 22MCF-7 (Breast)1.21 ± 0.04[4]
Thiazole-coumarin hybrid 6aMCF-7 (Breast)2.15 ± 0.12[4]
2-[2-[4-Hydroxy-3- substituted benzylidene hydrazinyl]-thiazole-4[5H]- one 4cMCF-7 (Breast)2.57 ± 0.16[4][5]
Thiazolyl-pyrazoline derivative 10bMCF-7 (Breast)3.82 ± 0.21[4]
Amide-functionalized aminothiazole-benzazole analog 6bMCF-7 (Breast)17.2 ± 1.9[4]
Urea-functionalized aminothiazole-benzazole analog 8aMCF-7 (Breast)9.6 ± 0.6[4]
2-[2-[4-Hydroxy-3- substituted benzylidene hydrazinyl]-thiazole-4[5H]- one 4cHepG2 (Liver)7.26 ± 0.44[5]
Compound 40A549 (Lung)0.00042[8]
Compound 29Various0.05[8]
Compound 62Various0.18[8]
Compound 74aVarious0.67[8]
Hydrazinyl thaizole molecule IIC6 (Glioma)3.83[9]
4-chlorophenylthiazole derivative IIIVEGFR-2 Kinase51.09 nM[9]

Antimicrobial Activity

Thiazole analogs are a significant class of compounds investigated for their antimicrobial properties. Their broad-spectrum activity against various bacterial and fungal strains makes them promising candidates for the development of new anti-infective agents.[1][10][11][12][13][14]

Comparative Antimicrobial Potency of Thiazole Analogs

The table below presents the minimum inhibitory concentration (MIC) and zone of inhibition data for several thiazole derivatives against pathogenic microorganisms.

Compound/DerivativeMicroorganismMIC (µg/mL)Zone of Inhibition (mm)Reference
2,5-dichloro thienyl-substituted thiazoles with amino or 8-quinolinyl moietiesS. aureus, E. coli, K. pneumoniae, P. aeruginosa, A. fumigatus, A. flavus, P. marneffei, T. mentagrophytes6.25 - 12.5-[1]
2-(N-mustard)-5-(2-pyrazolin-5-yl)-thiazole derivativesCandida sp., Cryptococcus sp.3.9 - 62.5-[11]
2-(5-(3-(1,2,3-triazol-4-yl)-pyrazol-4-yl)-2-pyrazolin-1-yl)-thiazole derivative 52 & 53S. aureus, K. pneumoniae50-[10][11]
2-(5-(3-(1,2,3-triazol-4-yl)-pyrazol-4-yl)-2-pyrazolin-1-yl)-thiazole derivative 54C. albicans200-[10][11]
2-(3-aryl-5-hetaryl-2-pyrazolin-1-yl)-thiazole derivativesS. aureus, A. flavus-0.5 - 2.6 (S. aureus), 0.5 - 2.3 (A. flavus)[11]
Thiazole derivative 43aS. aureus, E. coli16.1 µM-[12]
Thiazole derivative 43bA. niger16.2 µM-[12]
Thiazole derivative 43cB. subtilis28.8 µM-[12]
Thiazole derivative 37cBacteria & Fungi93.7 - 46.9 (antibacterial), 7.8 - 5.8 (antifungal)-[12]
Bisthiazole derivative 41Fungal strain0.12-[1]

Anti-inflammatory Activity

Several thiazole derivatives have been reported to possess significant anti-inflammatory properties.[3][15][16] Their mechanisms of action often involve the inhibition of key inflammatory mediators and enzymes, such as cyclooxygenase-2 (COX-2).[17]

Comparative Anti-inflammatory Efficacy of Thiazole Analogs

The following table summarizes the in vivo anti-inflammatory activity of selected thiazole compounds, highlighting their potential to reduce inflammation.

Compound/DerivativeAnimal ModelAssayInhibition of Edema (%)Reference
Thiazole derivative 3cCarrageenan-induced paw edemaIn vivo44[15]
Thiazole derivative 3dCarrageenan-induced paw edemaIn vivo41[15]

Experimental Protocols

MTT Assay for Cytotoxicity

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[12]

  • Compound Treatment: Treat the cells with various concentrations of the thiazole analogs and incubate for the desired period (e.g., 72 hours).[12]

  • MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.[12] Incubate for 1.5 hours at 37°C.[12]

  • Formazan Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 492 nm using a microplate reader.[12]

Agar Well Diffusion Method for Antimicrobial Susceptibility

This method is used to assess the antimicrobial activity of a compound by measuring the zone of growth inhibition.

  • Inoculation: A standardized inoculum of the test microorganism is uniformly spread onto the surface of a Mueller-Hinton agar plate.[18]

  • Well Creation: Wells of 6-8 mm in diameter are punched into the agar using a sterile cork borer.[19]

  • Compound Application: A specific volume of the thiazole analog solution is added to each well.[18] A positive control (known antibiotic) and a negative control (solvent) are also included.[14]

  • Incubation: The plates are incubated at 37°C for 24 hours.[18]

  • Zone of Inhibition Measurement: The diameter of the clear zone around each well where microbial growth is inhibited is measured in millimeters.[14]

Carrageenan-Induced Paw Edema for Anti-inflammatory Activity

This in vivo model is used to evaluate the acute anti-inflammatory activity of compounds.

  • Animal Dosing: The test compound or vehicle is administered to the animals (typically rats or mice) intraperitoneally or orally.[4]

  • Induction of Edema: After a specific time (e.g., 30 minutes), a 1% solution of carrageenan is injected into the subplantar surface of the right hind paw of the animal.[4][20]

  • Paw Volume Measurement: The paw volume is measured at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.[4]

  • Calculation of Inhibition: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.

Signaling Pathways and Experimental Workflow

To visually represent the complex biological processes involved, the following diagrams have been generated using Graphviz.

G PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PTEN PTEN PTEN->PIP3 dephosphorylates PDK1->Akt phosphorylates TSC1_2 TSC1/TSC2 Akt->TSC1_2 inhibits mTORC2 mTORC2 mTORC2->Akt phosphorylates Rheb Rheb TSC1_2->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K p70S6K mTORC1->S6K FourEBP1 4E-BP1 mTORC1->FourEBP1 Proliferation Cell Proliferation & Survival S6K->Proliferation Thiazole Thiazole Analogs Thiazole->PI3K inhibit Thiazole->Akt inhibit Thiazole->mTORC1 inhibit

Caption: PI3K/Akt/mTOR signaling pathway and potential inhibition by thiazole analogs.

G Experimental Workflow for Biological Activity Screening cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis & SAR Synthesis Synthesis of Thiazole Analogs Purification Purification & Characterization Synthesis->Purification Anticancer Anticancer Assays (e.g., MTT) Purification->Anticancer Antimicrobial Antimicrobial Assays (e.g., Agar Diffusion) Purification->Antimicrobial Antiinflammatory Anti-inflammatory Assays (e.g., Paw Edema) Purification->Antiinflammatory Data Data Collection (IC50, MIC, etc.) Anticancer->Data Antimicrobial->Data Antiinflammatory->Data SAR Structure-Activity Relationship (SAR) Data->SAR Lead Lead Compound Identification SAR->Lead

Caption: A typical experimental workflow for screening the biological activity of thiazole analogs.

Caption: Generalized structure-activity relationship (SAR) for thiazole analogs. thiazole analogs.

References

Structure-Activity Relationship of 4-Bromo-2-ethoxythiazole Derivatives: A Comparative Guide Based on Analogous Structures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This guide provides a comparative analysis of the structure-activity relationship (SAR) of derivatives based on the 4-bromothiazole framework. Due to a lack of extensive published data on 4-Bromo-2-ethoxythiazole derivatives specifically, this guide will focus on the closely related and well-studied 4-(4-bromophenyl)-thiazol-2-amine derivatives. The insights from these analogs provide a valuable starting point for the rational design of novel this compound-based therapeutic agents. The core hypothesis is that understanding the impact of substitutions on the 2-amino group and the thiazole ring can inform the potential effects of modifications to the 2-ethoxy group and other positions on the target scaffold.

Comparative Analysis of Biological Activity

The biological activity of 4-(4-bromophenyl)-thiazol-2-amine derivatives has been evaluated against various microbial strains and cancer cell lines. The following tables summarize the in vitro minimum inhibitory concentration (MIC) and cytotoxic activity (IC50) of a series of these compounds, where the primary point of variation is the substituent on the 2-amino group.

Antimicrobial Activity

The antimicrobial activity of 4-(4-bromophenyl)-thiazol-2-amine derivatives was assessed against a panel of bacterial and fungal strains. The data, presented in Table 1, indicates that the nature of the substituent on the 2-amino group significantly influences the antimicrobial potency.

Table 1: Minimum Inhibitory Concentration (MIC) of 4-(4-bromophenyl)-thiazol-2-amine Derivatives

Compound IDR Group (Substituent on 2-amino group)S. aureus (MIC in µg/mL)E. coli (MIC in µg/mL)C. albicans (MIC in µg/mL)
1a -H>100>100>100
1b -CH2-Ph5010050
1c -C(=O)CH3255025
1d -C(=O)Ph12.52512.5
1e -C(=S)NH-Ph6.2512.56.25

Data is hypothetical and for illustrative purposes based on general trends observed in published literature.

From this data, a clear SAR trend emerges. The unsubstituted 2-amino derivative (1a ) is largely inactive. Acylation of the amino group, as in compounds 1c and 1d , enhances activity, with the benzoyl group (1d ) being more potent than the acetyl group (1c ). The most significant activity is observed with the phenylthiourea derivative (1e ), suggesting that the thiourea moiety is a key pharmacophore for antimicrobial action in this series.

Anticancer Activity

The cytotoxic potential of these derivatives was evaluated against the MCF-7 human breast cancer cell line. The half-maximal inhibitory concentration (IC50) values are presented in Table 2.

Table 2: In Vitro Cytotoxic Activity of 4-(4-bromophenyl)-thiazol-2-amine Derivatives against MCF-7 Cells

Compound IDR Group (Substituent on 2-amino group)IC50 (µM)
1a -H>50
1b -CH2-Ph35.2
1c -C(=O)CH322.8
1d -C(=O)Ph15.6
1e -C(=S)NH-Ph8.4

Data is hypothetical and for illustrative purposes based on general trends observed in published literature.

The SAR for anticancer activity mirrors that of the antimicrobial activity. The unsubstituted amine (1a ) is the least potent. A progressive increase in potency is observed with benzylation (1b ), acetylation (1c ), and benzoylation (1d ). Again, the phenylthiourea derivative (1e ) demonstrates the most potent cytotoxic effect, highlighting the importance of this functional group for the anticancer activity of this scaffold.

Experimental Protocols

Synthesis of 4-(4-bromophenyl)thiazol-2-amine Derivatives

A general procedure for the synthesis of the intermediate, 4-(4-bromophenyl)thiazol-2-amine, involves the reaction of p-bromoacetophenone with thiourea in the presence of a catalyst such as iodine.[1] The resulting intermediate can then be further functionalized at the 2-amino position.[1]

  • To a solution of p-bromoacetophenone (1 mmol) in ethanol, add thiourea (1.2 mmol).

  • Add a catalytic amount of iodine.

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, cool the reaction mixture and pour it into ice-cold water.

  • Neutralize with a suitable base (e.g., sodium bicarbonate solution).

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure intermediate.

Further derivatization of the 2-amino group can be achieved through standard synthetic methodologies such as acylation, alkylation, or reaction with isothiocyanates.

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[2][3]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

In Vitro Antimicrobial Activity (Minimum Inhibitory Concentration - MIC Assay)

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[4]

  • Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform serial two-fold dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the prepared microbial suspension.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth.

Visualizations

Hypothetical SAR Workflow

The following diagram illustrates a logical workflow for the structure-activity relationship analysis of 4-bromothiazole derivatives.

SAR_Workflow cluster_core Core Scaffold Modification cluster_activity Biological Evaluation cluster_analysis SAR Analysis & Optimization Core 4-Bromothiazole Core Pos2 Position 2 Substitution Core->Pos2 Pos5 Position 5 Substitution Core->Pos5 Antimicrobial Antimicrobial Assay (MIC) Pos2->Antimicrobial Test Analogs Anticancer Anticancer Assay (IC50) Pos2->Anticancer Test Analogs Pos5->Antimicrobial Test Analogs Pos5->Anticancer Test Analogs SAR Identify SAR Trends Antimicrobial->SAR Anticancer->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Design New Derivatives Lead_Opt->Core Iterative Design Hantzsch_Synthesis cluster_reactants Reactants cluster_product Product reagents thiazole 2,4-Disubstituted Thiazole reagents->thiazole Hantzsch Reaction (Cyclocondensation) alpha_haloketone α-Haloketone (e.g., p-bromoacetophenone) alpha_haloketone->reagents thioamide Thioamide (e.g., Thiourea) thioamide->reagents

References

A Comparative Guide to the Synthesis and Validation of 4-Bromo-2-ethoxythiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two synthetic routes for the preparation of 4-Bromo-2-ethoxythiazole, a key intermediate in various pharmaceutical and agrochemical research applications. The performance of each method is objectively compared, supported by hypothetical experimental data to illustrate potential outcomes in a research setting. Detailed analytical validation protocols are also provided to ensure the identity, purity, and quality of the synthesized product.

Comparative Analysis of Synthetic Routes

Two primary synthetic strategies for the preparation of this compound are presented: a modified Hantzsch thiazole synthesis and a Sandmeyer-type reaction. The choice of method will depend on factors such as the availability of starting materials, desired scale, and safety considerations.

Table 1: Comparison of Synthesis Routes for this compound
ParameterMethod A: Modified Hantzsch SynthesisMethod B: Sandmeyer-Type Reaction
Starting Materials Ethyl bromoacetate, Thiourea, N-Bromosuccinimide (NBS), Ethanol2-Amino-2-ethoxythiazole, Copper(II) bromide, tert-Butyl nitrite
Reaction Steps 3 (Thioamide formation, Cyclization, Bromination)1 (Diazotization and Bromination)
Typical Yield 65-75%50-60%
Purity (pre-purification) 85-90%80-85%
Key Advantages Readily available starting materials, well-established reactionFewer reaction steps
Key Disadvantages Longer overall reaction time, use of lachrymatory ethyl bromoacetatePotential for diazonium salt instability, requires a specific starting material

Product Validation and Quality Control

Thorough analytical validation is crucial to confirm the structure and purity of the synthesized this compound. The following tables summarize the expected data from key analytical techniques.

Table 2: Spectroscopic Data for this compound
TechniqueParameterExpected Value
¹H NMR (400 MHz, CDCl₃) Chemical Shift (δ)4.45 (q, J = 7.1 Hz, 2H, -OCH₂CH₃), 7.10 (s, 1H, thiazole-H), 1.40 (t, J = 7.1 Hz, 3H, -OCH₂CH₃)
¹³C NMR (100 MHz, CDCl₃) Chemical Shift (δ)168.5 (C2), 115.8 (C5), 105.2 (C4), 65.3 (-OCH₂CH₃), 14.2 (-OCH₂CH₃)
Mass Spectrometry (EI) m/z207/209 ([M]⁺, ~1:1 ratio), 179/181 ([M-C₂H₄]⁺), 151/153 ([M-C₂H₄-CO]⁺)
Table 3: Chromatographic Purity of this compound
TechniqueParameterMethod A ProductMethod B Product
HPLC (Reverse Phase) Purity (%)> 98.5%> 98.0%
Retention Time (min)5.85.8
TLC (Silica gel, 3:1 Hexanes:EtOAc) Rf0.450.45

Experimental Protocols

Detailed methodologies for the synthesis and validation of this compound are provided below.

Synthesis Method A: Modified Hantzsch Synthesis

This three-step procedure involves the formation of a 2-aminothiazole intermediate, followed by diazotization and subsequent ethoxylation and bromination.

Step 1: Synthesis of 2-Aminothiazole

  • To a solution of thiourea (7.6 g, 0.1 mol) in 100 mL of ethanol in a round-bottom flask, add chloroacetaldehyde (50% in water, 15.7 g, 0.1 mol).

  • Heat the mixture at reflux for 2 hours.

  • Cool the reaction to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-aminothiazole.

Step 2: Synthesis of 2-Amino-4-bromothiazole

  • Dissolve 2-aminothiazole (10.0 g, 0.1 mol) in 150 mL of glacial acetic acid.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add N-bromosuccinimide (17.8 g, 0.1 mol) in portions, maintaining the temperature below 10 °C.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Pour the reaction mixture into 500 mL of ice water and neutralize with solid sodium bicarbonate.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum to afford 2-amino-4-bromothiazole.

Step 3: Synthesis of this compound

  • To a solution of 2-amino-4-bromothiazole (17.9 g, 0.1 mol) in 200 mL of ethanol, add sulfuric acid (10.8 mL, 0.2 mol) dropwise at 0 °C.

  • Slowly add a solution of sodium nitrite (7.6 g, 0.11 mol) in 20 mL of water, keeping the temperature below 5 °C.

  • Stir the mixture at this temperature for 30 minutes, then heat at 60 °C for 1 hour.

  • Cool the reaction, pour it into 500 mL of water, and extract with diethyl ether (3 x 100 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel (hexanes:ethyl acetate gradient) to yield this compound.

Synthesis Method B: Sandmeyer-Type Reaction

This method provides a more direct route from a pre-functionalized thiazole.

  • Suspend 2-amino-2-ethoxythiazole (12.8 g, 0.1 mol) and copper(II) bromide (26.8 g, 0.12 mol) in 200 mL of acetonitrile.

  • Cool the mixture to 0-5 °C.

  • Add tert-butyl nitrite (15.5 mL, 0.13 mol) dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench the reaction by adding 200 mL of a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate (3 x 100 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure. Purify the residue by flash chromatography (silica gel, hexanes:ethyl acetate gradient) to obtain this compound.

Analytical Validation Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 10 mg of the synthesized product in 0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz NMR spectrometer.

  • Analysis: Confirm the presence of the characteristic peaks for the ethoxy group and the thiazole proton. The absence of impurity signals should be verified.

Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution of the product in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Analyze the sample using an electron ionization (EI) mass spectrometer.

  • Analysis: Verify the molecular ion peaks at m/z 207 and 209, exhibiting the characteristic ~1:1 isotopic pattern for bromine. Analyze the fragmentation pattern for further structural confirmation.

High-Performance Liquid Chromatography (HPLC)

  • Instrumentation: A standard HPLC system with a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) and a UV detector.

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).

  • Gradient Program: Start with 30% acetonitrile, ramp to 95% over 10 minutes, hold for 2 minutes, and then return to initial conditions.

  • Detection: Monitor the elution at 254 nm.

  • Analysis: Calculate the purity of the product based on the peak area percentage. The retention time should be consistent for both synthesized batches.

Visualized Workflows and Pathways

Synthesis_Workflow cluster_A Method A: Modified Hantzsch Synthesis cluster_B Method B: Sandmeyer-Type Reaction cluster_V Validation A1 Thiourea + Chloroacetaldehyde A2 2-Aminothiazole A1->A2 Reflux in EtOH A3 Bromination (NBS) A2->A3 A4 2-Amino-4-bromothiazole A3->A4 A5 Diazotization & Ethoxylation A4->A5 A6 This compound A5->A6 V1 NMR A6->V1 V2 MS A6->V2 V3 HPLC A6->V3 B1 2-Amino-2-ethoxythiazole B2 CuBr2, t-BuONO B1->B2 B3 This compound B2->B3 B3->V1 B3->V2 B3->V3

Caption: Workflow for the synthesis and validation of this compound.

Signaling_Pathway cluster_membrane Cell Membrane Receptor Kinase Receptor Kinase_A Kinase A Receptor->Kinase_A Phosphorylation Thiazole_Derivative Thiazole Derivative (e.g., from this compound) Thiazole_Derivative->Receptor Inhibition Kinase_B Kinase B Kinase_A->Kinase_B Activation Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Phosphorylation Cellular_Response Cellular Response (e.g., Apoptosis) Transcription_Factor->Cellular_Response Gene Expression

Caption: Hypothetical signaling pathway involving a thiazole derivative.

A Comparative Guide to the Synthetic Utility of 4-Bromo-2-ethoxythiazole versus Other Halogenated Thiazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, halogenated thiazoles serve as versatile building blocks for the construction of complex molecular architectures, particularly in the realm of pharmaceutical and materials science. Among these, 4-Bromo-2-ethoxythiazole presents a unique combination of reactive sites, offering distinct advantages and challenges compared to other halogenated thiazole isomers. This guide provides an objective comparison of the performance of this compound against other common halogenated thiazoles in key synthetic transformations, supported by experimental data and detailed protocols.

Executive Summary

The reactivity of halogenated thiazoles is fundamentally dictated by the position of the halogen atom and the nature of other substituents on the thiazole ring. The electron-donating ethoxy group at the 2-position in this compound influences the electron density of the ring and, consequently, the reactivity of the C-Br bond at the 4-position. This guide will explore these nuances through the lens of palladium-catalyzed cross-coupling reactions and lithiation-electrophilic quench sequences, providing a framework for rational substrate selection in synthesis design.

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are cornerstones of modern C-C bond formation. The reactivity of the C-X (X = Cl, Br, I) bond in these reactions is a critical parameter. Generally, the reactivity follows the trend I > Br > Cl, a consequence of the decreasing bond strength. Within isomeric bromothiazoles, the electronic environment of the C-Br bond, influenced by substituents and the position on the heterocyclic ring, governs the ease of oxidative addition to the palladium catalyst, often the rate-determining step.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a widely used method for the formation of aryl-aryl or aryl-vinyl bonds. Below is a comparison of the performance of various brominated thiazoles in a typical Suzuki-Miyaura coupling with phenylboronic acid.

Table 1: Comparative Yields in Suzuki-Miyaura Coupling of Bromothiazoles with Phenylboronic Acid

EntryHalogenated ThiazoleCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
1This compoundPd(PPh₃)₄K₂CO₃Toluene/H₂O10012~85 (Estimated)[1]
22-BromothiazolePd(PPh₃)₄Na₂CO₃DME/H₂O801295[2]
34-BromothiazolePd(dppf)Cl₂K₂CO₃DME802High (qualitative)[3]
45-BromothiazolePd(dppf)Cl₂K₂CO₃DME802High (qualitative)[3]

Note: The yield for this compound is an estimation based on similar substrates due to the lack of a direct comparative study under identical conditions.

The data suggests that 2-bromothiazole is highly reactive in Suzuki-Miyaura coupling. The reactivity of 4- and 5-bromothiazoles is also reported to be high. The electron-donating ethoxy group in this compound may slightly decrease the electrophilicity of the C4-carbon, potentially leading to slightly lower reactivity compared to unsubstituted bromothiazoles.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

A mixture of the bromothiazole (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol) in a 4:1 mixture of toluene and water (10 mL) is degassed with argon for 15 minutes. The reaction mixture is then heated at 100 °C for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.[1]

Sonogashira Coupling

The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds, providing access to valuable alkynylated heterocycles. The reactivity trend of halogenated thiazoles in this reaction generally mirrors that of the Suzuki coupling.

Table 2: Sonogashira Coupling of Halogenated Thiazoles with Phenylacetylene

EntryHalogenated ThiazoleCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
14-Bromo-2,1,3-benzothiadiazolePd(PPh₃)₂Cl₂/CuIEt₃NTHF606~88[4]
22-BromothiazolePdCl₂(PPh₃)₂/CuIEt₃NTHFrt492[5]
34-BromothiazolePd(PPh₃)₂Cl₂/CuIEt₃NTHFrt485[5]
45-BromothiazolePd(PPh₃)₂Cl₂/CuIEt₃NTHFrt489[5]

Note: Data for this compound is not available in a directly comparable format. The data for 4-bromo-2,1,3-benzothiadiazole is provided as a reference for a substituted 4-brominated sulfur-containing heterocycle.

The high yields obtained for 2-, 4-, and 5-bromothiazole at room temperature indicate their high reactivity in Sonogashira coupling. The specific influence of the 2-ethoxy group on the reactivity of 4-bromothiazole in this reaction requires further experimental investigation.

Experimental Protocol: General Procedure for Sonogashira Coupling

To a dry Schlenk flask are added the bromothiazole (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.05 mmol). The flask is evacuated and backfilled with an inert gas three times. Anhydrous, degassed THF (5 mL), Et₃N (2.0 mmol), and the terminal alkyne (1.2 mmol) are added. The reaction is stirred at room temperature for 4-12 hours. Upon completion, the reaction mixture is diluted with diethyl ether and washed with saturated aqueous NH₄Cl solution and brine. The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated. The crude product is purified by column chromatography.[4]

Lithiation and Electrophilic Quench

Metal-halogen exchange, typically using an organolithium reagent, is a powerful method for the functionalization of halogenated heterocycles. The ease of this exchange depends on the position of the halogen and the electronic nature of the ring.

For bromothiazoles, lithiation can be followed by quenching with an electrophile to introduce a variety of functional groups. The regioselectivity of deprotonation versus halogen-metal exchange is a key consideration.

Table 3: Reactivity of Bromothiazoles in Lithiation Reactions

EntryHalogenated ThiazoleReagentConditionsPosition of LithiationProduct after Quench (e.g., with DMF)Reference
12-Bromothiazolen-BuLiTHF, -78 °C2 (via Br/Li exchange)Thiazole-2-carboxaldehyde[6]
24-Bromothiazolen-BuLiTHF, -78 °C4 (via Br/Li exchange)Thiazole-4-carboxaldehyde[7]
35-Bromothiazolen-BuLiTHF, -78 °C5 (via Br/Li exchange)Thiazole-5-carboxaldehyde[8]
42-Bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazoleLDATHF, -70 °C5 (via deprotonation)2-Bromo-4-(1,3-dioxolan-2-yl)thiazole-5-carboxaldehyde[9]
52-Bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazolet-BuLiTHF, -80 °C2 (Br/Li exchange) & 5 (deprotonation)Thiazole-2,5-dicarboxaldehyde derivative[9]

The data indicates that for simple bromothiazoles, bromine-lithium exchange is the predominant pathway. However, in the presence of other functional groups and with the appropriate choice of base, direct deprotonation at other positions can be achieved. The 2-ethoxy group in this compound is expected to influence the acidity of the C5-proton, potentially allowing for selective deprotonation at this position with a suitable base, similar to what is observed for the 2-bromo-4-substituted thiazole in entry 4.

Experimental Protocol: General Procedure for Lithiation and Quench

To a solution of the bromothiazole (1.0 mmol) in anhydrous THF (10 mL) at -78 °C under an argon atmosphere is added n-butyllithium (1.1 mmol, 2.5 M in hexanes) dropwise. The mixture is stirred at -78 °C for 30 minutes. The electrophile (e.g., DMF, 1.5 mmol) is then added, and the reaction is allowed to warm to room temperature over 2 hours. The reaction is quenched with saturated aqueous NH₄Cl solution and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated. The crude product is purified by column chromatography.

Visualizing Synthetic Pathways

The following diagrams illustrate the general synthetic pathways discussed.

Suzuki_Coupling Halogenated Thiazole Halogenated Thiazole Coupled Product Coupled Product Halogenated Thiazole->Coupled Product Suzuki Coupling Arylboronic Acid Arylboronic Acid Arylboronic Acid->Coupled Product Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Coupled Product Base Base Base->Coupled Product

Caption: Generalized workflow for Suzuki-Miyaura coupling.

Lithiation_Quench Halogenated Thiazole Halogenated Thiazole Lithiated Thiazole Lithiated Thiazole Halogenated Thiazole->Lithiated Thiazole Metal-Halogen Exchange Organolithium Reagent Organolithium Reagent Organolithium Reagent->Lithiated Thiazole Functionalized Thiazole Functionalized Thiazole Lithiated Thiazole->Functionalized Thiazole Quench Electrophile Electrophile Electrophile->Functionalized Thiazole

References

New Thiazole Derivatives Demonstrate Potent Cytotoxic Effects Against Various Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Recent research highlights the significant potential of novel thiazole derivatives as anticancer agents, with several new compounds exhibiting potent cytotoxic activity against a range of human cancer cell lines.[1][2][3] These studies provide valuable comparative data and shed light on the mechanisms through which these compounds exert their effects, including the induction of apoptosis and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[4][5][6]

Comparative Cytotoxicity of Thiazole Derivatives

A comparative analysis of the cytotoxic activity of various newly synthesized thiazole derivatives reveals a wide range of efficacy, with some compounds showing IC50 values in the sub-micromolar range. The data, summarized in the table below, showcases the activity of these compounds against breast (MCF-7, MDA-MB-231), liver (HepG2), lung (A549), and other cancer cell lines.[3][7][8][9][10]

Compound IDCancer Cell LineIC50 (µM)Reference
Series 1
4cMCF-72.57 ± 0.16[3]
4cHepG27.26 ± 0.44[3]
4bMCF-731.5 ± 1.91[3]
5MCF-728.0 ± 1.69[3]
5HepG226.8 ± 1.62[3]
Series 2
5bMCF-70.48 ± 0.03[7]
5bA5490.97 ± 0.13[7]
Series 3
8bHeLa1.65 - 8.60[8]
8cHeLa1.65 - 8.60[8]
8jHepG27.90[8]
8mHepG25.15[8]
Series 4
4dMDA-MB-2311.21[10]
4bMDA-MB-2313.52[10]
Series 5
5eMCF-70.6648[9]
5aMDA-MB-2311.51[9]
5aKF-280.718[9]
5fA27802.34[9]
Series 6
4mBxPC-31.69 - 2.2[11]
4mMOLT-41.69 - 2.2[11]
4mMCF-71.69 - 2.2[11]
Thiadiazole-Thiazole Hybrids
16bHepG2-10.69 ± 0.41[12]
21HepG2-11.82 ± 0.94[12]
Reference Drugs
StaurosporineMCF-76.77 ± 0.41[3]
StaurosporineHepG28.4 ± 0.51[3]
Sorafenib-0.059 (VEGFR-2)[3]
DoxorubicinHepG2-10.72 ± 0.52[12]
DoxorubicinVarious0.183 - 0.5[11]

Experimental Protocols

The evaluation of the cytotoxic activity of these thiazole derivatives predominantly utilizes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3] This colorimetric assay is a standard method for assessing cell viability.

MTT Assay Protocol

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5 x 10^4 cells/well) and allowed to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The thiazole derivatives, dissolved in a suitable solvent like DMSO, are added to the wells at various concentrations. Control wells containing untreated cells and cells treated with a vehicle control are also included.

  • Incubation: The plates are incubated for a specified period, typically 24 to 72 hours, to allow the compounds to exert their cytotoxic effects.

  • MTT Addition: After incubation, the culture medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well. The plates are then incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of purple formazan crystals.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as DMSO or isopropanol, is added to dissolve the formazan crystals, producing a colored solution.

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.[2]

Mechanisms of Action

The anticancer effects of these novel thiazole derivatives are attributed to several mechanisms of action, primarily the induction of apoptosis and the inhibition of critical signaling pathways.

Induction of Apoptosis

Several of the studied thiazole derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells.[3][11] This is often characterized by cell cycle arrest at specific phases, such as the G1/S or G2/M phase, and an increase in the population of apoptotic cells.[3] For instance, compound 4c was found to induce cell cycle arrest at the G1/S phase and increase the percentage of cells in the pre-G1 phase, indicative of apoptosis.[3]

Inhibition of Signaling Pathways

A key mechanism of action for many thiazole derivatives is the inhibition of signaling pathways that are frequently dysregulated in cancer. The PI3K/Akt/mTOR pathway, which plays a central role in cell growth, proliferation, and survival, is a common target.[5][13] By inhibiting components of this pathway, thiazole derivatives can effectively halt cancer cell progression. Another important target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is the formation of new blood vessels that supply tumors with nutrients.[3][10] Compound 4c, for example, has been shown to block VEGFR-2.[3]

Visualizing the Science

To better understand the experimental processes and biological mechanisms discussed, the following diagrams are provided.

Experimental Workflow for Cytotoxicity Screening cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cancer Cell Culture cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep Thiazole Derivative Synthesis & Dilution treatment Compound Treatment (Varying Concentrations) compound_prep->treatment cell_seeding->treatment incubation Incubation (24-72h) treatment->incubation mtt_addition MTT Reagent Addition incubation->mtt_addition formazan_solubilization Formazan Solubilization mtt_addition->formazan_solubilization absorbance Absorbance Reading (Microplate Reader) formazan_solubilization->absorbance ic50 IC50 Value Calculation absorbance->ic50

Caption: A typical experimental workflow for evaluating the cytotoxicity of new thiazole derivatives.

PI3K/Akt/mTOR Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Survival Cell Survival mTORC1->Survival Thiazole Thiazole Derivative Thiazole->PI3K Inhibits Induction of Apoptosis cluster_pathway Apoptotic Pathway Thiazole Thiazole Derivative Bax Bax (Pro-apoptotic) Thiazole->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Thiazole->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes release of Bcl2->Mitochondrion Inhibits release of CytochromeC Cytochrome c Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

References

A Researcher's Guide to Assessing the Purity of Synthesized 4-Bromo-2-ethoxythiazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of synthesized intermediates is paramount to the integrity and reproducibility of their work. This guide provides a comprehensive comparison of analytical methods for assessing the purity of 4-Bromo-2-ethoxythiazole, a valuable heterocyclic building block. Due to the limited availability of direct experimental data for this specific compound, this guide establishes a comparative framework using methodologies validated for structurally similar bromothiazole derivatives and other heterocyclic compounds.

Comparative Purity Analysis: Methodologies and Alternatives

A multi-pronged approach is essential for a robust purity assessment of this compound. This typically involves a primary chromatographic method for separation and quantification of impurities, supplemented by spectroscopic techniques for structural confirmation and identification of potential byproducts. For comparison, we will consider alternative analytical techniques that offer orthogonal selectivity and detection principles.

Table 1: Comparison of Analytical Methods for Purity Assessment

Analytical TechniquePrincipleKey AdvantagesPotential LimitationsTypical Purity of Bromothiazoles
High-Performance Liquid Chromatography (HPLC) Differential partitioning between a stationary and mobile phase.High resolution, quantitative accuracy, and reproducibility.Requires a chromophore for UV detection; thermally labile compounds may degrade.>98%
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection.High sensitivity and specificity; excellent for identifying volatile impurities.Not suitable for non-volatile or thermally labile compounds; may require derivatization.>97%
Quantitative Nuclear Magnetic Resonance (qNMR) Signal intensity is directly proportional to the number of nuclei.Absolute quantification without a specific reference standard for the analyte; provides structural information.Lower sensitivity compared to chromatographic methods; requires a high-purity internal standard.Can determine absolute purity with high precision.
Capillary Electrophoresis (CE) Separation based on electrophoretic mobility in an electric field.High separation efficiency; requires minimal sample and solvent.Lower sensitivity for some compounds compared to HPLC; reproducibility can be challenging.Method-dependent

Experimental Protocols

1. High-Performance Liquid Chromatography (HPLC) Protocol

  • Objective: To determine the purity of synthesized this compound and quantify any impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

    • Gradient Program: Start with a lower concentration of acetonitrile and gradually increase to elute more nonpolar impurities.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm.

  • Sample Preparation:

    • Accurately weigh and dissolve approximately 1 mg of the synthesized this compound in 1 mL of acetonitrile.

    • Filter the solution through a 0.22 µm syringe filter before injection.

  • Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

2. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

  • Objective: To identify and quantify volatile impurities and confirm the molecular weight of this compound.

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Chromatographic Conditions:

    • Column: A nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp up to a high temperature (e.g., 280°C).

    • Injection Mode: Splitless or split, depending on the sample concentration.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

  • Sample Preparation:

    • Dissolve a small amount of the sample in a volatile solvent such as dichloromethane or ethyl acetate.

  • Data Analysis: Identify compounds based on their mass spectra by comparison with a spectral library and determine their relative abundance from the peak areas in the total ion chromatogram.

3. Quantitative Nuclear Magnetic Resonance (qNMR) Protocol

  • Objective: To determine the absolute purity of this compound.[1][2]

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Procedure:

    • Accurately weigh a known amount of the synthesized this compound and a high-purity internal standard (e.g., maleic anhydride or dimethyl sulfone) into an NMR tube.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay).

  • Data Analysis: The purity of the analyte is calculated by comparing the integral of a well-resolved signal from the analyte with the integral of a signal from the internal standard, taking into account the number of protons giving rise to each signal and the molar masses of the analyte and the standard.[3]

Workflow Visualizations

The following diagrams illustrate the logical workflows for the described experimental procedures.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Acetonitrile weigh->dissolve filter Filter Solution dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate

HPLC Purity Assessment Workflow

GCMS_Workflow cluster_prep_gc Sample Preparation cluster_analysis_gc GC-MS Analysis cluster_data_gc Data Analysis dissolve_gc Dissolve in Volatile Solvent inject_gc Inject into GC-MS dissolve_gc->inject_gc separate_gc GC Separation inject_gc->separate_gc ionize Electron Ionization separate_gc->ionize detect_ms Mass Detection ionize->detect_ms identify Identify Components detect_ms->identify quantify Quantify Impurities identify->quantify

GC-MS Impurity Identification Workflow

qNMR_Workflow cluster_prep_qnmr Sample Preparation cluster_analysis_qnmr NMR Analysis cluster_data_qnmr Data Processing weigh_sample Weigh Sample & Internal Std. dissolve_qnmr Dissolve in Deuterated Solvent weigh_sample->dissolve_qnmr acquire Acquire 1H NMR Spectrum dissolve_qnmr->acquire integrate_qnmr Integrate Signals acquire->integrate_qnmr calculate_qnmr Calculate Absolute Purity integrate_qnmr->calculate_qnmr

qNMR Absolute Purity Determination Workflow

Potential Impurities in the Synthesis of this compound

Understanding the potential impurities is crucial for developing a robust purity assessment method. The synthesis of this compound likely involves the bromination of 2-ethoxythiazole. Potential impurities could include:

  • Unreacted Starting Material: 2-Ethoxythiazole.

  • Isomeric Byproducts: Bromination at other positions of the thiazole ring, such as 5-Bromo-2-ethoxythiazole.

  • Over-brominated Products: Dibromo-2-ethoxythiazole isomers.

  • Residual Solvents and Reagents: From the reaction and workup steps.

A well-designed chromatographic method should be able to separate the main product from these potential impurities, allowing for their detection and quantification.

References

A Comparative Guide to Catalysts for Thiazole Arylation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the arylation of thiazole rings is a critical C-C bond-forming reaction, as the resulting arylthiazole motif is a cornerstone in numerous pharmacologically active compounds. The choice of catalyst is paramount, directly influencing reaction efficiency, regioselectivity, cost, and environmental impact. This guide provides a comparative analysis of common catalytic systems based on palladium, copper, and nickel, supported by experimental data and detailed protocols.

Overview of Catalytic Systems

The direct C-H arylation of thiazoles offers a more atom-economical and streamlined alternative to traditional cross-coupling reactions like Suzuki or Stille, which require pre-functionalization of the thiazole ring. The most prevalent catalysts for this transformation are based on palladium, copper, and nickel, each presenting a unique profile of advantages and limitations.

  • Palladium catalysts are the most extensively studied and versatile for thiazole arylation. They offer high yields and can function at very low catalyst loadings, making them highly efficient.[1][2] Palladium systems can be finely tuned with various ligands to control regioselectivity, though ligand-free systems are also effective.[1][2] The primary drawback is the high cost of palladium.

  • Copper catalysts provide a cost-effective alternative to palladium. A key feature of copper catalysis is its ability to induce different regioselectivity compared to palladium, often favoring arylation at the more acidic C-H bond (C2 position).[3][4] This orthogonal selectivity is a powerful tool in synthetic strategy. However, copper-catalyzed reactions may require higher catalyst loadings or stoichiometric amounts of the metal.[3]

  • Nickel catalysts are gaining prominence as an even more economical option than copper.[5] These systems have been developed for the efficient C2-arylation of thiazoles and can utilize more challenging coupling partners like aryl bromides.[5] Nickel catalysis is a rapidly advancing field, offering a promising avenue for sustainable chemical synthesis.

Performance Comparison of Catalysts

The following tables summarize quantitative data from various studies to facilitate a direct comparison of catalyst performance in thiazole arylation.

Table 1: Palladium-Catalyzed C5-Arylation of 2-Substituted Thiazoles

A notable advantage of palladium catalysis is its high efficiency, allowing for extremely low catalyst loadings with activated aryl bromides.[1][2]

Catalyst SystemThiazole SubstrateAryl HalideBaseSolventTemp. (°C)Time (h)Yield (%)Ref.
Pd(OAc)₂ (0.1 mol%)2-n-Propylthiazole4-BromoacetophenoneKOAcDMAc1502094[1]
Pd(OAc)₂ (0.01 mol%)2-n-Propylthiazole4-BromonitrobenzeneKOAcDMAc1502093[1]
Pd(OAc)₂ (0.001 mol%)2-n-Propylthiazole4-BromobenzonitrileKOAcDMAc1502089[1]
Pd(OAc)₂/PCy₃·HBF₄ (2/4 mol%)4-Methylthiazole4-BromotolueneK₂CO₃DMA1001682[6]
Pd(OAc)₂/PCy₃·HBF₄ (2/4 mol%)2-Phenylthiazole4-BromotolueneK₂CO₃DMA1001678[6]
Table 2: Copper-Catalyzed Arylation of Thiazole Derivatives

Copper catalysts can offer unique regioselectivity. For the complex imidazo[2,1-b]thiazole scaffold, switching from palladium to copper changes the arylation site from the C5 (imidazole side) to the C2/C3 positions (thiazole side).[3]

Catalyst SystemThiazole SubstrateAryl HalideBaseSolventTemp. (°C)Time (h)Product(s) / Yield (%)Ref.
CuI (2.0 equiv)Imidazo[2,1-b]thiazole4-IodoanisoleK₂CO₃DMA160482,3-Diarylated (68)[3]
CuCl₂/PPh₃ (10/20 mol%)ThiazoleIodobenzeneK₂CO₃DMF120242-Phenylthiazole (Yield not specified)[7]
CuI (10 mol%)BenzothiazoleIodobenzeneLiOt-BuDMF140242-Phenylbenzothiazole (Good Yield)[4]
Table 3: Nickel-Catalyzed Arylation of Thiazole Derivatives

Nickel catalysis provides a cost-effective method, particularly for C2-arylation, and can be effective with a range of aryl halides.

Catalyst SystemThiazole SubstrateAryl HalideBaseSolventTemp. (°C)Time (h)Yield (%)Ref.
Ni(II)-α-diimine (0.1 mol%)4-Methylthiazole2-BromonaphthaleneK₃PO₄DMF40668[8]
(CyPAd-DalPhos)Ni(o-tol)Cl (3 mol%)Benzothiazole4-ChlorotolueneBTPP/NaTFADioxane1001891[9]
Ni(OAc)₂/bipy (10/20 mol%)Thiazole4-BromotolueneK₃PO₄Toluene12024(C2-arylation, Yield not specified)[7]

Experimental Methodologies

Detailed experimental protocols are crucial for the reproducibility of results. Below are representative procedures for each catalytic system.

Protocol 1: Ligand-Free Palladium-Catalyzed C5-Arylation of 2-n-Propylthiazole[1]

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-n-Propylthiazole

  • Aryl bromide (e.g., 4-bromobenzonitrile)

  • Potassium acetate (KOAc)

  • N,N-Dimethylacetamide (DMAc)

  • Argon gas

Procedure:

  • In an argon-flushed Schlenk tube, add Pd(OAc)₂ (0.001 mmol, 0.00022 mg), potassium acetate (2.0 mmol, 196 mg), and the aryl bromide (1.0 mmol).

  • Add N,N-dimethylacetamide (3 mL) and 2-n-propylthiazole (2.0 mmol, 254 mg) to the tube via syringe.

  • Seal the tube and heat the reaction mixture at 150 °C with stirring for 20 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the 5-aryl-2-n-propylthiazole.

Protocol 2: Copper-Catalyzed C2/C3-Diarylation of Imidazo[2,1-b]thiazole[3]

Materials:

  • Copper(I) iodide (CuI)

  • Imidazo[2,1-b]thiazole

  • Aryl iodide (e.g., 4-iodoanisole)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylacetamide (DMA)

Procedure:

  • In a sealed vessel, combine imidazo[2,1-b]thiazole (0.5 mmol, 62 mg), 4-iodoanisole (4.0 equiv., 2.0 mmol, 468 mg), copper(I) iodide (2.0 equiv., 1.0 mmol, 190 mg), and potassium carbonate (2.0 equiv., 1.0 mmol, 138 mg).

  • Add N,N-dimethylacetamide (2 mL) to the vessel.

  • Seal the vessel and heat the reaction mixture at 160 °C with stirring for 48 hours.

  • After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by column chromatography to obtain the 2,3-diarylated product.

Protocol 3: Nickel-Catalyzed C2-Arylation of Benzothiazole[9]

Materials:

  • (CyPAd-DalPhos)Ni(o-tol)Cl precatalyst

  • Benzothiazole

  • Aryl chloride (e.g., 4-chlorotoluene)

  • tert-Butylimino-tri(pyrrolidino)phosphorane (BTPP)

  • Sodium trifluoroacetate (NaTFA)

  • Dioxane

Procedure:

  • In a nitrogen-filled glovebox, add the Ni(II) precatalyst (0.015 mmol, 3 mol%), NaTFA (0.1 mmol, 10 mg), and the aryl chloride (0.5 mmol) to a vial.

  • Add dioxane (1.0 mL), followed by benzothiazole (1.0 mmol, 135 mg) and BTPP (0.6 mmol, 195 mg).

  • Seal the vial and heat the mixture at 100 °C with stirring for 18 hours.

  • After cooling to room temperature, dilute the mixture with diethyl ether and filter through a plug of silica gel, eluting with additional diethyl ether.

  • Concentrate the filtrate and purify the crude product by column chromatography to yield the 2-arylbenzothiazole.

Visualizing the Workflow

A systematic comparison of catalysts requires a structured experimental workflow. The following diagram illustrates the key stages of such a study.

G cluster_prep Preparation cluster_screening Reaction & Optimization cluster_analysis Analysis & Comparison start Define Substrates: Thiazole & Aryl Halide cat_prep Prepare Catalyst Systems: 1. Palladium (e.g., Pd(OAc)₂) 2. Copper (e.g., CuI) 3. Nickel (e.g., Ni(II) complex) start->cat_prep rxn_setup Set up Parallel Reactions (One for each catalyst) cat_prep->rxn_setup optimization Optimize Conditions: - Base - Solvent - Temperature - Time rxn_setup->optimization workup Reaction Work-up & Purification optimization->workup analysis Product Analysis: - Yield Calculation - Regioselectivity (NMR) - Purity (GC/LC-MS) workup->analysis comparison Comparative Data Analysis: - Efficacy (Yield, TON) - Selectivity - Cost-Effectiveness analysis->comparison

Caption: Workflow for a comparative study of thiazole arylation catalysts.

Conclusion

The choice of catalyst for thiazole arylation is a critical decision that balances cost, efficiency, and desired regiochemistry. Palladium catalysts remain the benchmark for high efficiency and versatility, especially when low catalyst loadings are paramount. Copper catalysts offer an economical alternative and a valuable method for achieving alternative regioselectivity, particularly at the C2 position. Nickel catalysts represent the most cost-effective and sustainable option, with rapid advancements making them increasingly competitive for various thiazole arylations. By understanding the distinct characteristics of each system, researchers can select the optimal catalyst to advance their synthetic and drug development objectives.

References

Safety Operating Guide

Navigating the Safe Disposal of 4-Bromo-2-ethoxythiazole: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Profile and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, it is imperative to recognize the potential hazards associated with 4-Bromo-2-ethoxythiazole and to utilize appropriate Personal Protective Equipment (PPE). Based on data for analogous compounds, this chemical should be handled as hazardous waste.

Assumed Hazard Classifications:

Hazard ClassificationGHS PictogramRequired Personal Protective Equipment (PPE)
Acute Toxicity (Oral, Dermal, Inhalation)WarningChemical-resistant gloves (e.g., nitrile rubber), Laboratory coat, Dust mask or respirator
Skin Corrosion/IrritationWarningChemical-resistant gloves, Laboratory coat
Serious Eye Damage/IrritationWarningSafety glasses with side-shields or chemical goggles
Hazardous to the Aquatic EnvironmentWarningNot applicable for direct PPE, but dictates disposal route

Step-by-Step Disposal Procedure

The primary and mandated method for the disposal of this compound is through a licensed and approved hazardous waste disposal service.[1] Under no circumstances should this chemical be released into the environment, including drains, waterways, or soil.[2]

  • Waste Identification and Segregation :

    • Clearly label a designated waste container with "Hazardous Waste" and the full chemical name, "this compound."

    • Do not use abbreviations or chemical formulas.

    • Keep this waste stream separate from other chemical waste to prevent potentially hazardous reactions.

  • Container Management :

    • Use a robust, leak-proof container that is chemically compatible with this compound.

    • Ensure the container is tightly sealed at all times, except when adding waste.

    • Store the sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents.[2]

  • Arranging for Professional Disposal :

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for hazardous waste.

    • All waste materials must be disposed of in strict accordance with local, regional, and national regulations (e.g., US EPA 40 CFR Part 261).[2]

  • Disposal of Contaminated Packaging :

    • Empty containers that have held this compound must be treated as hazardous waste and disposed of as the unused product.[2] Do not reuse empty containers.[2]

Spill Management

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Secure the Area : Alert personnel in the vicinity and restrict access to the spill area.

  • Don Appropriate PPE : Before addressing the spill, ensure you are wearing the required protective equipment.

  • Contain and Absorb the Spill : For liquid spills, use an inert absorbent material such as sand or silica gel. For solid spills, carefully sweep up the material, avoiding dust generation.[3][4]

  • Collect and Containerize : Place the absorbed material or swept solids into a suitable, labeled container for hazardous waste disposal.

  • Decontaminate the Area : Clean the spill area thoroughly.

  • Report the Incident : Follow your institution's protocols for reporting chemical spills.

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

start Start: this compound for Disposal is_waste Is the material waste? start->is_waste collect_waste Collect in a labeled, sealed, compatible container is_waste->collect_waste Yes spill_check Is there a spill? is_waste->spill_check No (e.g., spill) store_waste Store in a cool, dry, well-ventilated area collect_waste->store_waste contaminated_packaging Treat contaminated packaging as hazardous waste collect_waste->contaminated_packaging spill_procedure Follow Spill Management Protocol: 1. Evacuate & Secure 2. Don PPE 3. Contain & Absorb 4. Collect & Containerize spill_check->spill_procedure Yes end End: Proper Disposal Complete spill_check->end No spill_procedure->collect_waste contact_ehs Contact Institutional EHS for pickup store_waste->contact_ehs professional_disposal Licensed professional waste disposal contact_ehs->professional_disposal professional_disposal->end

Caption: Disposal workflow for this compound.

Disclaimer: This document provides guidance based on available safety information for similar chemical compounds. It is not a substitute for a substance-specific Safety Data Sheet (SDS). Always consult your institution's Environmental Health and Safety (EHS) department and adhere to all applicable local, regional, and national regulations for hazardous waste disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.